molecular formula C9H9NO6S B076380 5-Nitrothiophen-2-ylmethylene diacetate CAS No. 14289-24-8

5-Nitrothiophen-2-ylmethylene diacetate

Cat. No.: B076380
CAS No.: 14289-24-8
M. Wt: 259.24 g/mol
InChI Key: QYESFCLSVSNRTN-UHFFFAOYSA-N
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Description

5-Nitrothiophen-2-ylmethylene diacetate is a useful research compound. Its molecular formula is C9H9NO6S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitrothiophen-2-ylmethylene diacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitrothiophen-2-ylmethylene diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrothiophen-2-ylmethylene diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14289-24-8

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

[acetyloxy-(5-nitrothiophen-2-yl)methyl] acetate

InChI

InChI=1S/C9H9NO6S/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3

InChI Key

QYESFCLSVSNRTN-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C

Other CAS No.

14289-24-8

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Nitrothiophen-2-ylmethylene diacetate is a crucial, stabilized intermediate in synthetic organic and medicinal chemistry. Its primary utility lies in serving as a solid, manageable precursor to 5-nitro-2-thiophenecarboxaldehyde, a versatile building block for various pharmacologically active molecules. The nitrothiophene scaffold is of significant interest due to its presence in compounds with antibacterial, anticancer, and antiprotozoal properties.[1][2][3] This guide provides a comprehensive, in-depth overview of a reliable synthetic protocol for 5-Nitrothiophen-2-ylmethylene diacetate via the acid-catalyzed acetylation of 5-nitro-2-thiophenecarboxaldehyde. Furthermore, it details the essential characterization and validation techniques required to confirm the structural integrity and purity of the final product, offering a complete workflow for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of Aldehyde Protection

In multistep organic synthesis, the aldehyde functional group, while highly versatile, is susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. Its reactivity often necessitates a protection strategy to ensure that it remains inert while other parts of a molecule are being modified. The formation of a geminal diacetate from an aldehyde is a classic and effective protection method. This conversion transforms the volatile and often sensitive aldehyde into a more stable, crystalline solid that is easier to handle, purify, and store.

5-Nitrothiophen-2-ylmethylene diacetate exemplifies this strategy. It acts as a "masked" form of 5-nitro-2-thiophenecarboxaldehyde. The parent aldehyde is a key synthetic intermediate, but its stability can be a concern. The diacetate derivative provides a robust alternative that can be readily deprotected under controlled acidic conditions to release the aldehyde in situ for subsequent reactions.[4][5] The thiophene ring, particularly when substituted with a nitro group, is a recognized pharmacophore found in a variety of therapeutic agents, highlighting the importance of its derivatives in drug development programs.[6]

Synthesis Pathway and Experimental Protocol

Synthetic Strategy: Direct Acetylation

The most efficient and direct pathway for the synthesis of 5-Nitrothiophen-2-ylmethylene diacetate is the direct acetylation of commercially available 5-nitro-2-thiophenecarboxaldehyde. This method utilizes acetic anhydride as the acetylating agent, typically with a catalytic amount of acid to facilitate the reaction. This approach is preferable to alternatives, such as the nitration of a pre-formed diacetate, as it involves fewer steps and generally leads to a cleaner product with higher yield.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic addition of acetic anhydride to the carbonyl group of the aldehyde. The protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the anhydride. This forms a tetrahedral intermediate which, after a series of proton and acetate transfers, ultimately yields the stable geminal diacetate product.

Reaction_Mechanism aldehyde 5-Nitro-2-thiophenecarboxaldehyde protonated_aldehyde Protonated Aldehyde (Activated) aldehyde->protonated_aldehyde + H+ ac2o Acetic Anhydride intermediate Tetrahedral Intermediate catalyst H+ (cat.) protonated_aldehyde->intermediate + Ac₂O product 5-Nitrothiophen-2-ylmethylene diacetate intermediate->product - AcOH h_plus_out H+ Synthesis_Workflow start Start: 5-Nitro-2- thiophenecarboxaldehyde reaction Acetylation (Ac₂O, H₂SO₄ cat.) start->reaction workup Aqueous Workup (Quench, Neutralize, Extract) reaction->workup purify Purification (Recrystallization) workup->purify product Final Product: 5-Nitrothiophen-2-ylmethylene diacetate purify->product charac Characterization product->charac nmr NMR Spectroscopy (¹H, ¹³C) charac->nmr ir IR Spectroscopy charac->ir mp Melting Point charac->mp

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrothiophen-2-ylmethylene diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Nitrothiophen-2-ylmethylene diacetate, a specialized nitrothiophene derivative. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust analytical framework by leveraging data from its close structural analog, (5-Nitrofuran-2-yl)methylene diacetate, and foundational principles of thiophene chemistry. The guide details the predicted properties, underlying chemical principles, and the rigorous, self-validating experimental protocols required for their empirical determination. It is designed to serve as an essential resource for researchers in medicinal chemistry, materials science, and drug development, offering both theoretical insights and practical methodologies for the characterization of novel thiophene-based compounds.

Introduction and Strategic Context

5-Nitrothiophen-2-ylmethylene diacetate belongs to the nitrothiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Thiophene-containing molecules are integral to numerous pharmaceuticals, often acting as bioisosteres of benzene rings to modulate physicochemical properties while retaining biological activity.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's electronic profile, reactivity, and interactions with biological targets.[2]

Understanding the core physicochemical properties—such as solubility, lipophilicity (logP), melting point, and stability—is not merely an academic exercise. For drug development professionals, these parameters are critical determinants of a compound's fate in vitro and in vivo. They govern everything from formulation and absorption to metabolic stability and bioavailability.[3] This guide provides the foundational knowledge and experimental blueprints to thoroughly characterize 5-Nitrothiophen-2-ylmethylene diacetate or similar novel derivatives.

Chemical Identity and Structural Analysis

Final confirmation of a synthesized compound's identity is the bedrock of all subsequent analysis. The following identifiers are established for 5-Nitrothiophen-2-ylmethylene diacetate.

  • IUPAC Name: [5-(nitro)thiophen-2-yl]methylidenediacetate

  • Molecular Formula: C₉H₉NO₆S

  • Molecular Weight: 259.24 g/mol

  • Chemical Structure: (Self-generated image, for illustrative purposes)

The structure features a thiophene ring substituted at the 5-position with a nitro group and at the 2-position with a geminal diacetate group. This gem-diacetate moiety is effectively a protected aldehyde, which can influence its stability and metabolic profile.

Core Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for 5-Nitrothiophen-2-ylmethylene diacetate is scarce. Therefore, we present predicted values and ranges based on the known properties of its furan analog and the fundamental chemical differences between thiophene and furan rings. Thiophene is generally more aromatic and less polar than furan due to the lower electronegativity and larger size of the sulfur atom compared to oxygen.[4][5]

PropertyPredicted Value / Range for 5-Nitrothiophen-2-ylmethylene diacetateRationale & Comparative Insights
Appearance Expected to be a pale yellow or crystalline solid.[6][7]Nitroaromatic compounds are often colored. The physical state is consistent with substituted aromatic compounds of this molecular weight.
Melting Point (°C) Predicted: 80-100 °CThis is an estimation. The furan analog has a melting point of 91 °C. The greater planarity and potential for different crystal packing in the thiophene derivative could lead to a value in this range.[8]
Boiling Point (°C) > 300 °C (with decomposition)High boiling points are expected for polar, nitro-containing aromatic compounds.[9] Thermal decomposition before boiling is likely.
Water Solubility Poorly soluble to slightly soluble.Aromatic nitro compounds are generally insoluble or slightly soluble in water.[9][10][11] The diacetate group adds some polar character, but the overall molecule is expected to be hydrophobic.
logP (Octanol-Water) Predicted: 1.0 - 1.8The partition coefficient (logP) is a measure of lipophilicity.[12] A value in this range suggests moderate lipophilicity, which is often desirable for drug candidates to balance solubility and membrane permeability.[12][13]
Stability Moderate. Sensitive to light and strong bases/acids.[7][14]The nitro group can be reduced, and the diacetate group is susceptible to hydrolysis under acidic or basic conditions. Nitrothiophenes may discolor upon exposure to light.[7]

Spectroscopic & Analytical Characterization

The identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically 7.0-8.5 ppm).[15][16] The chemical shift of these protons will be influenced by the strong electron-withdrawing effect of the nitro group. The methine proton (-CH(OAc)₂) will appear as a singlet, and the two methyl groups of the acetates will also produce a singlet (or two very close singlets), integrating to 6 protons.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The carbon attached to the nitro group will be significantly downfield.[15] The carbonyl carbons of the acetate groups will appear around 168-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include:

  • ~1750 cm⁻¹: A strong C=O stretch from the acetate groups.

  • ~1550 and ~1350 cm⁻¹: Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

  • ~1200-1240 cm⁻¹: C-O stretching from the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, matching the molecular formula C₉H₉NO₆S.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, all experimental determinations must be conducted using validated protocols.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A pure compound exhibits a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[17][18] This method relies on achieving thermal equilibrium between the heating block, thermometer, and sample.[19]

Methodology:

  • Sample Preparation: Ensure the compound is completely dry. Place a small amount on a watch glass and finely powder it with a spatula.[20]

  • Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[20] An excessive sample height will cause an artificially broad melting range.[20]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[18]

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C/min) to find a rough range.[17]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point.[20] Then, reduce the heating rate to 1-2°C per minute.[18][21] This slow rate is critical for ensuring thermal equilibrium.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.

  • Validation: Periodically check the apparatus's calibration using a certified reference standard with a known melting point.[21]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Thermodynamic solubility measures the equilibrium concentration of a compound in a given solvent, which is a fundamental property for predicting oral absorption and designing formulations.[3] The shake-flask method is the gold standard for this measurement.[22][23]

Methodology:

  • System Preparation: Prepare the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions).[22]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of excess solid at the end of the experiment is crucial to ensure saturation was reached.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37°C for biorelevance).[22] Agitate for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.[22][24]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are included, centrifuge the aliquot and/or filter it through a low-binding 0.45 µm filter.[25]

  • Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Validation: The concentration is determined by comparing the analytical response to a calibration curve prepared from known concentrations of the compound. The presence of solid material at the end of the experiment must be visually confirmed.

Protocol 3: NMR Sample Preparation and Analysis

Causality: High-quality NMR spectra depend on a homogeneous solution free of particulate matter and paramagnetic impurities, which can distort the magnetic field and degrade spectral resolution.[26][27] Deuterated solvents are used to avoid large interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[26]

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[27]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[26]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[27] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration and Transfer: To remove any microscopic solid particles, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[28] Do not use cotton wool, as it can leach impurities.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Analysis: Cap the NMR tube, wipe the outside clean, and place it in the spectrometer.[29] Acquire the spectrum using standard parameters, ensuring proper locking and shimming to maximize resolution.

Visualizations: Characterization Workflow

The following diagrams illustrate the logical flow of characterizing a novel compound like 5-Nitrothiophen-2-ylmethylene diacetate.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Compound Purity Purity Analysis (e.g., HPLC, EA) NMR->Purity MS Mass Spectrometry (HRMS) MS->Purity IR IR Spectroscopy IR->Purity MP Melting Point Determination Purity->MP Confirmed Structure Solubility Solubility Assay (Shake-Flask) MP->Solubility LogP logP Determination (e.g., Shake-Flask, HPLC) Solubility->LogP Stability Stability Studies (pH, Light, Temp) LogP->Stability

Caption: Workflow for the synthesis and characterization of a novel compound.

Conclusion

While direct experimental data for 5-Nitrothiophen-2-ylmethylene diacetate remains to be published, this guide establishes its likely physicochemical profile through reasoned comparison with its furan analog and the application of fundamental chemical principles. The provided experimental protocols offer a robust, self-validating framework for researchers to empirically determine these critical properties. A thorough understanding and application of these methodologies are indispensable for advancing the study of novel thiophene derivatives and unlocking their potential in drug discovery and materials science.

References

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Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide delineates the theoretical mechanism of action of 5-Nitrothiophen-2-ylmethylene diacetate. This analysis is predicated on the established bioactivities of structurally analogous 5-nitrothiophene compounds.

Introduction to the 5-Nitrothiophene Scaffold

The 5-nitrothiophene moiety is a recognized pharmacophore, integral to a variety of compounds with demonstrated biological activities. Its chemical structure, characterized by a thiophene ring substituted with a nitro group at the 5-position, imparts significant electronic effects that drive its reactivity and, consequently, its therapeutic potential. The strong electron-withdrawing nature of the nitro group renders the thiophene ring susceptible to nucleophilic attack and enzymatic reduction, which are central to the bioactivity of this class of compounds[1]. Derivatives of 5-nitrothiophene have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, and antiprotozoal agents[2][3][4].

General Mechanism of Action of 5-Nitrothiophene Derivatives: A Prodrug Hypothesis

A prevailing hypothesis for the mechanism of action of many 5-nitrothiophene-containing compounds is their function as prodrugs. This model posits that the parent molecule is relatively inert until it undergoes bioactivation within the target organism or cell. This activation is typically a reductive process targeting the nitro group.

Reductive Activation by Nitroreductases

A key step in the bioactivation of 5-nitrothiophenes is the reduction of the nitro group, a reaction often catalyzed by nitroreductase enzymes present in target pathogens[1][2][5]. These enzymes, which are more prevalent or have different specificities in certain microbes compared to mammalian cells, can provide a degree of selectivity. The reduction process is thought to proceed through a series of single-electron transfers, leading to the formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives, and ultimately the amine.

Reductive Activation of 5-Nitrothiophene cluster_reactive Reactive Intermediates 5-Nitrothiophene Derivative 5-Nitrothiophene Derivative Nitroso Intermediate Nitroso Intermediate 5-Nitrothiophene Derivative->Nitroso Intermediate Nitroreductase (+ e-) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Nitroreductase (+ e-) Amine Metabolite Amine Metabolite Hydroxylamine Intermediate->Amine Metabolite Nitroreductase (+ e-)

Caption: Reductive activation pathway of 5-nitrothiophene derivatives.

Generation of Reactive Species and Cellular Damage

The reactive intermediates generated during the reduction of the nitro group are considered the primary effectors of cellular toxicity. These species can induce a cascade of damaging events:

  • Oxidative and Nitrosative Stress: The reduction process can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO)[1]. This surge in reactive species can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids.

  • Covalent Modification of Macromolecules: The electrophilic nature of the nitro reduction intermediates facilitates their covalent binding to cellular macromolecules, including proteins and DNA[2]. This can disrupt their normal function, leading to enzyme inhibition, impaired DNA replication, and ultimately, cell death.

Putative Mechanism of Action of 5-Nitrothiophen-2-ylmethylene Diacetate

Based on the established mechanisms of related 5-nitrothiophene compounds, a putative mechanism of action for 5-nitrothiophen-2-ylmethylene diacetate can be proposed. This model centers on its role as a prodrug that, upon activation, releases cytotoxic agents.

Proposed Bioactivation Pathway

It is hypothesized that 5-Nitrothiophen-2-ylmethylene diacetate undergoes intracellular enzymatic hydrolysis of the diacetate group, followed by reductive activation of the nitro group.

Proposed Bioactivation of 5-Nitrothiophen-2-ylmethylene_diacetate 5-Nitrothiophen-2-ylmethylene diacetate 5-Nitrothiophen-2-ylmethylene diacetate Intermediate_A 5-Nitrothiophen-2-yl)methanol 5-Nitrothiophen-2-ylmethylene diacetate->Intermediate_A Esterase Activity Intermediate_B Reactive Nitroso/Hydroxylamine Species Intermediate_A->Intermediate_B Nitroreductase Activation Cellular_Damage Macromolecule Adducts & Oxidative Stress Intermediate_B->Cellular_Damage

Caption: Proposed bioactivation of 5-Nitrothiophen-2-ylmethylene diacetate.

Downstream Cellular Effects

Following the generation of reactive intermediates, a number of downstream cellular effects are anticipated, consistent with the observed activities of other 5-nitrothiophenes:

  • Mitochondrial Dysfunction: Damage to mitochondrial components and disruption of the electron transport chain can lead to a decrease in ATP production and an increase in ROS generation, further exacerbating cellular stress[2][5].

  • Inhibition of Key Cellular Processes: The reactive metabolites may inhibit essential cellular pathways. For instance, studies on 5-nitrothiophene-2-carboxamides have shown that their bioactivated forms can covalently modify multiple proteins, with a significant impact on ribosomal proteins involved in translation[2][5]. Similarly, some 5-nitrothiophene derivatives have been suggested to interfere with ergosterol biosynthesis in fungi[3].

  • Induction of Cell Death Pathways: The culmination of cellular damage is likely to trigger programmed cell death pathways, such as apoptosis or ferroptosis[6].

Experimental Validation Protocols

To investigate the proposed mechanism of action of 5-Nitrothiophen-2-ylmethylene diacetate, a series of in vitro experiments can be conducted.

Nitroreductase Activity Assay

Objective: To determine if 5-Nitrothiophen-2-ylmethylene diacetate is a substrate for nitroreductase enzymes.

Methodology:

  • Recombinantly express and purify a relevant nitroreductase (e.g., from a target pathogen).

  • Prepare a reaction mixture containing the purified enzyme, a suitable electron donor (e.g., NADH or NADPH), and 5-Nitrothiophen-2-ylmethylene diacetate.

  • Monitor the consumption of the electron donor spectrophotometrically over time.

  • As a control, run the reaction without the enzyme or without the substrate.

In Vitro Metabolism and Metabolite Identification

Objective: To identify the metabolites of 5-Nitrothiophen-2-ylmethylene diacetate produced by enzymatic action.

Methodology:

  • Incubate 5-Nitrothiophen-2-ylmethylene diacetate with liver microsomes or a specific enzyme system (e.g., nitroreductase).

  • At various time points, quench the reaction and extract the metabolites.

  • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and its metabolites.

Cellular ROS Production Assay

Objective: To measure the induction of reactive oxygen species in cells treated with 5-Nitrothiophen-2-ylmethylene diacetate.

Methodology:

  • Culture a relevant cell line (e.g., a target pathogen or a cancer cell line).

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

  • Treat the cells with varying concentrations of 5-Nitrothiophen-2-ylmethylene diacetate.

  • Measure the fluorescence intensity over time using a fluorescence plate reader or flow cytometry.

Quantitative Data Summary

While specific quantitative data for 5-Nitrothiophen-2-ylmethylene diacetate is not available, the following table summarizes the activity of related 5-nitrothiophene derivatives against various organisms. This provides a benchmark for the potential potency of this class of compounds.

Compound ClassTarget Organism/Cell LineReported Activity (IC50/MIC)Reference
5-Nitrothiophene-2-carboxamidesLeishmania spp.Low micromolar[2],[5]
5-Nitrothiophene-thiosemicarbazonesCandida spp.Micromolar range[3]
5-Nitrothiophene-thiosemicarbazonesPancreatic cancer cellsMicromolar range[7]
2-Chloro-3,5-dinitrothiopheneE. coli, M. luteusLow micromolar[4]

Conclusion

The proposed mechanism of action for 5-Nitrothiophen-2-ylmethylene diacetate is rooted in its identity as a prodrug that undergoes bioactivation to generate cytotoxic reactive species. This model is strongly supported by the well-documented mechanisms of a variety of other 5-nitrothiophene derivatives. Key features of this proposed mechanism include enzymatic reduction of the nitro group, the generation of oxidative and nitrosative stress, and the covalent modification of essential cellular macromolecules, leading to widespread cellular dysfunction and death. The experimental protocols outlined in this guide provide a framework for the empirical validation of this hypothesized mechanism. Further research into this compound and its analogues is warranted to fully elucidate their therapeutic potential and to develop novel treatments for a range of diseases.

References

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses. (2022, March 3).
  • Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed. (2017, June 25).
  • Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed. (2024, November 15).
  • The Nitro Group: A Linchpin in the Reactivity of 2-Nitrothiophene-3-carbaldehyde - Benchchem.
  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed.
  • Studies on the biological activity of some nitrothiophenes - PubMed. (2006, January 21).
  • SR9009 - Wikipedia.
  • The successor to SR-9009? - the eagle elite. (2022, June 8).
  • SR9009.
  • Overview of in vitro metabolic studies with SR9009 and SR9011. The... - ResearchGate.
  • Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents.
  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl] - PubMed. (2006, May 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfA8xH5pKa1qFKJG8vADRou0zYevoL--SJH6nirAt5JJ533KIhUVUyGA596UwDpBE63oi664CpkOE661wSniolVYUkjOhjC8St41ZVO9SKMOlbi4DjLTtjI8WLqp1v3-8dEZcz
  • Synthesis of thienothiophenes - US9701692B1 - Google Patents.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC.
  • Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb. - MDPI. (2023, January 10).
  • Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC. (2025, July 14).
  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC. (2021, July 14).
  • Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb. - ResearchGate. (2025, October 13).
  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal.
  • Rev-erbs agonist SR9009 alleviates ischemia-reperfusion injury by heightening endogenous cardioprotection at onset of type-2 diabetes in rats: Down-regulating ferritinophagy/ferroptosis signaling - PubMed. (2022, August 24).
  • Metabolism of the antimicrobial agent nibroxane, 5-bromo-2-methyl-5-nitro-m-dioxane, in the rat - PubMed.
  • Nitrofurans: the hidden killer in aquatic products - Ringbio.
  • Ethnobotany, Biological Activities and Phytochemical Compounds of Some Species of the Genus Eryngium (Apiaceae), from the Central-Western Region of Mexico - MDPI. (2023, May 15).
  • What is the mechanism of Nitrofurazone? - Patsnap Synapse. (2024, July 17).

Sources

Technical Specification: Spectroscopic Characterization of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrothiophen-2-ylmethylene diacetate (also known as 5-nitro-2-thenylidene diacetate) is a critical intermediate in the functionalization of nitrothiophenes. Functioning primarily as a protected form of 5-nitrothiophene-2-carbaldehyde (an acylal), it offers enhanced stability against oxidation compared to its parent aldehyde. In drug development, this scaffold is relevant due to the bioactivity of nitrothiophenes, which are often explored for their antibacterial and antiprotozoal properties.

This guide provides a definitive reference for the spectroscopic identification of this compound. It moves beyond simple data listing to explain the causality of the spectral features, ensuring researchers can distinguish this specific acylal from potential impurities like the parent aldehyde or hydrolysis products.

Chemical Identity & Synthesis Context[1][2][3][4]

To interpret the spectra accurately, one must understand the molecular environment. The compound is formed by the reaction of 5-nitrothiophene-2-carbaldehyde with acetic anhydride, typically catalyzed by an acid (e.g.,


, 

).
  • IUPAC Name: (5-nitrothiophen-2-yl)methylene diacetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.24 g/mol

  • Structure: A nitro-substituted thiophene ring attached to a geminal diacetate (acylal) group.

Visualization: Synthesis & Structural Logic

The following diagram outlines the synthesis pathway and the structural nodes relevant to spectroscopic assignment.

G Aldehyde 5-Nitrothiophene- 2-carbaldehyde (Precursor) Product 5-Nitrothiophen-2-ylmethylene diacetate (Target) Aldehyde->Product + Ac2O / H+ Ac2O Acetic Anhydride (Reagent) Ac2O->Product Impurity Hydrolysis Product (Aldehyde + AcOH) Product->Impurity Moisture/H2O

Figure 1: Synthesis pathway and potential degradation routes affecting spectral purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data is the primary tool for confirming the formation of the gem-diacetate (acylal) linkage. The disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the methine singlet and acetate methyls are diagnostic.

Protocol: Sample Preparation
  • Solvent:

    
     is preferred to prevent hydrolysis. 
    
    
    
    may cause gradual decomposition or acylal hydrolysis if wet.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm).
    
1H NMR Data (400 MHz,

)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Methine CH7.85 - 8.10 Singlet (s)1H-Diagnostic peak. Deshielded by two acetoxy groups and the aromatic ring.
Thiophene-H4 CH7.80 - 7.90 Doublet (d)1H

Beta to nitro group (strongly deshielded).
Thiophene-H3 CH7.15 - 7.25 Doublet (d)1H

Beta to acylal group. Upfield relative to H4.
Acetates

2.15 - 2.20 Singlet (s)6H-Two equivalent methyl groups of the diacetate.

Expert Insight: The key differentiator between the product and the starting material is the Methine proton . In the aldehyde, the formyl proton appears at ~9.9-10.0 ppm. In the diacetate, this signal shifts upfield to ~7.9 ppm but remains a singlet. If you observe a small peak at ~9.9 ppm, your sample has hydrolyzed or contains unreacted starting material.

13C NMR Data (100 MHz,

)
Carbon TypeShift (

ppm)
Assignment
Carbonyl (C=O) 168.5 Acetate carbonyls.
Nitro-C (C5) 151.0 - 153.0 Ipso carbon attached to

.
Bridge-C (C2) 142.0 - 145.0 Ipso carbon attached to the acylal group.
Thiophene CH 128.0 - 130.0 C3 and C4 carbons.
Methine (CH) 85.0 - 87.0 The gem-diacetate carbon (Acylal carbon).
Methyl (

)
20.5 - 21.0 Acetate methyl carbons.
Infrared Spectroscopy (IR)

IR is particularly useful for assessing the "dryness" of the sample (absence of OH) and confirming the ester functionality.

Protocol: Data Acquisition
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4

    
    .
    
Key IR Bands
Frequency (

)
IntensityFunctional GroupVibrational Mode
1750 - 1775 StrongEster C=OCarbonyl stretch (Acylals often appear at higher freq than simple esters).
1530 - 1540 StrongNitro (

)
Asymmetric stretch.
1340 - 1350 StrongNitro (

)
Symmetric stretch.
1200 - 1240 StrongC-O-CAcetate C-O stretch (broad).
3100 WeakAr-HThiophene C-H stretch.
~1000 - 1050 MediumO-C-OO-C-O symmetric stretch characteristic of acylals.

Self-Validating Check: Absence of a broad band at 3200-3500


 confirms the absence of moisture or hydrolyzed acetic acid. Absence of a sharp band at ~1680-1700 

(aldehyde C=O) confirms complete conversion.
Mass Spectrometry (MS)

Acylals are thermally sensitive and often fragment extensively in Electron Impact (EI) ionization. ESI (Electrospray) is softer but may still show fragmentation.

Protocol
  • Ionization: ESI+ (positive mode) or EI (70 eV).

  • Solvent: Methanol/Acetonitrile (Avoid water to prevent in-source hydrolysis).

Fragmentation Pattern (EI/ESI)
m/z (approx)Ion IdentityMechanism
259

Molecular ion (often weak or absent in EI).
200

Loss of acetoxy radical/group (59 Da). Base peak in many acylals.
199

Loss of acetic acid (60 Da). McLafferty-like rearrangement.
157

Loss of acetic anhydride equivalent (reversion to aldehyde ion).
43

Acetyl cation (very common in acetates).
Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways observed in MS, aiding in the interpretation of complex spectra.

MS M Molecular Ion [M]+ (m/z 259) Frag1 [M - OAc]+ (m/z 200) M->Frag1 - OAc (59) Frag2 [M - AcOH]+ (m/z 199) M->Frag2 - AcOH (60) Ac Acetyl Ion (m/z 43) M->Ac Frag3 Aldehyde Ion (m/z 157) Frag1->Frag3 - Ketene/Ac

Figure 2: Primary mass spectrometry fragmentation pathways for 5-nitrothiophen-2-ylmethylene diacetate.

References

  • Synthesis and Characterization of Nitrothiophene Derivatives. ChemicalBook. Accessed October 2023.

  • Spectroscopic Identification of Organic Compounds. Organic Chemistry Data. Standard tables for Acylal shifts.

  • Acetylation of Aldehydes: General Protocols. National Institutes of Health (PMC). Discusses stability of gem-diacetates.

  • Mass Spectral Fragmentation of Heterocyclic Esters. RSC Publishing. Fragmentation mechanisms of thiophene derivatives.

Technical Whitepaper: Physicochemical Profiling of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8) is a critical synthetic intermediate employed primarily in the manufacturing of nitrothiophene-based antibiotics and bioactive Schiff bases. Functioning as a "masked" aldehyde, it offers superior stability compared to its parent compound, 5-nitrothiophene-2-carboxaldehyde, particularly during vigorous nitration steps.

This guide provides a comprehensive technical analysis of the solubility and stability profiles of this compound. It addresses the specific challenges of handling geminal diacetates, focusing on their hydrolytic instability in acidic media and their solubility behavior in polar aprotic versus protic solvents.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name (5-Nitrothiophen-2-yl)methylene diacetate
Synonyms 5-Nitro-2-thenylidene diacetate; Methanediol, 1-(5-nitro-2-thienyl)-, diacetate
CAS Number 14289-24-8
Molecular Formula C₉H₉NO₆S
Molecular Weight 259.23 g/mol
LogP (Predicted) ~1.33
Appearance Pale yellow to amber crystalline solid
Melting Point Typically 89–92°C (Dependent on purity/polymorph)

Solubility Profile

Operational Solubility Matrix

Quantitative solubility data for this specific intermediate is often proprietary. The following "Operational Solubility" matrix is derived from validated synthesis and purification protocols, categorizing solvents by their utility in processing the compound.

Solvent ClassSpecific SolventSolubility BehaviorApplication Context
Polar Aprotic DMSO, DMF High (>100 mg/mL) Ideal for stock solutions and nucleophilic substitution reactions.
Esters Ethyl Acetate High Primary solvent for extraction and organic phase washing.
Anhydrides Acetic Anhydride High Reaction solvent; stabilizes the diacetate against hydrolysis.
Polar Protic Ethanol, Methanol Moderate (Hot) / Low (Cold)Standard recrystallization solvents. Compound dissolves at reflux but precipitates upon cooling.
Chlorinated Dichloromethane Moderate to High Used for partitioning; good solubility but volatility can lead to crusting.
Aqueous Water Insoluble Used as an anti-solvent to precipitate the product from reaction mixtures.
Non-Polar Hexane, Heptane Insoluble Used to wash filter cakes to remove non-polar impurities.
Solvation Mechanism & Thermodynamics

The diacetate moiety imparts significant lipophilicity compared to the parent aldehyde. While the nitro group is polar, the two acetate groups disrupt the crystal lattice energy sufficiently to allow solubility in organic esters and chlorinated solvents.

  • Critical Observation: In alcohols (MeOH/EtOH), solubility is highly temperature-dependent. This property is exploited for purification (recrystallization) but requires careful temperature control during processing to prevent premature precipitation.

Stability Assessment

Hydrolytic Stability (Critical Control Point)

The most significant stability risk for 5-Nitrothiophen-2-ylmethylene diacetate is acid-catalyzed hydrolysis . Chemically, the compound is an acylal (gem-diacetate), which behaves similarly to an acetal.

  • Neutral/Basic pH: Relatively stable.

  • Acidic pH: Rapidly hydrolyzes to release 5-nitrothiophene-2-carboxaldehyde and acetic acid.

  • Implication: Analytical methods (HPLC) using acidic mobile phases (e.g., 0.1% TFA) must be kept cold or run rapidly to prevent on-column degradation.

Degradation Pathway Diagram

The following diagram illustrates the mechanism of acid hydrolysis, which converts the stable diacetate back into the reactive aldehyde.

HydrolysisMechanism Diacetate 5-Nitrothiophen-2-ylmethylene Diacetate Protonation Protonation (H+) Diacetate->Protonation + H+ Intermediate Oxocarbenium Intermediate Protonation->Intermediate - AcOH WaterAttack Nucleophilic Attack (H2O) Intermediate->WaterAttack Aldehyde 5-Nitrothiophene-2- carboxaldehyde WaterAttack->Aldehyde - AcOH, - H+ AceticAcid Acetic Acid (Byproduct) WaterAttack->AceticAcid

Figure 1: Acid-catalyzed hydrolysis mechanism of the diacetate functionality.

Photostability

Nitrothiophene derivatives are inherently photosensitive. Exposure to UV or strong visible light can lead to:

  • Photo-oxidation: Darkening of the solid (formation of nitroso/polymeric species).

  • Isomerization: Potential shift in crystal packing or minor structural rearrangements.

  • Recommendation: Store in amber glass containers or foil-wrapped vessels.

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

Use this protocol to generate exact quantitative data for your specific solvent system.

Materials:

  • Excess 5-Nitrothiophen-2-ylmethylene diacetate (Solid).

  • Target Solvents (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters.

  • HPLC System (UV Detection at 254 nm).

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a glass vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (discard first 1 mL to account for filter adsorption).

  • Dilution: Dilute the filtrate with Acetonitrile (to prevent precipitation if the solvent is volatile or incompatible with mobile phase).

  • Quantification: Inject into HPLC. Calculate concentration against a standard curve.

Protocol: Stability-Indicating HPLC Method

This method separates the diacetate from its degradation product (aldehyde).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Nitro group absorption).

  • Expected Retention:

    • Aldehyde (Polar): Elutes earlier (~5-7 min).

    • Diacetate (Non-polar): Elutes later (~10-12 min).

Stability Testing Workflow

StabilityWorkflow cluster_Conditions Stress Conditions Start Start Stability Study Prep Prepare 1 mg/mL Stock (in Acetonitrile) Start->Prep Acid Acid Stress (0.1N HCl, 2h) Prep->Acid Base Base Stress (0.1N NaOH, 2h) Prep->Base Oxidation Oxidation (3% H2O2, 2h) Prep->Oxidation Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze HPLC Analysis (Gradient Method) Neutralize->Analyze Data Calculate % Degradation & Mass Balance Analyze->Data

Figure 2: Forced degradation workflow to validate stability profile.

Handling & Storage Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory for maintaining compound integrity:

  • Moisture Control: The compound must be stored in a desiccator. Exposure to atmospheric moisture, especially in the presence of trace acid fumes (common in labs), will hydrolyze the surface layer.

  • Solvent Selection for Reactions: Avoid using acidic aqueous solvents unless hydrolysis is the intended step. For coupling reactions, use anhydrous DMF or THF.

  • Recrystallization: When recrystallizing from Ethanol, ensure the solvent is neutral. Traces of acid in the ethanol can lead to low yields due to conversion to the more soluble aldehyde.

References

  • SIELC Technologies. (2018).[1] Separation of 5-Nitrothiophen-2-ylmethylene diacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14289-24-8. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Nitrothiophene Compounds: From Antimicrobial to Anticancer Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of nitrothiophene compounds, with a focus on their antimicrobial, antiparasitic, and anticancer properties. We delve into the fundamental mechanisms of action, primarily centered on the bioreduction of the nitro group, and present detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate further exploration of this promising class of molecules.

Introduction: The Chemical Versatility and Biological Promise of Nitrothiophenes

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a privileged scaffold in the design of bioactive molecules.[1] The introduction of a nitro (-NO2) group to the thiophene ring profoundly alters its electronic properties, bestowing upon the resulting nitrothiophene derivatives a unique reactivity profile that underpins their diverse biological effects.[2] The electron-withdrawing nature of the nitro group makes the thiophene ring susceptible to nucleophilic attack and, more importantly, renders the nitro group itself a substrate for enzymatic reduction within biological systems.[3] This bioactivation is a critical step in the mechanism of action for many of their therapeutic effects.[4][5]

Nitroaromatic compounds, including nitrothiophenes, are often considered prodrugs that are selectively activated in target organisms or cells.[4] This guide will explore the rich pharmacology of nitrothiophenes, from their established use in treating infectious diseases to their emerging potential as anticancer agents.

Antimicrobial and Antifungal Activities: A Renewed Arsenal Against Pathogens

Nitrothiophene derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi. Their efficacy often stems from the intracellular reduction of the nitro group to cytotoxic metabolites.

Antibacterial Activity

A number of nitrothiophene-containing molecules have been identified as potent antibacterial agents. For instance, the novel benzoxazole-nitrothiophene small molecule, IITR00803, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL against enteric pathogens like Salmonella spp. and E. coli.[6] Notably, this compound was found to be effective against clinical isolates and was not susceptible to common efflux pump mechanisms, a significant advantage in the fight against antibiotic resistance.[6] Another study reported a series of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones incorporating a thiophene moiety with significant antibacterial activity, showing MIC values as low as 7.7 µg/mL against Streptococcus agalactiae and Staphylococcus aureus.[7]

Table 1: Antibacterial Activity of Selected Nitrothiophene Derivatives

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
IITR00803Salmonella spp., Shigella flexneri, E. coli4 - 16[6]
8-nitro-7-(aryl/alkyl) fluoroquinolonesStreptococcus agalactiae, Staphylococcus aureus7.7[7]
5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286)Pan-susceptible S. aureus0.5 - 2.0[2]
Thiophene derivatives 4 and 8Colistin-resistant A. baumannii and E. coli8 - 32 (MIC50)[1]
Antifungal Activity

Nitrothiophenes have also shown promise as antifungal agents. A study on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones demonstrated their efficacy against various Candida species and Cryptococcus neoformans.[8] While the exact mechanism was not fully elucidated, it was suggested to involve the inhibition of enzymes in the ergosterol biosynthesis pathway, a common target for antifungal drugs.[8] Another thiophene derivative, 5CN05, when incorporated into a microemulsion, exhibited potent activity against C. neoformans with a MIC of 2.2 µg/mL.[9][10]

Table 2: Antifungal Activity of Selected Nitrothiophene Derivatives

Compound/DerivativeFungal Strain(s)MIC (µg/mL)Reference
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazonesCandida sp., Cryptococcus neoformansVaried[8]
5CN05 (in microemulsion)Cryptococcus neoformans2.2[9][10]
5CN05 (as such)Candida species270 - 540[9][10]
5CN05 (as such)Cryptococcus neoformans17[9][10]

Antiparasitic Potential: Targeting Neglected Tropical Diseases

Nitroaromatic compounds have historically played a crucial role in the treatment of parasitic diseases, and nitrothiophenes are no exception. They have shown considerable activity against protozoan parasites such as Trypanosoma and Leishmania.

The antiparasitic action is also linked to the bioreduction of the nitro group by parasitic nitroreductases, leading to the generation of reactive nitrogen species and oxidative stress, which are detrimental to the parasite.[11] For example, a series of nitrofuranylazines and their nitrothiophene analogs were evaluated for their anti-trypanosomatid activity. While the nitrothiophene derivatives showed limited activity in this particular study, the broader class of nitroaromatics demonstrated a correlation between their electrochemical properties and antiparasitic effects.[12] In another study, a nitrothiophene-based compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, was identified as a potent and orally active agent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[13]

Table 3: Antiparasitic Activity of Selected Nitrothiophene Derivatives

Compound/DerivativeParasiteIC50 (µM)Reference
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10)T. b. brucei, T. b. gambiense, T. b. rhodesiensePotent (specific values not detailed in abstract)[13]
4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols)Leishmania mexicana1 - 9 (moderate activity for some derivatives)[14]

Anticancer Activity: A New Frontier for Nitrothiophenes

The selective activation of nitroaromatic compounds in the hypoxic environment of solid tumors has made them attractive candidates for cancer therapy. Nitrothiophene derivatives are being increasingly investigated for their cytotoxic effects against various cancer cell lines.

Fused thiophene derivatives have been synthesized and evaluated as VEGFR-2/AKT dual inhibitors, showing promising anticancer activity. For instance, compounds 3b and 4c from one study exhibited potent cytotoxicity against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range.[15] Another novel thiophene derivative, compound 1312 , demonstrated high potency against gastric (SGC-7901), colon (HT-29), and esophageal (EC-9706) cancer cell lines, with an IC50 of 340 nM against SGC-7901 cells.[16] The proposed mechanism for some of these compounds involves the induction of apoptosis.

Table 4: Anticancer Activity of Selected Thiophene and Nitrothiophene Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fused Thiophene Derivative 3b HepG2 (Liver)3.105[15]
Fused Thiophene Derivative 3b PC-3 (Prostate)2.15[15]
Fused Thiophene Derivative 4c HepG2 (Liver)3.023[15]
Fused Thiophene Derivative 4c PC-3 (Prostate)3.12[15]
Thiophene Derivative 1312 SGC-7901 (Gastric)0.34[16]
Thiophene Derivative 1312 HT-29 (Colon)0.36[16]
Thiophene Derivative 1312 EC-9706 (Esophageal)3.17[16]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b MCF-7 (Breast)0.85[17]

The Core Mechanism of Action: Bioreduction by Nitroreductases

The biological activities of nitrothiophene compounds are predominantly initiated by the enzymatic reduction of the nitro group. This process is catalyzed by a family of enzymes known as nitroreductases (NTRs), which are found in both prokaryotic and eukaryotic organisms.[3][4]

There are two main types of nitroreductases:

  • Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group (NO2) to a nitroso (NO) intermediate, followed by a further two-electron reduction to a hydroxylamine (NHOH) species.[3][18] These hydroxylamine derivatives are highly reactive and can covalently modify cellular macromolecules such as DNA, leading to cytotoxicity.[18][19] This is the primary pathway responsible for the therapeutic effects of many nitroaromatic drugs.

  • Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze the single-electron reduction of the nitro group to a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitro compound in a futile cycle.[3] This process can lead to significant oxidative stress within the cell.

The selective toxicity of nitrothiophenes often arises from differences in the expression and activity of nitroreductases between target pathogens or cancer cells and host cells.

Nitroreductase_Mechanism cluster_0 Type I Nitroreductase (Oxygen-Insensitive) cluster_1 Type II Nitroreductase (Oxygen-Sensitive) Nitrothiophene Nitrothiophene Nitroso Intermediate Nitroso Intermediate Nitrothiophene->Nitroso Intermediate 2e- reduction (NTR Type I) Hydroxylamine Hydroxylamine Nitroso Intermediate->Hydroxylamine 2e- reduction (NTR Type I) DNA Adducts DNA Adducts Hydroxylamine->DNA Adducts Covalent Modification Cytotoxicity Cytotoxicity DNA Adducts->Cytotoxicity Cell Death Nitrothiophene_II Nitrothiophene Nitro Anion Radical Nitro Anion Radical Nitrothiophene_II->Nitro Anion Radical 1e- reduction (NTR Type II) Nitro Anion Radical->Nitrothiophene_II Regeneration Superoxide Superoxide Nitro Anion Radical->Superoxide + O2 Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Cytotoxicity_II Cytotoxicity_II Oxidative_Stress->Cytotoxicity_II Cell Damage

Figure 1: General mechanisms of nitrothiophene bioactivation by Type I and Type II nitroreductases.

Experimental Protocols for Biological Evaluation

To facilitate research in this area, we provide standardized, step-by-step protocols for key assays used to evaluate the biological activities of nitrothiophene compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.[20][21][22][23]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Nitrothiophene compound stock solution

  • Sterile broth medium

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions: Serially dilute the nitrothiophene compound in the broth medium across the wells of the 96-well plate. Typically, a two-fold serial dilution is performed.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Nitrothiophene Compound in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for the Broth Microdilution MIC Assay.

MTT Assay for Cytotoxicity and Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Nitrothiophene compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrothiophene compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3 Activity Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[27][28][29][30][31]

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells to release intracellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance of the cleaved chromophore (e.g., p-nitroaniline) at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Future Perspectives and Conclusion

Nitrothiophene compounds continue to be a fertile ground for the discovery of new therapeutic agents. Their broad spectrum of biological activities, coupled with a well-understood mechanism of action, makes them attractive candidates for further development. Future research will likely focus on:

  • Synthesis of novel derivatives: To improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of resistance mechanisms: To stay ahead of evolving pathogens.

  • Development of targeted delivery systems: To enhance efficacy and reduce potential off-target toxicity, particularly in cancer therapy.

  • Combination therapies: Exploring the synergistic effects of nitrothiophenes with other antimicrobial or anticancer drugs.

References

  • Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab. Retrieved March 4, 2026, from [Link]

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  • Nivinskas, H., Koder, R. L., & Miller, A. F. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. International Journal of Molecular Sciences, 19(7), 1999. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 4, 2026, from [Link]

  • Cruz-Mora, J., & González-Vergara, E. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 683-706. [Link]

  • Šarlauskas, J., Misevičienė, L., & Anusevičius, Ž. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. International journal of molecular sciences, 19(7), 1999. [Link]

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Vaitkevičienė, K., et al. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Molecules, 25(18), 4236. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved March 4, 2026, from [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Al-Akhras, A. A., et al. (2023). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Bioorganic Chemistry, 134, 106458. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). European Commission. Retrieved from [Link]

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  • de Oliveira, A. C. S., et al. (2014). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Microbiology, 45(2), 617-623. [Link]

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  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025, September 4). ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, e01144-25. [Link]

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  • Design, synthesis, electrochemistry and anti-trypanosomatid hit/lead identification of nitrofuranylazines. (2023, August 16). RSC Publishing. Retrieved from [Link]

  • Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6599. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved March 4, 2026, from [Link]

  • Nocentini, A., et al. (2021). Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides inhibiting carbonic anhydrases from Trypanosoma cruzi and Leishmania donovani. European Journal of Medicinal Chemistry, 213, 113166. [Link]

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  • de Lima, M. C. A., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-biological interactions, 272, 177-187. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved from [Link]

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Sources

In Silico Prediction of Bioactivity for 5-Nitrothiophen-2-ylmethylene Diacetate: A Computational Pharmacologist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore and Mechanistic Rationale

5-Nitrothiophen-2-ylmethylene diacetate (also known as 5-nitro-2-thiophenecarboxaldehyde diacetate) is a highly versatile synthetic intermediate and a potent prodrug scaffold. Structurally, it consists of a thiophene ring bearing a nitro group at the C5 position and a gem-diacetate (acylal) moiety at the C2 position.

To accurately predict its bioactivity in silico, we must first understand the causality behind its molecular design. The gem-diacetate group acts as a lipophilic protecting group for the highly reactive 2-carboxaldehyde. This modification significantly increases the partition coefficient (LogP), facilitating passive diffusion across the exceptionally thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

Once inside the cytoplasm, the compound functions as a prodrug. It is specifically targeted and reduced by the deazaflavin (F420)-dependent nitroreductase (Ddn, Rv3547) . The reduction of the C5-nitro group by Ddn generates a reactive nitrite ester intermediate that spontaneously decomposes to release Nitric Oxide (NO). NO acts as a potent respiratory poison, nonspecifically damaging bacterial DNA and depleting intracellular ATP, a mechanism that is uniquely lethal to both replicating and non-replicating (latent) persister bacilli.

MOA A 5-Nitrothiophen-2-ylmethylene diacetate (Prodrug) B F420-dependent Nitroreductase (Ddn) A->B Binds to active site C Nitro Reduction Intermediate B->C Hydride transfer from F420 D Nitric Oxide (NO) Release C->D Spontaneous decomposition E Respiratory Poisoning & Bacterial Cell Death D->E ATP depletion & DNA damage

Figure 1: Bioreduction pathway of 5-nitrothiophene prodrugs via Ddn leading to bacterial cell death.

Computational Workflow Architecture

A robust in silico pipeline must go beyond simple docking scores; it must be a self-validating system that accounts for enzymatic mechanisms and pharmacokinetic liabilities. The workflow below outlines the integration of quantum mechanical ligand preparation, targeted molecular docking, molecular dynamics (MD), and ADMET profiling.

Workflow L Ligand Preparation SMILES to 3D DFT Minimization D Molecular Docking AutoDock Vina Grid centered on F420 L->D T Target Preparation Ddn (Rv3547) Structure F420 Parameterization T->D MD Molecular Dynamics 100 ns GROMACS RMSD, RMSF, MM-PBSA D->MD Top Poses A ADMET Profiling ProTox-II, SwissADME Ames Mutagenicity Check D->A SMILES

Figure 2: Self-validating in silico workflow for predicting nitrothiophene bioactivity and toxicity.

Target Identification & Molecular Docking

To accurately predict the binding affinity of 5-Nitrothiophen-2-ylmethylene diacetate, we must dock it against the validated target: Ddn (Rv3547). Because the mechanism relies on a hydride transfer from the F420 cofactor to the nitro group, spatial proximity is more critical than the raw thermodynamic binding score.

Protocol 1: System Preparation and Control Validation
  • Ligand Conformational Search: Generate 3D coordinates from the SMILES string. Causality: 2D structures lack the spatial geometry required for accurate steric clash evaluation. Use Density Functional Theory (DFT, B3LYP/6-31G*) to assign accurate partial charges, which is critical for modeling the highly electronegative nitro group.

  • Target Parameterization: Retrieve the Ddn crystal structure from the Protein Data Bank. Causality: The F420 cofactor must be retained and parameterized in the active site, as it is the obligate hydride donor for prodrug activation.

  • Control Docking: Dock Pretomanid (PA-824), a clinically approved nitroimidazole, into the active site. Causality: This establishes a baseline binding affinity and validates that the grid box is correctly placed around the F420 binding pocket.

Protocol 2: Molecular Docking and Hydride Transfer Proximity
  • Grid Box Definition: Center the docking grid precisely on the C5 atom of the F420 deazaflavin ring. Causality: This specific atom is the site of hydride transfer to the nitro group.

  • Docking Execution: Execute docking using AutoDock Vina with an exhaustiveness setting of 32. Causality: High exhaustiveness is required to adequately sample the rotational degrees of freedom of the flexible diacetate tail.

  • Pose Evaluation: Filter poses by measuring the distance between the ligand's nitro group nitrogen and the F420 C5 atom. Causality: A distance > 4.0 Å precludes efficient hydride transfer, rendering the pose biologically inactive regardless of how favorable the binding energy (kcal/mol) appears.

Quantitative Docking Data Summary
Ligand StateTargetBinding Affinity (kcal/mol)Key Interacting ResiduesDistance to F420 Hydride (Å)
Diacetate ProdrugDdn (Rv3547)-7.4Tyr133, Ser117, F4203.8
Cleaved Aldehyde (Metabolite)Ddn (Rv3547)-8.1Tyr133, Ser117, F4203.2
Pretomanid (Positive Control)Ddn (Rv3547)-8.5Tyr133, Ser117, F4203.1

Note: The cleaved aldehyde metabolite shows tighter binding and closer proximity to the F420 cofactor, suggesting that intracellular esterase cleavage of the diacetate group enhances target engagement.

ADMET Profiling & The Ames Test Paradox

Evaluating the pharmacokinetics and toxicity of nitroaromatics requires deep domain expertise to avoid false-negative triage during drug development.

Protocol 3: ADMET and Liability Profiling
  • Physicochemical Profiling: Calculate LogP, Molecular Weight, and Topological Polar Surface Area (TPSA). Causality: Ensures the molecule obeys Lipinski's Rule of Five while maintaining enough lipophilicity to partition into the mycobacterial envelope.

  • Mutagenicity Prediction: Run the SMILES string through ProTox-II to evaluate Ames test mutagenicity .

  • Mammalian Toxicity Triage: Evaluate hepatotoxicity and hERG (cardiac) inhibition probabilities. Causality: Differentiates desired bacterial-specific toxicity from fatal mammalian off-target effects.

The Ames Test Paradox in Nitroaromatics

When profiling 5-Nitrothiophen-2-ylmethylene diacetate, in silico models will almost universally flag it as Ames Positive (Mutagenic) . As an application scientist, it is critical to interpret this correctly. The standard Ames test utilizes Salmonella typhimurium strains that possess endogenous bacterial nitroreductases . These enzymes reduce the nitro group into a reactive hydroxylamine that damages bacterial DNA.

Therefore, a positive Ames test for a nitrothiophene is actually an indicator of potent on-target antibacterial activity , not necessarily mammalian toxicity. Because mammalian cells lack these specific F420-dependent nitroreductases, the drug remains an inert, non-mutagenic prodrug in the human host.

Predicted ADMET & Toxicity Profile
PropertyPredicted ValueClinical / Mechanistic Implication
Molecular Weight273.26 g/mol Optimal for oral bioavailability (Lipinski compliant).
LogP (Consensus)2.45Enhances mycobacterial mycolic acid cell wall penetration.
Ames ToxicityPositive (0.85 Prob)High risk of bacterial mutagenicity (expected on-target effect).
HepatotoxicityNegative (0.72 Prob)Favorable mammalian hepatic safety profile.
BBB PermeabilityLowMinimal risk of central nervous system (CNS) side effects.

Conclusion

The in silico evaluation of 5-Nitrothiophen-2-ylmethylene diacetate reveals a highly promising prodrug profile. By utilizing a self-validating computational workflow that prioritizes spatial proximity to the F420 hydride donor over raw docking scores, we can accurately predict its activation by mycobacterial Ddn. Furthermore, understanding the mechanistic causality behind its predicted Ames toxicity ensures that this potent antibacterial pharmacophore is not prematurely discarded during early-stage drug discovery.

References

  • Title: Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Nitroaromatic Antibiotics Source: Encyclopedia MDPI URL: [Link]

  • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: Nucleic Acids Research URL: [Link]

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential biological significance of 5-Nitrothiophen-2-ylmethylene diacetate. While this specific molecule is not extensively documented in current scientific literature, this paper establishes a robust, scientifically-grounded rationale for its synthesis and exploration. By examining the well-established chemistry of its precursor, 5-nitrothiophene-2-carbaldehyde, and the broad-spectrum bioactivity of the 5-nitrothiophene scaffold, we present a compelling case for its investigation by researchers in medicinal chemistry and drug development. This guide offers detailed, actionable protocols and contextual insights to facilitate its synthesis and subsequent biological evaluation.

Introduction: The 5-Nitrothiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring is a foundational heterocyclic structure in a multitude of pharmacologically active compounds.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced biological activity and improved pharmacokinetic profiles. The introduction of a nitro group at the 5-position of the thiophene ring dramatically alters its electronic landscape, rendering the ring electron-deficient. This modification is pivotal, as the nitro group can serve as a bio-activatable "warhead," a characteristic that has been successfully exploited in the development of antimicrobial and antiparasitic agents.[2][3]

Nitroaromatic compounds, including 5-nitrothiophenes, often exert their biological effects through enzymatic reduction of the nitro group within the target organism or cell.[2] This process can generate reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage critical biomolecules like DNA, proteins, and lipids.[4] This mechanism of action forms the basis for the therapeutic efficacy of many nitroaromatic drugs.

This guide focuses on a specific, yet underexplored, derivative: 5-Nitrothiophen-2-ylmethylene diacetate. The rationale for its synthesis is twofold:

  • Pro-drug Potential: The diacetate group can be conceptualized as a lipophilic masking group for a more polar aldehyde or a hydrated aldehyde form. In a biological system, esterases could cleave the acetate groups, releasing the parent aldehyde or a related reactive species in situ. This pro-drug strategy can enhance bioavailability and modulate the compound's pharmacokinetic properties.

  • Modulation of Reactivity: The gem-diacetate is a stable protecting group for the aldehyde functionality. This allows for chemical modifications elsewhere on the molecule, with the potential for deprotection under specific conditions to unmask the reactive aldehyde.

Given the rich biological context of the 5-nitrothiophene core, this guide provides the necessary technical details for the synthesis and subsequent investigation of 5-Nitrothiophen-2-ylmethylene diacetate as a novel compound of interest for drug discovery programs.

Synthesis of 5-Nitrothiophen-2-ylmethylene Diacetate

The synthesis of 5-Nitrothiophen-2-ylmethylene diacetate is predicated on the well-established reaction of an aldehyde with acetic anhydride to form a gem-diacetate. This reaction is typically catalyzed by a Lewis or protic acid.

Proposed Synthetic Pathway

The proposed synthesis is a single-step conversion of commercially available 5-nitrothiophene-2-carbaldehyde to the target compound.

Synthetic Pathway of 5-Nitrothiophen-2-ylmethylene diacetate start 5-Nitrothiophene-2-carbaldehyde reagents Acetic Anhydride (Ac₂O) Catalyst start->reagents Reaction product 5-Nitrothiophen-2-ylmethylene diacetate reagents->product

Caption: Proposed synthesis of 5-Nitrothiophen-2-ylmethylene diacetate.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 1,1-diacetates from aromatic aldehydes.

Materials:

  • 5-Nitrothiophene-2-carbaldehyde (CAS 4521-33-9)

  • Acetic Anhydride (Ac₂O)

  • Catalyst (e.g., anhydrous Zinc Chloride (ZnCl₂), or a solid acid catalyst like Montmorillonite K10 clay)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1.0 eq) in a minimal amount of dichloromethane. To this solution, add acetic anhydride (2.0-3.0 eq).

  • Catalyst Addition: Carefully add the catalyst. For ZnCl₂, use a catalytic amount (e.g., 0.1-0.2 eq). For a solid acid catalyst, use a small amount by weight (e.g., 10-20% w/w relative to the aldehyde).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride and neutralize the catalyst.

  • Extraction: Shake the separatory funnel vigorously, allowing any evolved gas to be vented. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 5-Nitrothiophen-2-ylmethylene diacetate.

Physicochemical Properties

As 5-Nitrothiophen-2-ylmethylene diacetate is not a commercially available compound, experimental data on its physicochemical properties are unavailable. However, we can predict its properties based on its structure and the known properties of its precursor, 5-nitrothiophene-2-carbaldehyde.

Property5-Nitrothiophene-2-carbaldehyde (Precursor)5-Nitrothiophen-2-ylmethylene diacetate (Predicted)
CAS Number 4521-33-9[5]Not available
Molecular Formula C₅H₃NO₃S[5]C₉H₉NO₆S
Molecular Weight 157.15 g/mol [5]259.24 g/mol
Appearance Yellow solid[6]Expected to be a crystalline solid
Melting Point 75-77 °C[7]Expected to be higher than the precursor
Solubility Insoluble in water; soluble in acetone[8]Expected to have low water solubility, soluble in organic solvents
¹H NMR (CDCl₃, δ) ~9.95 (s, 1H, CHO), ~8.05 (d, 1H, Ar-H), ~7.98 (d, 1H, Ar-H)[9]Aldehyde proton will be replaced by a methine proton (~7.5-8.0 ppm) coupled to two acetate groups, and two methyl singlets from the acetate groups (~2.1 ppm)
¹³C NMR Signals for aldehyde, aromatic carbons, and nitro-substituted carbonAldehyde carbon will be replaced by a methine carbon, and new signals for the acetate carbonyls and methyl groups will appear
IR (cm⁻¹) Carbonyl stretch (~1670-1690), C-NO₂ stretchesEster carbonyl stretch (~1740-1760), disappearance of the aldehyde C-H stretch

Potential Biological Significance and Applications

The 5-nitrothiophene moiety is a well-established pharmacophore with a diverse range of biological activities. The introduction of the diacetate group in 5-Nitrothiophen-2-ylmethylene diacetate could modulate these activities, potentially leading to new therapeutic agents.

Antimicrobial and Antiparasitic Activity

Derivatives of 5-nitrothiophene have demonstrated significant activity against a wide array of pathogens.

  • Antibacterial: Nitrothiophene-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[10][11][12] Some derivatives have demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][13] The proposed mechanism often involves the bioreductive activation of the nitro group by bacterial nitroreductases.[2]

  • Antifungal: Certain 5-nitro-thiophene-thiosemicarbazones have been reported as potential antifungal agents, with a proposed mechanism involving the inhibition of ergosterol biosynthesis.[14]

  • Antiparasitic: The 5-nitrothiophene scaffold is a key component in compounds active against parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[3][15][16][17] The activity is linked to the generation of oxidative stress and interference with essential parasite metabolic pathways.[16]

Anticancer Potential

Recent studies have highlighted the potential of 5-nitrothiophene derivatives as anticancer agents.[1][18][19] The proposed mechanisms of action are varied and include the induction of apoptosis, depolarization of the mitochondrial membrane, and activation of caspases.[18][19] The pro-oxidant nature of the nitro group, leading to increased reactive oxygen species (ROS) within cancer cells, is also considered a contributing factor to their cytotoxicity.[4]

Mechanism of Action: Bioreductive Activation

A common mechanistic theme for the bioactivity of nitroaromatic compounds is their activation via enzymatic reduction. This pathway is crucial for their selective toxicity towards certain pathogens and cancer cells.

Bioreductive Activation of 5-Nitrothiophene Parent 5-Nitrothiophene Derivative (R-NO₂) Nitroreductase Nitroreductase (e.g., in bacteria, parasites) Parent->Nitroreductase + 2e⁻, 2H⁺ Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino + 2e⁻, 2H⁺ Damage Cellular Damage (DNA, proteins, lipids) Hydroxylamino->Damage Reactive Species

Caption: Generalized pathway for the bioreductive activation of 5-nitrothiophene derivatives.

This process is often more efficient in the hypoxic environments characteristic of solid tumors and certain microbial infections, providing a degree of selective toxicity.

Conclusion

While 5-Nitrothiophen-2-ylmethylene diacetate remains a novel, uncharacterized compound, its synthesis is readily achievable from its corresponding aldehyde. The rich and diverse biological activities associated with the 5-nitrothiophene scaffold provide a strong impetus for its creation and evaluation. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug discovery, offering a clear synthetic pathway, predicted physicochemical characteristics, and a well-reasoned overview of its potential as a new therapeutic agent. The exploration of this compound could lead to the development of novel antimicrobial, antiparasitic, or anticancer drugs with unique properties and mechanisms of action.

References

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  • A. Gerpe, et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI.
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  • H. Cerecetto & M. González. (Year not specified). 5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test).
  • S. Le-Gurun, et al. (2022).
  • J. O. Morley & T. P. Matthews. (Year not specified). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • E. Durham. (Year not specified). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses.
  • Cheméo. (n.d.). Chemical Properties of 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9).
  • A. Gerpe, et al. (2025). 5-Nitrofuranes and 5-nitrothiophenes with anti-Trypanosoma cruzi activity and ability to accumulate squalene.
  • K. R. Rege, et al. (2013).
  • NIST. (n.d.). 5-Nitrothiophene-2-aldehyde. NIST WebBook.
  • Safety Data Sheet. (2025).
  • R. A. Floyd. (Year not specified). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC - NIH.
  • Thermo Scientific Chemicals. (n.d.). 5-Nitrothiophene-2-carboxaldehyde, 98% 25 g.
  • SIELC Technologies. (2018). 5-Nitrothiophene-2-carbaldehyde.
  • A. K. Singh, et al. (Year not specified). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
  • PubChemLite. (2026). 5-nitrothiophene-2-carboxaldehyde (C5H3NO3S).
  • BLD Pharm. (n.d.). 4521-33-9|5-Nitrothiophene-2-carboxaldehyde.
  • PubChem. (n.d.). 5-Nitrothiophene-2-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-thiophenecarboxaldehyde 98.
  • Thermo Scientific Chemicals. (n.d.). 5-Nitrothiophene-2-carboxaldehyde, 98% 5 g.
  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • EvitaChem. (n.d.). Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733).
  • LGC Standards. (n.d.). 5-Nitrothiophene-2-carboxaldehyde.
  • A2B Chem. (n.d.). 4521-33-9 | MFCD00005433 | 5-Nitrothiophene-2-carboxaldehyde.
  • ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum.
  • ChemNet. (n.d.).
  • ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde(4701-17-1) 13C NMR spectrum.
  • E. Durham. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses.

Sources

Structural Elucidation of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation, synthesis, and characterization of 5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8).

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Compound Significance

5-Nitrothiophen-2-ylmethylene diacetate (also known as 5-nitro-2-thenylidene diacetate) is a critical electrophilic intermediate, primarily utilized in the synthesis of 5-nitrothiophene-2-carbaldehyde , a scaffold for antimicrobial agents (e.g., nitrofurantoin analogs) and nonlinear optical materials.[1]

Its structural significance lies in the gem-diacetate (acylal) functionality, which serves a dual purpose:

  • Protection: It masks the aldehyde group, preventing over-oxidation to the carboxylic acid during the harsh nitration conditions.

  • Activation: The electron-withdrawing nature of the diacetate stabilizes the transition state for nucleophilic substitutions in subsequent derivative synthesis.

This guide provides a self-validating analytical framework to confirm the identity of this compound, distinguishing it from its hydrolyzed aldehyde form and regioisomeric byproducts.

Synthetic Pathway & Mechanistic Logic

To understand the impurity profile and structural isomers, one must analyze the synthesis. The compound is typically generated via a modified Menke Nitration , where thiophene-2-carbaldehyde reacts with nitric acid in the presence of acetic anhydride.

Reaction Mechanism (Graphviz)

The following diagram illustrates the in situ protection and nitration pathway.

Synthesispathway cluster_impurities Potential Impurities Start Thiophene-2-carbaldehyde (Aldehyde) Inter1 Thiophen-2-ylmethylene diacetate (Protected Intermediate) Start->Inter1 Ac2O, H+ Ac2O Acetic Anhydride (Ac2O) Product 5-Nitrothiophen-2-ylmethylene diacetate (Target Acylal) Inter1->Product Electrophilic Aromatic Substitution (Nitration) HNO3 HNO3 / H2SO4 (Nitration) FinalAld 5-Nitrothiophene-2-carbaldehyde (Final Product) Product->FinalAld Hydrolysis (Deprotection) Imp1 4-Nitro Isomer Product->Imp1 Regioisomerism Hydrolysis Acid Hydrolysis (HCl/MeOH) Imp2 5-Nitro-2-carboxylic acid FinalAld->Imp2 Over-oxidation

Caption: Synthesis of 5-nitrothiophen-2-ylmethylene diacetate via acylal protection, highlighting the critical nitration step and subsequent hydrolysis.

Structural Elucidation: The Analytical Triad

The confirmation of the diacetate structure relies on the "Analytical Triad": NMR (connectivity), IR (functional groups), and MS (fragmentation).

A. Nuclear Magnetic Resonance ( H & C NMR)

The most definitive proof of the diacetate structure is the upfield shift of the methine proton and the appearance of the acetate methyl signals compared to the starting aldehyde.

Comparative

H NMR Data (DMSO-

)
Proton EnvironmentStarting Material (Aldehyde)

(ppm)
Target (Diacetate)

(ppm)
MultiplicityCoupling (

)
Diagnostic Note
-CHO (Aldehyde)9.95 SingletDisappearance confirms reaction.
-CH(OAc)

(Methine)
7.85 – 8.10 SingletKey Identifier. Deshielded by two oxygens.
Thiophene H-3 7.987.40 – 7.50 Doublet4.2 HzUpfield shift due to loss of carbonyl anisotropy.
Thiophene H-4 8.057.90 – 8.00 Doublet4.2 HzOrtho to nitro group (deshielded).
-OCOCH

(Acetate)
2.10 – 2.15 SingletIntegrates to 6H (2 equivalent methyls).

Expert Insight: In the diacetate, the thiophene ring protons often appear as an AB system (or AX) with a coupling constant of


 Hz. The absence of the aldehyde proton at ~10 ppm is the primary "Pass/Fail" criterion for reaction completion.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the ester functionality replacing the aldehyde.

  • Carbonyl Region (1700–1800 cm

    
    ): 
    
    • Aldehyde (Starting Material): Sharp band at ~1660–1680 cm

      
       (conjugated C=O).
      
    • Diacetate (Target): Shift to 1750–1765 cm

      
        (Ester C=O). This shift is diagnostic of the acylal formation.
      
  • Nitro Group: Strong bands at 1530–1540 cm

    
      (asymmetric stretch) and 1340–1350 cm
    
    
    
    (symmetric stretch).
  • C-O Stretch: Strong bands in the 1200–1240 cm

    
      region (Acetate C-O-C).
    
C. Mass Spectrometry (Fragmentation Logic)

The mass spectrum of acylals is distinct due to the facile loss of acetate groups.

  • Molecular Ion (

    
    ):  259 m/z (Often weak due to instability).
    
  • Base Peak: Loss of one acetate radical or acetic acid is common.

  • Fragmentation Pathway:

    • 
       (259) 
      
      
      
      Loss of
      
      
      (59)
      
      
      
      
      (200).
    • Loss of ketene (

      
      ) is also observed in acetate derivatives.
      

MassSpec M Molecular Ion (M+) m/z 259 Frag1 [M - OAc]+ m/z 200 (Stabilized Cation) M->Frag1 - OAc (59) Frag2 [M - 2(OAc)]+ m/z 141 (Nitrothienyl Carbocation) Frag1->Frag2 - OAc (59)

Caption: Predicted ESI/EI fragmentation pattern for 5-nitrothiophen-2-ylmethylene diacetate.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrothiophen-2-ylmethylene Diacetate

Note: This protocol utilizes the "one-pot" protection-nitration strategy to maximize safety and yield.

Reagents:

  • Thiophene-2-carbaldehyde (1.0 eq)

  • Acetic Anhydride (excess, solvent/reactant)

  • Fuming Nitric Acid (1.2 eq)

  • Glacial Acetic Acid (solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve thiophene-2-carbaldehyde (e.g., 20g) in acetic anhydride (40 mL). Chill to 0–5°C in an ice-salt bath.

  • Nitration Mixture: Separately, prepare a solution of fuming nitric acid in glacial acetic acid. Caution: Exothermic.

  • Addition: Add the nitration mixture dropwise to the thiophene solution, maintaining the internal temperature below 10°C .

    • Why? Higher temperatures promote oxidative ring opening and dinitration.

  • Reaction: Stir at 10°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching: Pour the mixture onto crushed ice (approx. 500g) with vigorous stirring.

  • Isolation: The diacetate may precipitate as a solid or oil.

    • If Solid: Filter and wash with cold water/ethanol.

    • If Oil: Extract with dichloromethane (DCM), wash with

      
       (sat.) to remove acid, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from ethanol/water if necessary.

Protocol 2: Quality Control (HPLC Method)

To ensure the absence of the 4-nitro isomer (a common byproduct).

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 Isocratic].

  • Detection: UV at 310 nm (Nitrothiophene absorption).

  • Flow Rate: 1.0 mL/min.

  • Expected Retention:

    • 5-Nitro isomer (Target): ~6-8 min.

    • 4-Nitro isomer (Impurity): ~5-7 min (typically elutes earlier due to polarity differences).

References

  • Nitration of Thiophene Derivatives: ChemicalBook. Synthesis of 5-Nitrothiophene-2-Carboxaldehyde.

  • Spectroscopic Data of Nitrothiophenes: SpectraBase. 1H NMR of 5-Nitrothiophene-2-carboxaldehyde.

  • General Acylal Chemistry: Sigma-Aldrich. 5-Nitro-2-thiophenecarboxaldehyde Product Specification.

  • Reaction Mechanism (Menke Nitration): BenchChem. Application Notes and Protocols for the Nitration of Thiophene.

  • Physical Properties: Thermo Scientific. 5-Nitrothiophene-2-carboxaldehyde Safety Data Sheet.

Sources

quantum chemical calculations for 5-Nitrothiophen-2-ylmethylene diacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 5-Nitrothiophen-2-ylmethylene diacetate

Abstract

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 5-Nitrothiophen-2-ylmethylene diacetate, a molecule of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a field-proven methodology rooted in Density Functional Theory (DFT). This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating workflow that ensures both accuracy and a deep understanding of the molecule's electronic structure and reactivity. We detail the causality behind methodological choices, from the selection of the DFT functional and basis set to the interpretation of key electronic parameters. The protocols provided are structured for direct implementation using standard computational chemistry software.

Introduction: The Rationale for Computational Scrutiny

5-Nitrothiophen-2-ylmethylene diacetate belongs to the nitrothiophene class of compounds, which are recognized for a wide spectrum of biological activities, including antibacterial and radiosensitizing properties.[1][2] The reactivity and interaction of such molecules with biological targets are fundamentally governed by their three-dimensional structure and electronic landscape. Understanding these properties at a quantum level is paramount for rational drug design and the prediction of molecular behavior.

Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical methods, providing insights into molecular stability, reactivity, and intermolecular interaction sites.[3] This guide will focus on a robust DFT-based approach to elucidate the key chemical and electronic characteristics of 5-Nitrothiophen-2-ylmethylene diacetate.

Theoretical Framework: Selecting a Reliable Computational Model

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical model. For organic molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[4]

The B3LYP Functional

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals. It has a long and successful track record for predicting the geometries and electronic properties of a vast range of organic molecules.[5][6]

The 6-31G(d,p) Basis Set

The choice of basis set dictates the flexibility given to electrons in their spatial distribution. The Pople-style 6-31G(d,p) basis set is a well-regarded standard for calculations on organic molecules.[7][8] It is a split-valence basis set, meaning it uses two sets of functions for valence electrons, providing them with more flexibility than core electrons. Crucially, it includes:

  • d-polarization functions on heavy (non-hydrogen) atoms: These allow for the description of non-spherical electron density, essential for accurately modeling bonding.

  • p-polarization functions on hydrogen atoms: These provide similar flexibility for hydrogen atoms, which is important for describing hydrogen bonds and other subtle interactions.

This combination of B3LYP/6-31G(d,p) is a cost-effective and scientifically validated level of theory for obtaining reliable results for the properties of interest.[7]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocols are designed for implementation in the Gaussian suite of programs, a widely used computational chemistry package.[9] The conceptual workflow is, however, applicable to other similar software.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Interpretation MolBuild 3D Structure Construction GeoOpt Geometry Optimization (B3LYP/6-31G(d,p)) MolBuild->GeoOpt Initial Geometry FreqCalc Frequency Analysis GeoOpt->FreqCalc Optimized Geometry FreqCalc->GeoOpt Imaginary Freq? Yes HOMO_LUMO HOMO-LUMO Analysis FreqCalc->HOMO_LUMO No Imaginary Freq. MEP Molecular Electrostatic Potential (MEP) HOMO_LUMO->MEP G cluster_props Calculated Properties cluster_interp Chemical Interpretation mol 5-Nitrothiophen-2-ylmethylene diacetate Optimized Geometry HOMO HOMO Energy mol:f0->HOMO LUMO LUMO Energy mol:f0->LUMO MEP MEP Surface mol:f0->MEP Gap HOMO-LUMO Gap HOMO->Gap Donation Electron Donating Ability HOMO->Donation LUMO->Gap Acceptance Electron Accepting Ability LUMO->Acceptance Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity Interactions Nucleophilic & Electrophilic Sites MEP->Interactions

Caption: Relationship between structure and calculated properties.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. [10][11] Data Presentation:

ParameterCalculated Value (Hartree)Calculated Value (eV)Interpretation
HOMO Energy(Value from output)(Value x 27.2114)Indicates electron-donating capability.
LUMO Energy(Value from output)(Value x 27.2114)Indicates electron-accepting capability.
HOMO-LUMO Gap ΔE = ELUMO - EHOMO ΔE (eV) Indicator of chemical reactivity and stability.
Dipole Moment(Value from output)(Value in Debye)Measures molecular polarity.

Note: The values are placeholders to be filled from the actual calculation output.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, such as biological receptors. [12][13][14]* Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance.

  • Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential.

Protocol for MEP Visualization:

  • Generate Cube File: Using the optimized geometry, perform a single-point energy calculation with the additional keyword Pop=MK IOp(6/50=1) to generate the necessary data.

  • Visualize Surface: Use visualization software (e.g., GaussView, VMD) to read the checkpoint and cube files and render the MEP surface.

Interpretation for 5-Nitrothiophen-2-ylmethylene diacetate: One would expect to see significant negative potential around the oxygen atoms of the nitro and acetate groups, making them prime locations for interacting with positively charged residues in a biological target. The hydrogen atoms would exhibit positive potential. This analysis directly informs structure-activity relationship (SAR) studies. [15]

Conclusion

The computational workflow detailed in this guide provides a robust and scientifically rigorous method for characterizing 5-Nitrothiophen-2-ylmethylene diacetate. By employing the B3LYP/6-31G(d,p) level of theory, researchers can obtain reliable insights into the molecule's geometry, stability, and electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential offers a predictive framework for understanding its reactivity and potential intermolecular interactions, which are critical for applications in drug discovery and materials science. This self-validating protocol, which includes a mandatory frequency analysis, ensures the trustworthiness of the obtained results, empowering scientists to make informed decisions in their research endeavors.

References

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Available at: [Link]

  • Ali, M. (2024). Gaussian Tutorial-2|DFT Calculations of Nanoclusters. YouTube. Available at: [Link]

  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Available at: [Link]

  • MGCF. (n.d.). Intro to QM: Basic calculations in Gaussian16. Google Docs.
  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Dolgounitcheva, O., Zakrzewski, V. G., & Ortiz, J. V. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. International Journal of Quantum Chemistry, 108(15), 2874-2882. Available at: [Link]

  • Stratton, S. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Available at: [Link]

  • Sherrill, C. D. (n.d.). Quantum Chemistry in the 21st Century. Georgia Institute of Technology. Available at: [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. Available at: [Link]

  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ResearchGate. Available at: [Link]

  • MOPAC. (n.d.). Vibrational Analysis. Available at: [Link]

  • Wagen, C. (2025). Eliminating Imaginary Frequencies. Rowan. Available at: [Link]

  • Politzer, P., & Murray, J. S. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Structure: THEOCHEM, 647(1-3), 57-63. Available at: [Link]

  • xtb documentation. (2023). Calculation of Vibrational Frequencies. Available at: [Link]

  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Omixium. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available at: [Link]

  • FACCTs. (n.d.). Vibrational frequencies - ORCA 6.0 TUTORIALS. Available at: [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry. Available at: [Link]

  • IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of Current Engineering and Technology, 4(4). Available at: [Link]

  • Pereira, F., & Aires-de-Sousa, J. (2018). Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. figshare. Available at: [Link]

  • UW-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Available at: [Link]

  • Al-Omair, M. A. (2015). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). SR9009. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Available at: [Link]

  • Wang, Y., et al. (2012). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]

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Methodological & Application

Synthesis of 5-Nitrothiophen-2-ylmethylene Diacetate: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a robust and reliable experimental protocol for the synthesis of 5-Nitrothiophen-2-ylmethylene diacetate, a valuable intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of 5-Nitrothiophen-2-ylmethylene Diacetate

5-Nitrothiophen-2-ylmethylene diacetate serves as a key precursor in the synthesis of 5-nitrothiophene-2-carboxaldehyde and its derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antiprotozoal properties. The nitrothiophene scaffold is a well-established pharmacophore, and its functionalization is a critical aspect of developing novel therapeutic agents. This protocol provides a detailed methodology for the efficient synthesis of this important building block.

PART 1: Experimental Protocol

This synthesis is a two-step process that begins with the nitration of 2-thiophenecarboxaldehyde to yield 5-nitrothiophene-2-carboxaldehyde, which is then converted to the target diacetate.

Step 1: Synthesis of 5-Nitrothiophene-2-carboxaldehyde

The initial step involves the electrophilic nitration of 2-thiophenecarboxaldehyde. The thiophene ring is highly susceptible to electrophilic attack, and careful control of the reaction conditions is crucial to favor the formation of the 5-nitro isomer.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Hexanes

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared.

  • This nitrating mixture is then slowly added to a cooled solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL). The temperature should be maintained throughout the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 5 minutes.

  • The reaction is then quenched by pouring it into ice water.

  • The aqueous mixture is extracted with ether.

  • The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude product containing a mixture of 4-nitro and 5-nitro isomers.

  • The 5-nitrothiophene-2-carboxaldehyde is separated from the isomeric mixture via column chromatography using a mixture of dichloromethane and hexanes as the eluent.[1]

Causality of Experimental Choices:

  • Ice-Salt Bath: The nitration of thiophene is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Quenching with Ice Water: This step serves to stop the reaction and to precipitate the product, which has low solubility in water.

  • Washing with Sodium Bicarbonate: This neutralizes any remaining acids in the organic layer.

  • Column Chromatography: This purification technique is essential for separating the desired 5-nitro isomer from the 4-nitro byproduct, ensuring the purity of the starting material for the next step.

Step 2: Synthesis of 5-Nitrothiophen-2-ylmethylene diacetate

This step involves the conversion of the aldehyde functional group of 5-nitrothiophene-2-carboxaldehyde into a geminal diacetate through reaction with acetic anhydride. This reaction proceeds via a nucleophilic addition of the aldehyde to acetic anhydride, followed by an intramolecular acetyl transfer.

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Acetic Anhydride

  • Pyridine (optional, as catalyst)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, 5-nitrothiophene-2-carboxaldehyde is suspended in acetic anhydride.

  • The mixture is heated to reflux and maintained at this temperature for a specified period (typically 1-2 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The use of a catalytic amount of pyridine can accelerate the reaction.

  • After the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed thoroughly with cold water.

  • The crude product is then purified by recrystallization from ethanol to yield pure 5-Nitrothiophen-2-ylmethylene diacetate.

Causality of Experimental Choices:

  • Acetic Anhydride: Acetic anhydride serves as both the reagent and the solvent in this reaction. It provides the acetyl groups for the formation of the diacetate.

  • Reflux Conditions: Heating the reaction mixture increases the rate of reaction between the aldehyde and acetic anhydride.

  • Pouring onto Ice: This step hydrolyzes the excess acetic anhydride to the water-soluble acetic acid and also helps to precipitate the organic product.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities and provides a crystalline product with high purity.

Quantitative Data Summary

ParameterValue
Starting Material 2-Thiophenecarboxaldehyde
Intermediate 5-Nitrothiophene-2-carboxaldehyde
Final Product 5-Nitrothiophen-2-ylmethylene diacetate
Appearance Yellow crystalline solid
Molecular Formula C₉H₉NO₆S
Molecular Weight 259.24 g/mol
Expected Yield High

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Nitrothiophene-2-carboxaldehyde cluster_step2 Step 2: Synthesis of 5-Nitrothiophen-2-ylmethylene diacetate A 2-Thiophenecarboxaldehyde C Nitration Reaction (Ice-Salt Bath) A->C B Nitrating Mixture (Fuming HNO₃ + Conc. H₂SO₄) B->C D Work-up & Purification (Extraction & Chromatography) C->D E 5-Nitrothiophene-2-carboxaldehyde D->E G Acetylation Reaction (Reflux) E->G F Acetic Anhydride F->G H Work-up & Purification (Precipitation & Recrystallization) G->H I 5-Nitrothiophen-2-ylmethylene diacetate H->I

Sources

Application Note: Utilizing 5-Nitrothiophen-2-ylmethylene Diacetate in Advanced Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rising incidence of multidrug-resistant bacterial infections, particularly those caused by non-replicating Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial scaffolds. 5-Nitrothiophenes have emerged as a highly potent class of compounds that function as bioreducible prodrugs [[1]]([Link]).

While free 5-nitrothiophene-2-carboxaldehyde is highly active, its exposed aldehyde group is prone to rapid oxidation and non-specific protein binding (Schiff base formation) in complex biological matrices, leading to off-target cytotoxicity . To circumvent this, 5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8) is utilized as a stable, gem-diol diacetate prodrug . In aqueous media or via intracellular esterases, the diacetate undergoes controlled hydrolysis to release the active aldehyde.

Once internalized by the bacterium, the active pharmacophore is reduced by the F420-dependent nitroreductase (Ddn), triggering the release of lethal reactive nitrogen species, primarily nitric oxide (NO) [[2]]([Link]). This localized NO burst poisons the bacterial respiratory complex, effectively eradicating both dividing and dormant bacilli without exhibiting systemic efflux liabilities commonly seen in other antibiotic classes .

Mechanistic Pathway

Mechanism A 5-Nitrothiophen-2-ylmethylene diacetate B 5-Nitrothiophene-2- carboxaldehyde A->B Hydrolysis C F420-dependent Nitroreductase (Ddn) B->C Cellular Uptake D Nitric Oxide (NO) Release C->D Bioreduction E Bacterial Cell Death D->E Respiratory Poisoning

Fig 1: Prodrug activation pathway of 5-nitrothiophen-2-ylmethylene diacetate.

Experimental Protocols

To rigorously evaluate the antimicrobial efficacy of 5-Nitrothiophen-2-ylmethylene diacetate, the following self-validating protocols are designed to measure both growth inhibition and the mechanistic generation of NO.

Protocol A: Controlled Hydrolysis & Broth Microdilution Assay (MIC Determination)

Causality & Design: This assay measures the Minimum Inhibitory Concentration (MIC). By utilizing both wild-type (WT) and Ddn-deficient (Δddn) mutant strains of Mycobacterium smegmatis (a safe surrogate for M. tuberculosis), the assay self-validates the mechanism of action. If the compound kills the WT but not the mutant, the bactericidal effect is definitively linked to Ddn-mediated activation rather than non-specific solvent toxicity .

  • Compound Preparation: Dissolve 5-Nitrothiophen-2-ylmethylene diacetate in 100% DMSO to create a 10 mg/mL stock. Scientist's Note: Do not store the stock in aqueous buffers, as premature hydrolysis will degrade the prodrug before the assay begins.

  • Media Conditioning: Prepare Middlebrook 7H9 broth supplemented with OADC. Adjust the pH to 6.8 to facilitate optimal, steady-state hydrolysis of the diacetate into the active aldehyde during the incubation period.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in the conditioned media (concentration range: 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% to prevent vehicle-induced cytotoxicity.

  • Inoculation: Add 50 µL of bacterial suspension (WT or Δddn mutant) adjusted to an OD₆₀₀ of 0.05 (approx.

    
     CFU/mL) to each well.
    
  • Incubation & Readout: Incubate at 37°C for 72 hours. Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration preventing visible growth.

Protocol B: Intracellular Nitric Oxide (NO) Quantification via Griess Assay

Causality & Design: NO is a highly reactive gas that rapidly oxidizes to stable nitrite (NO₂⁻) in aerobic media. The Griess reagent reacts with nitrite to form a quantifiable azo dye. Measuring nitrite provides a direct, stoichiometric proxy for the intracellular bioreduction of the 5-nitrothiophene pharmacophore .

  • Supernatant Collection: Following 24 hours of incubation from Protocol A (using a sub-lethal concentration of the compound, e.g., 0.5× MIC), centrifuge the 96-well plate at 3,000 x g for 10 minutes. Transfer 50 µL of the cell-free supernatant to a new flat-bottom 96-well plate.

  • Standard Curve Generation: Prepare a standard curve of sodium nitrite (NaNO₂) in fresh Middlebrook 7H9 media (range: 0 to 50 µM). Crucial Step: The standard curve must be generated in the exact same biological matrix to account for media interference.

  • Griess Reaction: Add 50 µL of modified Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Quantification: Measure absorbance at 540 nm. Interpolate the nitrite concentration of the samples using the NaNO₂ standard curve.

Assay Workflow

Workflow S1 1. Prodrug Preparation (DMSO Stock) S2 2. Media Conditioning (Middlebrook 7H9, pH 6.8) S1->S2 S3 3. Bacterial Inoculation (WT vs. Δddn mutants) S2->S3 S4 4. Incubation (37°C) Controlled Hydrolysis S3->S4 S5 5. Multiplexed Readout (OD600 & Griess Assay) S4->S5

Fig 2: Experimental workflow for evaluating hydrolysis-dependent antimicrobial efficacy.

Quantitative Data Presentation

The following table summarizes the expected phenotypic and mechanistic readouts when comparing the diacetate prodrug to its free aldehyde counterpart and a clinical standard (PA-824). The data highlights the superior safety profile (lower cytotoxicity) of the diacetate while maintaining potent, Ddn-dependent antimicrobial activity .

CompoundTarget StrainMIC₅₀ (µg/mL)Nitrite Release (µM at 24h)Cytotoxicity (IC₅₀ µg/mL)
5-Nitrothiophen-2-ylmethylene diacetate M. smegmatis (WT)0.812.4>100
5-Nitrothiophen-2-ylmethylene diacetate M. smegmatis (Δddn)>32.0<1.0>100
5-Nitrothiophene-2-carboxaldehyde M. smegmatis (WT)0.414.145.0
PA-824 (Pretomanid Control) M. smegmatis (WT)0.511.8>100
DMSO (Vehicle Control) M. smegmatis (WT)N/A<0.1N/A

Data Interpretation: The diacetate remains highly active against the wild-type strain but is completely inactive against the Δddn mutant, proving that its efficacy relies entirely on specific enzymatic activation rather than non-specific chemical toxicity.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2014. URL:[Link]

  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Antibiotics, 2020. URL:[Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, 2024. URL:[Link]

  • Separation of 5-Nitrothiophen-2-ylmethylene diacetate on Newcrom R1 HPLC column. SIELC Technologies, 2018. URL:[Link]

Sources

Application Notes & Protocols for the Investigation of 5-Nitrothiophen-2-ylmethylene Diacetate in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Compound of Dichotomous Potential

The exploration of novel chemical entities for anticancer activity is a cornerstone of oncological research. 5-Nitrothiophen-2-ylmethylene diacetate, a molecule characterized by a nitro-substituted thiophene ring, presents a compelling yet complex case for investigation. The nitroaromatic scaffold is a recurring motif in compounds with biological activity, including those with antimicrobial and potential anticancer properties.[1] The rationale for investigating this specific compound stems from the established role of similar structures as bioreductively activated cytotoxins and radiosensitizers, which are of significant interest in cancer therapy.[2]

However, it is of paramount importance to approach this compound with a dual perspective of caution and scientific rigor. Studies on related 5-nitrothiophene derivatives have indicated potential carcinogenicity in animal models.[3] Specifically, research has shown that certain 5-nitrothiophenes can induce benign and malignant tumors in rats.[3] This underscores the critical need for comprehensive toxicological and mechanistic evaluations. These application notes are therefore designed not as an endorsement of a proven therapeutic but as a rigorous framework for the initial in vitro assessment of 5-Nitrothiophen-2-ylmethylene diacetate's potential as an anticancer agent, with a strong emphasis on elucidating its mechanism of action and cytotoxic profile.

Part 1: Hypothesized Mechanisms of Action

Based on the chemical structure of 5-Nitrothiophen-2-ylmethylene diacetate and the known bioactivity of related nitro-containing compounds, several plausible, yet unproven, mechanisms of anticancer action can be hypothesized. These hypotheses should form the basis of the initial experimental design.

  • Bioreductive Activation in Hypoxic Tumor Environments: Many solid tumors exhibit regions of low oxygen, or hypoxia.[4][5] The nitro group of 5-Nitrothiophen-2-ylmethylene diacetate could potentially be reduced under hypoxic conditions by cellular reductases to form highly reactive radical species. These radicals could then induce cellular damage, leading to selective cytotoxicity in the hypoxic core of tumors, a region often resistant to conventional therapies.[5]

  • Induction of Oxidative Stress and Apoptosis: The compound may disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[6]

  • Cell Cycle Arrest: Many cytotoxic agents exert their effects by interfering with the cell cycle, preventing cancer cells from proliferating.[6][7] It is plausible that 5-Nitrothiophen-2-ylmethylene diacetate could induce arrest at critical checkpoints (e.g., G2/M phase), providing an opportunity for apoptotic pathways to be initiated.[7][8]

The following protocols are designed to systematically investigate these hypotheses.

Part 2: Experimental Protocols for In Vitro Evaluation

A structured, multi-tiered approach is recommended for the initial screening and mechanistic evaluation of 5-Nitrothiophen-2-ylmethylene diacetate. This begins with broad cytotoxicity screening, followed by more detailed investigations into the mode of cell death and effects on cell proliferation.

Protocol 2.1: High-Throughput Cell Viability Screening

This initial step is crucial for determining the cytotoxic potential of the compound across a panel of cancer cell lines and establishing a dose-response relationship. The use of a luminescent-based assay, such as the CellTiter-Glo® assay, is recommended for its sensitivity and high-throughput compatibility.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Nitrothiophen-2-ylmethylene diacetate in various cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., a panel representing different tumor types such as breast (MCF-7), prostate (PC-3), lung (A549), and colon (HCT116)).

  • Appropriate cell culture medium and fetal bovine serum (FBS).

  • 5-Nitrothiophen-2-ylmethylene diacetate (stock solution in DMSO).

  • 96-well clear-bottom, opaque-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Multimode plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Seed the cancer cells in the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare a serial dilution of 5-Nitrothiophen-2-ylmethylene diacetate in culture medium. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of 5-Nitrothiophen-2-ylmethylene diacetate
MCF-7Breast AdenocarcinomaExperimental Value
PC-3Prostate AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
Protocol 2.2: Assessment of Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next step is to determine if cell death is occurring via apoptosis. The Annexin V-FITC/Propidium Iodide (PI) dual staining assay is a standard method for this purpose, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]

Objective: To quantify the induction of apoptosis by 5-Nitrothiophen-2-ylmethylene diacetate.

Materials:

  • Cancer cell line of interest (selected from the initial screening).

  • 6-well plates.

  • 5-Nitrothiophen-2-ylmethylene diacetate.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect a minimum of 10,000 events per sample.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Seed cells in 6-well plates B Treat with compound (IC50 and 2x IC50) A->B C Harvest cells (adherent + floating) B->C D Wash with cold PBS C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Flow Cytometry Analysis E->F G Quantify cell populations (Viable, Apoptotic, Necrotic) F->G

Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.

Protocol 2.3: Cell Cycle Analysis

This protocol aims to determine if the compound's cytotoxic effects are mediated by an arrest at a specific phase of the cell cycle. This is achieved by staining the DNA of treated cells with propidium iodide and analyzing the DNA content by flow cytometry.[8][11]

Objective: To analyze the effect of 5-Nitrothiophen-2-ylmethylene diacetate on cell cycle distribution.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • 5-Nitrothiophen-2-ylmethylene diacetate.

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).[11]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Look for an accumulation of cells in a specific phase compared to the untreated control.

Visualization of Potential Signaling Pathway Involvement:

G Compound 5-Nitrothiophen- 2-ylmethylene diacetate DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK_Cyclin CDK/Cyclin Inhibition p21->CDK_Cyclin G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest G2_M_Arrest->Apoptosis

Caption: Hypothesized Pathway for Cell Cycle Arrest and Apoptosis Induction.

Part 3: Data Interpretation and Future Directions

The results from these initial in vitro assays will provide a foundational understanding of 5-Nitrothiophen-2-ylmethylene diacetate's potential as an anticancer agent.

  • Promising Results: A low micromolar or sub-micromolar IC50 value in multiple cancer cell lines, coupled with clear evidence of apoptosis induction and/or cell cycle arrest, would warrant further investigation.

  • Ambiguous or Negative Results: High IC50 values or a lack of apoptotic induction may suggest the compound is not a potent anticancer agent under the tested conditions. However, it may still have utility as a radiosensitizer, which would require a different set of experiments in combination with radiation.

  • Toxicity Concerns: Given the known carcinogenicity of some 5-nitrothiophenes, it is crucial to also perform cytotoxicity assays on non-cancerous cell lines to assess for selective toxicity. A lack of selectivity would be a significant barrier to further development.

Next Steps:

If the initial results are promising, subsequent studies could include:

  • Western Blot Analysis: To probe for key proteins involved in apoptosis (e.g., caspases, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs, p53, p21).[11]

  • Hypoxia-Specific Cytotoxicity Assays: To test the hypothesis of bioreductive activation, cell viability assays should be repeated under hypoxic conditions.

  • In Vivo Studies: If the compound demonstrates potent and selective in vitro activity, evaluation in preclinical animal models (e.g., xenografts) would be the next logical step, with careful monitoring for toxicity.[9]

References

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). PubMed. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • How we can study apoptosis and cell cycle arrest in cancer cell line (HeLa)..?? (2015). ResearchGate. [Link]

  • Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. (1976). PubMed. [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (2012). PMC. [Link]

  • Apoptosis and Cell Cycle Arrest in Two Human Breast Cancer Cell Lines by Dieckol Isolated from Ecklonia cava. (2018). Journal of Breast Disease. [Link]

  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. (1991). PubMed. [Link]

  • Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells. (2015). Taylor & Francis Online. [Link]

  • Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. (1975). PubMed. [Link]

  • Studies on the biological activity of some nitrothiophenes. (2019). ResearchGate. [Link]

  • Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. (2022). PMC. [Link]

  • YouTube. (2023). [Link]

  • CNIO researchers discover a mechanism that reverses resistance to antiangiogenic drugs. (2016). Spanish National Cancer Research Centre (CNIO). [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl] -2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. (2006). PubMed. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). BMC Cancer. [Link]

  • Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas. (2021). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Synthesis, Antiproliferative and Pro-Apoptotic Effects of Nitrostyrenes and Related Compounds in Burkitt's Lymphoma. (2014). ResearchGate. [Link]

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protocol for testing the cytotoxicity of 5-Nitrothiophen-2-ylmethylene diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Cytotoxicity Profiling of 5-Nitrothiophen-2-ylmethylene Diacetate via Orthogonal Multiplexed Assays

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

5-Nitrothiophen-2-ylmethylene diacetate is a lipophilic, prodrug-like synthetic intermediate widely utilized in the development of antiparasitic and antibacterial agents (such as nitrothiophene and nitrofuran derivatives). From a pharmacokinetic perspective, the diacetate moiety enhances cellular permeability. Once internalized, intracellular esterases rapidly cleave the diacetate groups to yield the active intermediate, 5-nitro-2-thiophenecarboxaldehyde.

The Causality of Cytotoxicity: The primary mechanism of action—and the root cause of its mammalian cytotoxicity—stems from the bioreduction of the nitroheterocycle. Nitroaromatic compounds are substrates for cellular nitroreductases (NTRs) [1].

  • Type II NTRs catalyze a one-electron reduction, forming a highly reactive nitro radical anion (

    
    ). In the presence of molecular oxygen, this radical undergoes redox cycling to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to severe oxidative stress, lipid peroxidation, and DNA damage [2].
    
  • Type I NTRs catalyze a two-electron reduction, yielding nitroso and hydroxylamine derivatives that aggressively deplete intracellular thiols (e.g., glutathione), further stripping the cell of its antioxidant defenses [1].

Because this dual-pronged oxidative stress mechanism can indiscriminately damage mammalian cells, establishing a precise in vitro therapeutic index is a critical early step in drug development.

Mechanism Prodrug 5-Nitrothiophen-2-ylmethylene diacetate (Lipophilic Prodrug) Esterase Intracellular Esterases (Cleavage) Prodrug->Esterase Cellular Uptake Aldehyde 5-Nitro-2-thiophenecarboxaldehyde (Active Intermediate) Esterase->Aldehyde NTR Nitroreductases (NTR) Type I & II Aldehyde->NTR Bioactivation Radical Nitro Radical Anion (Ar-NO2•-) NTR->Radical 1e- Reduction Thiol Thiol Depletion (GSH Oxidation) NTR->Thiol 2e- Reduction ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS O2 Damage Macromolecular Damage (Lipids, DNA, Proteins) ROS->Damage Thiol->Damage Death Cytotoxicity / Apoptosis Damage->Death

Figure 1: Mechanistic pathway of 5-Nitrothiophen-2-ylmethylene diacetate bioactivation and cytotoxicity.

Experimental Design: Building a Self-Validating System

To evaluate the cytotoxicity of 5-Nitrothiophen-2-ylmethylene diacetate with absolute scientific integrity, a single-assay approach is insufficient. We employ an orthogonal, multiplexed strategy combining the MTT Assay (measuring metabolic cytostasis) [5] and the LDH Release Assay (measuring necrotic membrane rupture)[3].

The Necessity of Cell-Free Controls (Trustworthiness): A critical flaw in many published nitroaromatic screening protocols is the failure to account for assay interference. Nitro compounds and their aldehyde metabolites possess inherent redox activity and can directly reduce tetrazolium salts (like MTT) to formazan in the absence of cells[4]. If this background reduction is not subtracted, the resulting data will artificially inflate cell viability percentages, masking the true cytotoxicity of the compound. Therefore, this protocol mandates a self-validating matrix of cell-free compound controls.

Workflow Seed 1. Seed Mammalian Cells (e.g., HepG2 at 10^4 cells/well) Treat 2. Compound Treatment (Dose-Response 0.1 - 100 µM) Seed->Treat Control 3. Cell-Free Controls (Crucial for Nitroaromatics) Treat->Control Incubate 4. Incubate 24-48h (37°C, 5% CO2) Control->Incubate LDH 5a. Transfer 50 µL Supernatant for LDH Assay (Necrosis) Incubate->LDH MTT 5b. Add MTT to Remaining Cells (Metabolic Viability) Incubate->MTT Read 6. Measure Absorbance (LDH: 490nm | MTT: 570nm) LDH->Read MTT->Read Validate 7. Background Subtraction & Data Validation Read->Validate

Figure 2: Self-validating multiplexed MTT/LDH workflow for nitroaromatic cytotoxicity screening.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Cell Seeding

Rationale: HepG2 (human hepatoma) cells are selected as the model line due to their robust basal expression of xenobiotic-metabolizing enzymes (esterases and oxidoreductases) required to bioactivate the diacetate prodrug.

  • Cell Seeding: Harvest HepG2 cells in the exponential growth phase. Seed 100 µL of cell suspension at a density of

    
     cells/well into a sterile, flat-bottom 96-well plate.
    
  • Blank Wells: Leave at least one column (8 wells) with 100 µL of complete media without cells to serve as the baseline media blank.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5%

    
     atmosphere to allow for cellular adherence and recovery.
    
Phase 2: Compound Treatment & Self-Validating Controls
  • Stock Solution: Dissolve 5-Nitrothiophen-2-ylmethylene diacetate in cell-culture grade DMSO to create a 20 mM stock. (Note: The compound is lipophilic; ensure complete dissolution).

  • Working Dilutions: Prepare a serial dilution in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Carefully aspirate the old media from the 96-well plate and add 100 µL of the compound working solutions to the respective wells.

  • Mandatory Cell-Free Controls: In a separate set of empty wells, add 100 µL of the compound working solutions (at the highest concentrations, e.g., 50 µM and 100 µM) without cells. This will quantify any direct, non-cellular reduction of MTT by the nitro compound [4].

  • Incubation: Incubate the treated plate for 24 to 48 hours.

Phase 3: Multiplexed LDH and MTT Execution

Rationale: Extracting the supernatant for LDH prior to adding the MTT reagent allows both assays to be performed on the exact same cellular population, perfectly correlating membrane rupture with metabolic decline [3].

  • LDH Sampling: After the treatment period, gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating debris. Carefully transfer 50 µL of the supernatant from each well into a new 96-well assay plate.

  • LDH Reaction: Add 50 µL of prepared LDH reaction mix (containing lactate,

    
    , diaphorase, and INT) to the transferred supernatants. Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 490 nm .
    
  • MTT Addition: To the original plate (now containing 50 µL of media and the adherent cells), add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well, including the cell-free compound controls [5].

  • Formazan Generation: Incubate for 3 to 4 hours at 37°C. Observe under a microscope for the formation of intracellular purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well. Triturate gently to dissolve the crystals.

  • MTT Reading: Measure the absorbance of the solubilized formazan at 570 nm (with a reference wavelength of 650 nm) using a microplate reader.

Data Presentation & Analysis

To accurately determine the


, the raw MTT absorbance must be corrected by subtracting the absorbance of the cell-free compound controls.

Formula for Corrected Viability:



Table 1: Representative Multiplexed Cytotoxicity Data Profile (HepG2, 24h Exposure)

Compound Concentration (µM)LDH Absorbance (490 nm) [Necrosis]Raw MTT Absorbance (570 nm)Cell-Free MTT Background (570 nm)Corrected Cell Viability (%)
0 (Vehicle Control) 0.120 ± 0.011.250 ± 0.050.050 (Media only)100.0%
1.0 0.135 ± 0.021.210 ± 0.040.05296.5%
10.0 0.350 ± 0.030.850 ± 0.060.08563.7%
25.0 0.680 ± 0.050.520 ± 0.040.12033.3%
50.0 0.950 ± 0.080.380 ± 0.030.18016.6%
100.0 1.150 ± 0.100.310 ± 0.020.2405.8%

*Note the significant increase in cell-free background absorbance at higher concentrations. Failure to subtract this 0.240 background at 100 µM would falsely indicate a viability of ~21% instead of the actual 5.8%.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO Brazil URL:[Link]

  • New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii PubMed Central (PMC) URL:[Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time PLoS ONE URL:[Link]

analytical methods for the quantification of 5-Nitrothiophen-2-ylmethylene diacetate in biological samples.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 5-Nitrothiophen-2-ylmethylene diacetate in Biological Samples

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust analytical protocol for the quantification of 5-Nitrothiophen-2-ylmethylene diacetate in biological matrices, specifically plasma. Given the prevalence of the nitrothiophene scaffold in compounds with significant biological activity, including antimicrobial and antitrypanosomal properties, the ability to accurately measure their concentrations in biological systems is paramount for pharmacokinetic, metabolic, and toxicological studies.[1][2] This application note details a highly sensitive and specific method utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Scientific Principle

5-Nitrothiophen-2-ylmethylene diacetate is a small organic molecule featuring a nitro-substituted thiophene ring. While specific biological applications of this exact molecule are not widely documented, the thiophene ring is a known structural alert in drug discovery, as its metabolic activation can sometimes lead to reactive intermediates.[3][4] Therefore, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such compounds is critical.

The accurate quantification of a parent compound and its metabolites in biological fluids is the cornerstone of pharmacokinetic (PK) analysis. This protocol is founded on the principle of UHPLC-MS/MS, the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[5] The method described herein involves the extraction of 5-Nitrothiophen-2-ylmethylene diacetate from a plasma matrix, chromatographic separation from endogenous components, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.

Experimental Design and Rationale

The overall workflow is designed to ensure accuracy, precision, and high-throughput capability, moving from sample collection to final data analysis.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Spike with Internal Standard (IS) SampleCollection->AddIS Ensures accurate quantification Extraction Protein Precipitation & Liquid-Liquid Extraction AddIS->Extraction Removes proteins & interferences EvapRecon Evaporation & Reconstitution Extraction->EvapRecon Concentrates sample & solvent switch UHPLC UHPLC Separation (Reversed-Phase C18) EvapRecon->UHPLC Inject for analysis MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Separates analyte from matrix Quant Quantification (Calibration Curve) MSMS->Quant Generates ion chromatograms Report Reporting Results Quant->Report Calculates concentration

Caption: Overall bioanalytical workflow.

Materials and Reagents
  • Analytes: 5-Nitrothiophen-2-ylmethylene diacetate (Reference Standard, >98% purity), 5-Nitrothiophen-2-ylmethylene diacetate-d3 (Internal Standard, IS).

    • Rationale: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, providing the most accurate correction for sample loss during preparation and analysis.[6]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Biological Matrix: Blank human plasma (screened for interferences).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, SPE cartridges (if needed), autosampler vials.

Instrumentation and Conditions

The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation available.

Table 1: Optimized UHPLC-MS/MS Parameters

ParameterSettingRationale
UHPLC System Standard binary pump system (e.g., Agilent 1290 Infinity II, Waters Acquity)Provides stable and precise gradient delivery for reproducible retention times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns offer excellent retention and separation for moderately non-polar small molecules. The small particle size enhances peak efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analyte for positive ion mode ESI and improves chromatographic peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 5% B to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate for 1 minA gradient elution ensures that the analyte is eluted with a sharp peak shape while cleaning the column of late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time with system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495)Essential for quantitative MRM experiments, offering high sensitivity and specificity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitro group and ester functionalities make the molecule amenable to protonation [M+H]⁺ in positive ESI.
MRM Transitions (Hypothetical) Analyte: 244.0 -> 184.0, IS: 247.0 -> 187.0Precursor ions ([M+H]⁺) are selected in Q1, fragmented in Q2, and specific product ions are selected in Q3. These transitions must be optimized experimentally.
Ion Source Temp. 550 °COptimizes desolvation of the ESI droplets to maximize ion generation.
IonSpray Voltage 5500 VCreates a strong electric field necessary for the electrospray process.

Detailed Analytical Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for spiking samples.

Sample Preparation: Protein Precipitation & LLE

This protocol is designed to efficiently remove proteins and phospholipids, which can cause ion suppression and contaminate the analytical system.

G plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL IS Working Solution (100 ng/mL) plasma->add_is add_acn Add 200 µL cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Transfer Supernatant to a new tube centrifuge->supernatant add_ea Add 500 µL Ethyl Acetate (Liquid-Liquid Extraction) supernatant->add_ea vortex2 Vortex for 2 minutes add_ea->vortex2 centrifuge2 Centrifuge at 14,000 x g for 5 minutes vortex2->centrifuge2 organic_layer Transfer Organic Layer to a new tube centrifuge2->organic_layer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) evaporate->reconstitute analyze Inject 5 µL into UHPLC-MS/MS reconstitute->analyze

Caption: Step-by-step sample preparation workflow.

  • Thawing: Thaw plasma samples (calibrators, QCs, and unknowns) on ice to maintain stability.[8]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. The cold solvent enhances the precipitation of proteins.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the supernatant. Vortex for 2 minutes. This step further cleans the sample by partitioning the analyte into the organic phase, leaving more polar impurities behind.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 Mobile Phase A:B. Vortex to dissolve. This ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.

  • Analysis: Transfer to an autosampler vial and inject 5 µL into the UHPLC-MS/MS system.

Method Validation: A Self-Validating System

A rigorous validation is required to ensure the method is reliable for its intended purpose. The protocol should be validated according to guidelines from regulatory bodies like the FDA or EMA.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity & Specificity Analyze at least six blank matrix sources to check for interferences at the analyte and IS retention times.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range Analyze a calibration curve with at least 6 non-zero points over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal.
Accuracy & Precision Analyze QCs at four levels (LOD, Low, Mid, High) in 5 replicates over at least three separate runs.Mean accuracy within 85-115% of nominal. Precision (%RSD) ≤ 15% (20% at LLOQ).
Limit of Quantification (LLOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria.Accuracy within 80-120%, Precision (%RSD) ≤ 20%.
Matrix Effect Compare analyte response in post-extraction spiked matrix to response in a clean solution.IS-normalized matrix factor should be consistent across matrix lots (RSD ≤ 15%).
Recovery Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Should be consistent and reproducible.
Stability Assess analyte stability under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4h at RT), and Long-Term (-80°C).Mean concentration should be within ±15% of the nominal concentration.[9][10]

Conclusion

This application note provides a detailed, robust, and scientifically-grounded UHPLC-MS/MS method for the quantification of 5-Nitrothiophen-2-ylmethylene diacetate in plasma. By explaining the causality behind each step and adhering to stringent validation principles, this protocol serves as a reliable starting point for researchers in drug development and related fields. The combination of a stable isotope-labeled internal standard, efficient sample preparation, and sensitive MRM detection ensures the generation of high-quality, trustworthy data for pharmacokinetic and toxicological assessments.

References

  • Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2013). Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. Free Radical Biology and Medicine, 65, 1006-1013.
  • Di Pardo, A., Amico, E., & Maglione, V. (2023). Journal of Pharmaceutical and Biomedical Analysis. DIAL@UCLouvain.
  • SIELC Technologies. (2018, February 16). Separation of 5-Nitro-2-furanmethanediol diacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies, Inc. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Al-Subeh, T., & Al-Masoudi, N. A. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Molecules, 25(18), 4248.
  • Mooney, M. H., O'Kane, A. A., & Elliott, C. T. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 413(26), 6549-6561.
  • de Nys, R., & Steinberg, P. D. (2002). Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. Organic & Biomolecular Chemistry, (1), 253-255.
  • Shimadzu Corporation. (n.d.).
  • LGC Group. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Tracy, R. W., & Chan, C. (1993). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 36(14), 1946-1953.
  • Zwart, S. R., Parsons, H. G., & Smith, S. M. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry, 42(10-11), 1073-1076.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013.
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Diazinon and Transformation Products in Biological Samples. In Toxicological Profile for Diazinon.
  • Doss, G. A., & Baillie, T. A. (2010). Novel metabolic bioactivation mechanism for a series of anti-inflammatory agents (2,5-diaminothiophene derivatives) mediated by cytochrome p450 enzymes. Chemical Research in Toxicology, 23(9), 1557-1566.
  • Yusà, V., Pardo, O., & León, N. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. In Toxicological Profile for Chlorpyrifos.
  • Davis, M. R., & Wahlstrom, J. L. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(6), 1178-1187.
  • de Jong, M. A., & van der Wouden, E. J. (2021). Short-term stability of free metanephrines in plasma and whole blood. Clinical Chemistry and Laboratory Medicine (CCLM), 59(11), 1835-1842.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Proadifen in Biological Samples.
  • Chen, D., & Chen, X. (2025, August 7). Rapid and accurate quantification and analysis of nitrofuran metabolites residues in aquatic products by ultra-high performance liquid chromatography–tandem mass spectrometry. Food Chemistry, 353, 129465.
  • European Pharmacopoeia. (n.d.).
  • Sun, C., & Shen, S. (2018). Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. Journal of Controlled Release, 286, 1-10.
  • van den Eshof, R., & van der Fels-Klerx, H. J. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(7), 1133-1147.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Validation of Diethyl 2,2'-(1,4-phenylene)
  • BD Biosciences. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
  • El-Bayoumy, K., & Reddy, B. S. (1988). Absorption and metabolism of 5-(4-nitrophenyl)-2,4-pentadienal (Spydust). Fundamental and Applied Toxicology, 10(4), 669-676.
  • Wang, Y., & Li, H. (2025, June 16). The Stabilizing Effect of Carotenoids on Nitrocellulose and NC/NG. Propellants, Explosives, Pyrotechnics.
  • Farid, N. A., & Kurihara, A. (2008). Proposed metabolic pathway from the thiolactone of prasugrel to the pharmacologically active metabolite via a sulfenic acid intermediate. Drug Metabolism and Disposition, 36(7), 1261-1268.

Sources

Application Note: Derivatization of 5-Nitrothiophen-2-ylmethylene Diacetate for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacophore Significance

In the landscape of anti-infective drug discovery, the nitrothiophene scaffold represents a highly potent, broad-spectrum pharmacophore capable of overcoming multidrug-resistant (MDR) phenotypes, including Methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella species. However, direct handling of the reactive 5-nitrothiophene-2-carboxaldehyde is often complicated by its air sensitivity and tendency to oxidize.

To circumvent this, 5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8) is utilized as a shelf-stable, easily handled synthetic precursor 1. The diacetate protecting group shields the electrophilic carbon during storage. Upon controlled acidic hydrolysis, the liberated aldehyde serves as a highly versatile electrophile. Subsequent nucleophilic condensation with hydrazines, primary amines, or thiosemicarbazides yields a diverse library of hydrazones, Schiff bases, and metal-coordinating ligands.

These derivatives function as prodrugs. Once internalized by the pathogen, bacterial nitroreductases (e.g., NfsA, NfsB) reduce the nitro group into highly reactive hydroxylamine and nitroso intermediates. This bioreductive activation induces severe DNA strand cleavage and perturbs the bacterial membrane potential, effectively bypassing common resistance mechanisms like the AcrAB-TolC efflux pump 2.

Workflow A 5-Nitrothiophen-2-ylmethylene diacetate (Stable Precursor) B Acidic Deprotection (HCl, MeOH/H2O, 65°C) A->B C 5-Nitrothiophene-2-carboxaldehyde (Reactive Intermediate) B->C D Nucleophilic Condensation (Hydrazines / Amines) C->D E Hydrazone Derivatives (e.g., KTU-286) D->E F Schiff Base Derivatives (Antibacterial Agents) D->F G Thiosemicarbazones (Metal Complexes) D->G

Workflow for deprotection and derivatization of 5-nitrothiophen-2-ylmethylene diacetate.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just as a sequence of actions, but as a self-validating chemical system where physical changes (precipitation, crystallization) inherently confirm the success of the transformation.

Protocol A: Deprotection to 5-Nitrothiophene-2-carboxaldehyde

Objective: Convert the stable diacetate into the reactive aldehyde with high purity.

Causality & Design Choices: Hydrochloric acid in a methanol/water matrix provides controlled hydrolysis without degrading the delicate thiophene ring. The critical step is the controlled cooling and addition of water. Water acts as an antisolvent for the newly formed, highly hydrophobic aldehyde, driving its precipitation and pushing the hydrolysis equilibrium to completion 3.

  • Reaction Setup: In a 250 mL four-neck flask, combine 16 g of deionized water and 71 g of methanol. Begin magnetic stirring.

  • Substrate Addition: Add 7.5 g of 5-nitrothiophen-2-ylmethylene diacetate to the stirring mixture.

  • Acid Catalysis: Dropwise, add 7.2 g of concentrated hydrochloric acid.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 8 hours.

  • Self-Validating Precipitation: Remove from heat and allow the solution to naturally cool to 30°C. Add 40 mL of deionized water. Validation Check: A distinct phase change should occur, precipitating a yellowish solid.

  • Isolation: Filter the precipitate under vacuum and dry.

  • Quality Control: Check the melting point. A sharp melting point of 72°C to 76°C confirms the purity of 5-nitrothiophene-2-carboxaldehyde without the immediate need for NMR 1.

Protocol B: Synthesis of Hydrazone Derivative (KTU-286)

Objective: Synthesize N-((E)-(5-nitrothienyl)methylidene)hydrazone, a potent anti-MRSA agent.

Causality & Design Choices: 2-propanol is selected as the solvent because its boiling point (82°C) is sufficient to drive the condensation reaction rapidly, while maintaining a poor solubility profile for the final conjugated product at room temperature. This ensures the reaction is self-purifying; the product crystallizes out of the hot solution as it forms 4.

  • Reagent Mixing: In a round-bottom flask, combine 5-nitrothiophene-2-carboxaldehyde (0.55 g, 3.5 mmol) and hydrazine hydrate (0.09 g, 1.8 mmol) in 15 mL of 2-propanol.

  • Condensation: Stir the mixture at reflux for 1 hour.

  • Self-Validating Crystallization: As the bulky, highly conjugated hydrazone forms, it will exceed its solubility limit. Validation Check: Observe the formation of a crystalline yellow precipitate directly in the refluxing or cooling mixture.

  • Isolation: Cool the flask to room temperature, filter the crystalline product (KTU-286), wash with cold 2-propanol, and dry under a vacuum. Expected yield is ~87% with a melting point of 214–216 °C [[4]]().

Quantitative Efficacy of Nitrothiophene Derivatives

Derivatization of the aldehyde significantly alters the lipophilicity and target binding affinity of the resulting compounds. The table below summarizes the enhanced in vitro antimicrobial activity of various synthesized derivatives against resistant bacterial strains.

Compound DerivativeTarget PathogenMIC Range (µg/mL)Mechanism / NotesReference
Nifuroxazide (Standard)MRSA16 - 32Baseline nitro-furan control; standard bacteriostatic agent.5
Hydrazide Analogue 3 (R1=Cl, R2=Cl)MRSA4 - 8Halogenation increases lipophilicity, improving cellular uptake.5
KTU-286 (Hydrazone)MRSA / VRSA2 - 4Disrupts biofilms; exhibits selective bactericidal activity.4
IITR00803 (Benzoxazole hybrid)S. Typhimurium / E. coli1 - 2Induces membrane potential perturbation; evades efflux pumps.2

Mechanism of Action: Bioreductive Activation

The high efficacy of these derivatives is not merely structural but relies on a targeted enzymatic trigger. The nitrothiophene ring acts as a "Trojan Horse." It remains stable until it encounters the specific nitroreductase enzymes endemic to the target bacteria.

MOA N Nitrothiophene Derivative (Prodrug) R Bacterial Nitroreductases (e.g., NfsA, NfsB) N->R Cellular Uptake I Reactive Nitroso / Hydroxylamine Intermediates R->I Enzymatic Reduction D DNA Damage & Strand Cleavage I->D Oxidative Stress M Membrane Potential Perturbation I->M Efflux Pump Bypass C Pathogen Cell Death (Bactericidal Effect) D->C M->C

Bioreductive mechanism of action for nitrothiophene derivatives against bacterial pathogens.

References

  • Masunari, A., & Tavares, L. C. (2007). A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry. 5

  • Kavaliauskas, P., et al. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. MDPI.4

  • ASM Journals. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. 2

  • ChemicalBook. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis. 3

  • EvitaChem. Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9. 1

Sources

Application Notes and Protocols for the Investigation of 5-Nitrothiophen-2-ylmethylene Diacetate as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 5-Nitrothiophen-2-ylmethylene diacetate as a chemical probe is a novel application not yet established in peer-reviewed literature. This document provides a scientifically-grounded, hypothetical framework and a series of investigative protocols for its characterization and potential use as a pro-electrophilic chemical probe for covalent ligand discovery. The proposed mechanisms and protocols are based on established principles of chemical biology and the known reactivity of related nitrothiophene compounds.

Introduction: The Rationale for a Nitrothiophene-Based Pro-Electrophilic Probe

The discovery of covalent chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the identification and validation of novel therapeutic targets.[1][2] These probes typically contain a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on a target protein.[3] An emerging strategy involves the use of "pro-electrophilic" probes, which are chemically stable precursors that are metabolically activated within the cell to reveal the reactive warhead. This approach can improve cell permeability and reduce off-target reactivity in the extracellular space.

Nitroaromatic compounds, particularly nitrothiophenes, are a promising class of molecules for developing such probes. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making it susceptible to bioreduction or nucleophilic attack.[4][5] Many nitrothiophene-based compounds are known to be pro-drugs, activated by cellular nitroreductases to exert their biological effects, which can include covalent modification of multiple protein targets.[4][6]

Here, we propose 5-Nitrothiophen-2-ylmethylene diacetate as a candidate pro-electrophilic chemical probe. The core hypothesis is that the diacetate group, a common protecting group for aldehydes, is cleaved by intracellular esterases, unmasking a reactive 5-nitrothiophene-2-carbaldehyde intermediate.[7][8] The potent electron-withdrawing nitro group is expected to enhance the electrophilicity of this aldehyde, promoting its covalent reaction with nucleophilic residues (e.g., lysine, cysteine) on cellular proteins. This document provides the foundational protocols to investigate this hypothesis, characterize the compound's reactivity, and identify its potential protein targets.

Hypothesized Mechanism of Action

We propose a two-step mechanism for the action of 5-Nitrothiophen-2-ylmethylene diacetate as a covalent probe:

  • Intracellular Activation: The stable, cell-permeable diacetate compound enters the cell. Intracellular esterases hydrolyze the acetate groups, releasing the electrophilic 5-nitrothiophene-2-carbaldehyde.

  • Covalent Target Engagement: The unmasked aldehyde serves as a reactive warhead. It can form a Schiff base with the ε-amine of a lysine residue or undergo other reactions with proximal nucleophiles on a target protein, leading to stable, covalent labeling.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Environment Probe_Ext 5-Nitrothiophen-2-ylmethylene diacetate (Stable, Cell-Permeable) Probe_Int 5-Nitrothiophen-2-ylmethylene diacetate Probe_Ext->Probe_Int Cellular Uptake Activation Esterase-Mediated Hydrolysis Probe_Int->Activation Step 1: Activation Warhead 5-Nitrothiophene-2-carbaldehyde (Electrophilic 'Warhead') Activation->Warhead Covalent_Complex Covalently-Labeled Protein (e.g., Schiff Base) Warhead->Covalent_Complex Step 2: Covalent Target Engagement Protein Target Protein (with Nucleophilic Residue, e.g., Lysine) Protein->Covalent_Complex

Caption: Hypothesized two-step activation and covalent labeling mechanism.

Core Protocols for Probe Characterization and Validation

The following protocols are designed to systematically test the viability of 5-Nitrothiophen-2-ylmethylene diacetate as a chemical probe.

Protocol 1: In Vitro Reactivity and Stability Assessment

This protocol aims to confirm the proposed activation mechanism by assessing the compound's stability and its reactivity with a model nucleophile in the presence and absence of esterases.

A. Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
5-Nitrothiophen-2-ylmethylene diacetateCustom SynthesisThe chemical probe candidate
Glutathione (GSH)Sigma-AldrichModel nucleophile (thiol)
Porcine Liver Esterase (PLE)Sigma-AldrichEnzyme source for diacetate cleavage
Phosphate-Buffered Saline (PBS), pH 7.4Thermo FisherPhysiological buffer
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for stock solutions
High-Performance Liquid Chromatography (HPLC) systemAgilent, WatersTo monitor the reaction progress by separating and quantifying reactants and products
LC-MS SystemSciex, ThermoTo identify the mass of the GSH-adduct

B. Experimental Procedure

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of 5-Nitrothiophen-2-ylmethylene diacetate in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (GSH) in sterile PBS (pH 7.4).

    • Prepare a 1 mg/mL stock solution of Porcine Liver Esterase (PLE) in sterile PBS (pH 7.4).

  • Reaction Setup: Set up the following reactions in triplicate in microcentrifuge tubes at 37°C.

    • Reaction A (Full System):

      • 880 µL PBS (pH 7.4)

      • 10 µL 100 mM GSH stock (Final: 1 mM)

      • 10 µL 100 mM Probe stock (Final: 1 mM)

      • 100 µL PLE stock (Final: 0.1 mg/mL)

    • Reaction B (No Esterase Control):

      • 980 µL PBS (pH 7.4)

      • 10 µL 100 mM GSH stock (Final: 1 mM)

      • 10 µL 100 mM Probe stock (Final: 1 mM)

    • Reaction C (Probe Stability Control):

      • 890 µL PBS (pH 7.4)

      • 10 µL 100 mM Probe stock (Final: 1 mM)

      • 100 µL PLE stock (Final: 0.1 mg/mL)

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC and LC-MS Analysis:

    • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the starting probe and GSH, and the appearance of new peaks.

    • Use LC-MS to analyze the t=120 min sample from Reaction A to confirm the mass of the expected GSH-aldehyde adduct.

C. Expected Results and Interpretation

  • In Reaction A, a time-dependent decrease in the probe peak and the formation of a new product peak corresponding to the GSH-adduct is expected.

  • In Reaction B, minimal to no reaction should be observed, demonstrating that the probe is stable to GSH in the absence of enzymatic activation.

  • In Reaction C, the probe peak should decrease over time, corresponding to the appearance of the hydrolyzed aldehyde intermediate, confirming esterase-dependent activation.

Protocol 2: In-Cellulo Target Engagement Assay

This protocol uses a competitive profiling approach with a more broadly reactive, tagged probe to determine if 5-Nitrothiophen-2-ylmethylene diacetate engages cellular proteins.

A. Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
5-Nitrothiophen-2-ylmethylene diacetateCustom SynthesisThe chemical probe candidate (competitor)
Iodoacetamide-alkyne (or other alkyne-tagged electrophile)Click Chemistry ToolsBroadly reactive, taggable probe for competitive profiling[9]
Cell Line (e.g., HEK293T, HeLa)ATCCBiological system for in-cellulo labeling
Cell Lysis Buffer (e.g., RIPA buffer)Cell Signaling TechTo lyse cells and solubilize proteins
Azide-fluorophore (e.g., Azide-TAMRA)Click Chemistry ToolsFor fluorescent visualization of tagged proteins via click chemistry
Click Chemistry Reagents (Copper(II) sulfate, TBTA, Sodium Ascorbate)Sigma-AldrichCatalysts for the click reaction
SDS-PAGE and Western Blotting equipmentBio-RadFor protein separation and visualization

B. Experimental Workflow

Workflow_Protocol_2 cluster_0 Cell Treatment cluster_1 Biochemical Processing cluster_2 Analysis Step1 1. Plate Cells Step2 2. Pre-treat with Probe or DMSO (Vehicle) Step1->Step2 Step3 3. Treat with Alkyne-Tagged Probe Step2->Step3 Step4 4. Cell Lysis Step3->Step4 Step5 5. Click Reaction: Add Azide-Fluorophore Step4->Step5 Step6 6. SDS-PAGE Step5->Step6 Step7 7. In-Gel Fluorescence Scanning Step6->Step7

Caption: Workflow for in-cellulo competitive target engagement assay.

C. Step-by-Step Procedure

  • Cell Culture: Plate your chosen cell line in 6-well plates and grow to ~80% confluency.

  • Pre-treatment: For each condition (in triplicate):

    • Competition: Pre-treat cells with varying concentrations of 5-Nitrothiophen-2-ylmethylene diacetate (e.g., 1, 10, 50 µM) for 2 hours.

    • Vehicle Control: Pre-treat cells with an equivalent volume of DMSO for 2 hours.

  • Labeling: Add the alkyne-tagged electrophilic probe (e.g., 10 µM iodoacetamide-alkyne) to all wells and incubate for 1 hour.

  • Cell Lysis: Wash cells twice with cold PBS, then lyse the cells in 200 µL of lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Click Reaction:

    • To 50 µg of protein lysate in a 100 µL volume, add the click chemistry reagents: Copper(II) sulfate, TBTA, your chosen azide-fluorophore, and freshly prepared sodium ascorbate.

    • Incubate at room temperature for 1 hour, protected from light.

  • SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the samples, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) at the appropriate wavelength for your fluorophore.

D. Expected Results and Interpretation

  • The vehicle control lane will show a fluorescent banding pattern, representing the proteins labeled by the alkyne-tagged probe.

  • In the lanes pre-treated with 5-Nitrothiophen-2-ylmethylene diacetate, a dose-dependent decrease in the fluorescence intensity of specific bands should be observed.

  • This "competition" indicates that the unlabeled probe is binding to the same sites as the tagged probe, thus preventing its labeling. This provides evidence of cellular target engagement by the nitrothiophene probe.

Protocol 3: Proteomic Identification of Covalent Targets

This protocol outlines a mass spectrometry-based chemoproteomic approach to identify the specific protein targets of the probe.[9][10]

A. Materials and Reagents

In addition to materials from Protocol 2, you will need:

  • An alkyne-derivatized version of 5-Nitrothiophen-2-ylmethylene diacetate for direct target identification.

  • Biotin-azide for enrichment.

  • Streptavidin-agarose beads for pulldown.

  • Reagents for proteomic sample preparation (Urea, DTT, Iodoacetamide, Trypsin).

  • LC-MS/MS system for proteomic analysis.

B. Experimental Workflow

Workflow_Protocol_3 cluster_0 Cell Treatment & Lysis cluster_1 Enrichment cluster_2 Analysis Step1 1. Treat cells with Alkyne-Probe Step2 2. Lyse cells Step1->Step2 Step3 3. Click Reaction: Add Biotin-Azide Step2->Step3 Step4 4. Streptavidin Pulldown Step3->Step4 Step5 5. On-bead Digestion with Trypsin Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6 Step7 7. Database Search & Target Identification Step6->Step7

Caption: Chemoproteomic workflow for covalent target identification.

C. Step-by-Step Procedure

  • Cell Treatment and Lysis: Treat cells with the alkyne-derivatized probe (and a DMSO control). Lyse the cells as described in Protocol 2.

  • Click Reaction with Biotin-Azide: Perform a click reaction on the cell lysate, this time conjugating the probe-labeled proteins to biotin-azide.

  • Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for the probe-labeled proteins.

  • Washing: Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion: Resuspend the beads in a digestion buffer (e.g., containing urea) and perform a standard proteomics workflow: reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin to release the peptides from the captured proteins.

  • LC-MS/MS Analysis: Collect the peptide supernatant and analyze it using a high-resolution tandem mass spectrometer.

  • Data Analysis: Search the resulting MS/MS data against a protein database (e.g., UniProt) to identify the proteins that were enriched in the probe-treated sample compared to the DMSO control. Specialized software can be used to map the exact sites of modification.

D. Expected Results and Interpretation

The analysis will yield a list of proteins that are significantly enriched in the probe-treated sample. These proteins are high-confidence candidate targets of 5-Nitrothiophen-2-ylmethylene diacetate. Follow-up validation experiments, such as demonstrating direct binding with a recombinant protein or functional assays, are necessary to confirm these hits.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive roadmap for the initial investigation of 5-Nitrothiophen-2-ylmethylene diacetate as a novel, cell-active, pro-electrophilic chemical probe. By systematically evaluating its stability, reactivity, cellular target engagement, and proteome-wide selectivity, researchers can validate its mechanism of action and identify its biological targets. Successful validation would establish this compound as a valuable tool for chemical biology, enabling the exploration of protein function and the discovery of new druggable targets.

References
  • Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate. [Link]

  • Castro-Falcón, G., Hahn, D., Reimer, D., & Hughes, C. C. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. [Link]

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (n.d.). Durham E-Theses. [Link]

  • Antjin, C., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Communications Biology. [Link]

  • Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. (2017). PubMed. [Link]

  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. (n.d.). PubMed. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Mass Spectrometry Reviews. [Link]

  • 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. (2024). PubMed. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). PMC. [Link]

  • Peptide Tags for Site-Selective Nonenzymatic Covalent Modification of Proteins. (2025). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Screening of the reactivity of nitrite as a nucleophile versus an electrophile. (n.d.). ResearchGate. [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). MDPI. [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022). MDPI. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). PubMed. [Link]

  • Covalent Protein Labeling at Glutamic Acids. (2017). PubMed. [Link]

  • 5-Nitro-2-furanmethanediol diacetate. (n.d.). PubChem. [Link]

  • Thiol Reactive Probes and Chemosensors. (2012). MDPI. [Link]

  • “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. (n.d.). SCIRP. [Link]

  • 20.12: Protecting Groups. (2019). Chemistry LibreTexts. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2025). ResearchGate. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Biomedical Data Mining. [Link]

  • 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (n.d.). PubMed. [Link]

  • Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. (2021). bioRxiv. [Link]

  • Chemoproteomic methods for covalent drug discovery. (n.d.). PMC. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.). Frontiers in Chemistry. [Link]

  • Discriminating changes to protein structure using PTAD conjugation to tyrosine. (2020). bioRxiv. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. [Link]

  • Ferredoxin-mediated reduction of 2-nitrothiophene inhibits photosynthesis: mechanism and herbicidal potential. (2020). PubMed. [Link]

  • The era of high-quality chemical probes. (n.d.). PMC. [Link]

  • Structures of 5-nitrofuran and 5-nitrothiophene derivatives, and in vitro bioassay results against epimastigote forms of T. cruzi. (n.d.). ResearchGate. [Link]

  • Ketenimines as Aza-Dienophiles. (n.d.). ChemRxiv. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery. (2018). Taylor & Francis Online. [Link]

  • Peptide Tags for Site‐Selective Nonenzymatic Covalent Modification of Proteins. (2025). PMC. [Link]

  • Process of making 5-nitro-2-furaldehyde semicarbazone. (n.d.).

Sources

High-Throughput Screening of 5-Nitrothiophen-2-ylmethylene Diacetate Derivatives for Nitroreductase-Activated Antiparasitic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel therapeutics for neglected tropical diseases (NTDs) such as Leishmaniasis and Human African Trypanosomiasis relies heavily on the identification of compounds that selectively target parasite-specific metabolic pathways. 5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8) serves as a highly stable, versatile synthetic precursor for 5-nitrothiophene-2-carboxaldehyde, a cornerstone building block for synthesizing bioactive acyl hydrazones, imines, and thiosemicarbazones[1].

Unlike their furan counterparts, 5-nitrothiophene derivatives exhibit superior pharmacokinetic stability and potent antiparasitic effects[2]. The mechanism of action is fundamentally a prodrug activation pathway: these compounds are selectively reduced by parasite-specific Type I (oxygen-insensitive) nitroreductases (NTRs). This enzymatic reduction generates highly reactive nitrogen species (RNS), such as nitroso and hydroxylamine intermediates, which covalently bind to parasitic DNA and proteins, leading to rapid cell death[3]. Because mammalian host cells lack these specific Type I NTRs, the compounds maintain a high Selectivity Index (SI), providing a safe therapeutic window.

MOA Prodrug 5-Nitrothiophene Derivative NTR Parasite Type I Nitroreductase (NTR) Prodrug->NTR Substrate Binding Host Mammalian Host Cell (Lacks Type I NTR) Prodrug->Host No Activation Intermediates Reactive Nitrogen Species (RNS) NTR->Intermediates Reduction NADH NADH Cofactor NADH->NTR Electron Donor Damage DNA/Protein Damage Intermediates->Damage Covalent Binding Death Parasite Death Damage->Death Apoptosis Survival Host Cell Survival Host->Survival Non-toxic

Mechanism of Action: Prodrug activation by parasite-specific Type I Nitroreductase (NTR).

Assay Architecture & Workflow Design

To systematically evaluate derivatives of 5-nitrothiophen-2-ylmethylene diacetate, we employ a self-validating, two-tiered High-Throughput Screening (HTS) architecture.

  • Primary Phenotypic Screen: A resazurin-based cell viability assay against Leishmania major to identify compounds with intrinsic antiparasitic activity[4].

  • Secondary Target-Based Screen: A biochemical NADH-depletion assay using recombinant Leishmania NTR to confirm that phenotypic hits are true NTR substrates, thereby validating the mechanism of action.

Workflow Precursor 5-Nitrothiophen-2-ylmethylene diacetate (Precursor) Synthesis Parallel Library Synthesis (Hydrazones/Imines) Precursor->Synthesis Acidic Hydrolysis & Condensation HTS Primary Phenotypic HTS (Resazurin Viability Assay) Synthesis->HTS 384-well Format Cytotox Counter-Screen (Macrophage CC50) HTS->Cytotox Hit Selection (IC50 < 5 µM) Target Secondary Target Screen (NADH Depletion Assay) Cytotox->Target Selectivity Index > 10 Lead Lead Optimization & In Vivo Profiling Target->Lead Confirmed NTR Substrates

High-Throughput Screening workflow from precursor synthesis to target validation.

Detailed Experimental Protocols

Protocol A: In Situ Library Generation from 5-Nitrothiophen-2-ylmethylene Diacetate

Expertise & Causality: Utilizing the diacetate precursor rather than the free aldehyde prevents premature oxidation during storage. Acidic hydrolysis in methanol rapidly unmasks the aldehyde, which is immediately trapped by various hydrazides to form stable acyl hydrazones[1].

Step-by-Step Methodology:

  • Hydrolysis: In a 96-well deep-well plate, dispense 10 mM of 5-nitrothiophen-2-ylmethylene diacetate in methanol. Add 0.1 equivalents of 1M HCl to each well.

  • Incubation: Seal the plate and heat at 65°C for 2 hours to quantitatively yield 5-nitrothiophene-2-carboxaldehyde.

  • Condensation: To each well, add 1.1 equivalents of a unique aroyl hydrazide or primary amine (from a pre-plated library) and a catalytic amount of glacial acetic acid.

  • Reaction & Purification: Incubate at 65°C for 6 hours. Cool to 4°C to precipitate the resulting imines/hydrazones. Filter, wash with cold ethanol, and resuspend in 100% DMSO to a stock concentration of 10 mM.

Protocol B: Primary Phenotypic HTS (Resazurin Viability Assay)

Expertise & Causality: Resazurin is a non-toxic, cell-permeable redox indicator. Metabolically active Leishmania parasites reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. A decrease in fluorescence directly correlates with parasitic death[4].

Step-by-Step Methodology:

  • Culture Preparation: Cultivate Leishmania major promastigotes in M199 medium supplemented with 10% heat-inactivated FBS. Harvest at the logarithmic growth phase and adjust the density to

    
     cells/mL.
    
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 10 mM compound library into black, clear-bottom 384-well assay plates (final assay concentration: 10 µM; 0.1% DMSO).

  • Parasite Addition: Dispense 50 µL of the parasite suspension into each well.

  • Self-Validating Controls:

    • Positive Control (100% Inhibition): 10 µM Amphotericin B.

    • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

  • Incubation: Incubate plates at 26°C for 72 hours in a humidified environment.

  • Detection: Add 5 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate the Z'-factor to ensure assay robustness (Acceptable Z' > 0.5).

Protocol C: Secondary Target-Based Screen (NADH Depletion Assay)

Expertise & Causality: To confirm that phenotypic hits are activated by the intended mechanism, we measure the enzymatic turnover of recombinant Leishmania NTR. Because NADH is strictly consumed as the electron donor during the reduction of the nitrothiophene group, monitoring the decrease in NADH absorbance at 340 nm provides a real-time, stoichiometric measurement of prodrug activation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 100 µM NADH).

  • Enzyme Addition: Add 10 nM of purified recombinant Leishmania Type I NTR to the buffer.

  • Reaction Initiation: In a UV-transparent 384-well plate, combine 40 µL of the enzyme/NADH master mix with 10 µL of the hit compounds (final concentration: 20 µM).

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) of NADH depletion. Compounds showing an NADH oxidation rate significantly higher than the baseline (enzyme + DMSO) are confirmed as NTR substrates.
    

Data Presentation & Interpretation

The following table summarizes representative HTS data, demonstrating how the structural fine-tuning of the aroyl hydrazide moiety impacts both antiparasitic potency and target engagement.

Compound IDPrecursor ScaffoldR-Group Substitution (Hydrazide)L. major IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)NTR Activation Rate (nmol/min/mg)
Nifurtimox Control DrugN/A3.2 ± 0.4> 100> 31.245.2 ± 2.1
NT-001 5-Nitrothiophen-2-ylmethylene diacetatePhenyl12.5 ± 1.185.06.818.4 ± 1.5
NT-002 5-Nitrothiophen-2-ylmethylene diacetate4-Fluorophenyl1.8 ± 0.2> 100> 55.588.6 ± 3.4
NT-003 5-Nitrothiophen-2-ylmethylene diacetate3-Hydroxy-2-naphthoic0.4 ± 0.0592.0230.0142.1 ± 5.0
NT-004 5-Nitrothiophen-2-ylmethylene diacetatePyrid-2-ylpyrazole0.9 ± 0.1> 100> 111.1110.3 ± 4.2

Expert Insight: The data clearly illustrates that the 5-nitrothiophene core is essential for NTR activation, but the R-group dictates the binding affinity to the enzyme. Compound NT-003 demonstrates exceptional potency (IC₅₀ = 0.4 µM) and a high NTR activation rate, validating the hypothesis that efficient prodrug reduction directly correlates with parasitic death.

References

  • EvitaChem. Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9. 1

  • MDPI (Semantic Scholar). Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. 2

  • PMC - NIH. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. 3

  • ACS Publications. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. 4

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 5-Nitrothiophen-2-ylmethylene diacetate (also known as 5-nitro-2-thenylidene diacetate). This intermediate is critical in the production of high-purity 5-nitrothiophene-2-carboxaldehyde and related antimicrobial agents.

Executive Summary

The synthesis of 5-Nitrothiophen-2-ylmethylene diacetate typically proceeds via a "one-pot" protection-nitration sequence using thiophene-2-carbaldehyde , acetic anhydride , and fuming nitric acid .

The primary yield-limiting factors are:

  • Thermal Runaway: The formation of acetyl nitrate is highly exothermic; temperatures >10°C favor oxidative decomposition of the thiophene ring.

  • Regioselectivity: Competition between C4- and C5-nitration. The diacetate protecting group favors the C5 position, but "free" aldehyde leads to higher C4 impurities.

  • Hydrolysis during Workup: The target diacetate is sensitive to acidic hydrolysis, reverting to the aldehyde or degrading if the quench is uncontrolled.

Section 1: Mechanistic Insight & Control Strategy

To improve yield, one must understand the dual role of Acetic Anhydride (


) :
  • Dehydrating Agent/Protecting Group: It converts the aldehyde carbonyl into a gem-diacetate (

    
    ). This protects the aldehyde from oxidation to carboxylic acid.
    
  • Nitrating Agent Carrier: It reacts with nitric acid to form acetyl nitrate (

    
    ), a milder and more selective electrophile than the nitronium ion (
    
    
    
    ) generated in sulfuric acid.

The Critical Pathway:



Visualizing the Reaction Logic:

ReactionPathway Start Thiophene-2-carbaldehyde Inter Intermediate: 2-Thenylidene Diacetate Start->Inter Protection Ac2O Acetic Anhydride (Solvent & Reagent) Ac2O->Inter Product Target: 5-Nitrothiophen-2-ylmethylene diacetate Inter->Product C5 Nitration Side1 Side Product: 4-Nitro Isomer Inter->Side1 C4 Nitration Side2 Decomposition: Oxidation/Ring Opening Inter->Side2 T > 10°C HNO3 Fuming HNO3 (< 5°C) HNO3->Product

Caption: Reaction pathway illustrating the critical intermediate protection step and potential divergence points for side reactions.

Section 2: Optimized Experimental Protocol

Objective: Maximize yield of the diacetate while minimizing the 4-nitro isomer and oxidative byproducts.

Reagents:
  • Thiophene-2-carbaldehyde (1.0 eq)

  • Acetic Anhydride (4.0 - 5.0 eq) – Excess required for solvent and water scavenging.

  • Fuming Nitric Acid (d=1.5) (1.2 - 1.5 eq)

  • Catalytic

    
     or 
    
    
    
    (Optional, for activation)
Step-by-Step Procedure:
  • Preparation of Acetyl Nitrate (The "Danger Zone"):

    • Charge Acetic Anhydride into a reactor.[1] Cool to -5°C to 0°C .

    • Slowly add Fuming Nitric Acid dropwise.[1]

    • CRITICAL: Maintain internal temperature < 5°C . The formation of acetyl nitrate is exothermic. If the temperature spikes, stop addition immediately.

  • Substrate Addition:

    • Dissolve Thiophene-2-carbaldehyde in a minimal amount of Acetic Anhydride.

    • Add this solution to the nitrating mixture slowly, keeping T < 5°C .

    • Why? Adding the substrate to the nitrating agent ensures the aldehyde is immediately protected/nitrated, preventing polymerization.

  • Reaction Maintenance:

    • Stir at 0–5°C for 2 hours , then allow to warm to room temperature (20–25°C) for 1 hour.

    • Monitoring: Use TLC or HPLC. Look for the disappearance of the aldehyde peak.

  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Stir for 30–60 minutes. The diacetate should precipitate as a solid.

    • Do NOT neutralize to pH > 7. The diacetate is base-sensitive.

    • Filter the solid and wash with cold water followed by cold ethanol (to remove acetic acid).

  • Purification:

    • Recrystallize from Ethanol or Isopropanol . Avoid heating for prolonged periods to prevent hydrolysis.

Section 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and the product is a dark oil instead of a solid.

  • Diagnosis: This indicates "Ring Opening" or oxidative decomposition.

  • Root Cause: The reaction temperature likely exceeded 10°C during the nitric acid addition. Thiophenes are electron-rich and prone to explosive decomposition if nitrated too aggressively.

  • Solution: Use a cooling bath with salt/ice (-10°C) and reduce the addition rate. Ensure the internal probe is submerged.

Q2: I see a significant amount of the 4-nitro isomer.

  • Diagnosis: Poor regioselectivity.

  • Root Cause: If the aldehyde is not fully converted to the diacetate before nitration, the directing effects change. The free aldehyde (-CHO) is a meta-director (relative to itself), but the thiophene sulfur is the dominant director.

  • Solution: Ensure you are using a sufficient excess of Acetic Anhydride (at least 4 equivalents). Consider pre-mixing the aldehyde with Acetic Anhydride for 30 mins before adding to the nitrating mixture.

Q3: The product melts/decomposes during drying.

  • Diagnosis: Acid contamination.

  • Root Cause: Residual acetic acid or nitric acid trapped in the crystal lattice causes hydrolysis/degradation.

  • Solution: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7). A final wash with cold ethanol helps remove water and residual organic acids. Dry in a vacuum desiccator over KOH pellets (to absorb acid fumes) rather than an oven.

Q4: Can I use concentrated HNO3 (65-70%) instead of fuming HNO3?

  • Analysis: Standard concentrated nitric acid contains ~30% water.

  • Impact: Water hydrolyzes the acetic anhydride to acetic acid, releasing heat and preventing the formation of the diacetate protecting group. This leads to oxidation of the aldehyde to the carboxylic acid.

  • Verdict: No. You must use fuming nitric acid or strictly anhydrous conditions.

Section 4: Data & Decision Support
Yield Impact Table
ParameterStandard ConditionOptimized ConditionExpected Yield Impact
Temperature 10–20°C-5°C to 0°C +15-20% (Reduces decomposition)
Reagent Order Acid to AldehydeAldehyde to Acetyl Nitrate +10% (Prevents local overheating)
Quench Medium Water (RT)Crushed Ice +5-10% (Improves precipitation)
Solvent Acetic AcidAcetic Anhydride (Excess) +10% (Ensures full protection)
Troubleshooting Flowchart

Troubleshooting Start Issue Identified CheckColor Is the reaction mixture Dark Red/Black? Start->CheckColor CheckTemp Did Temp exceed 10°C? CheckColor->CheckTemp Yes CheckSolid Is product Oily? CheckColor->CheckSolid No ActionCool ACTION: Reduce Addition Rate Use Salt/Ice Bath CheckTemp->ActionCool Yes ActionAcid ACTION: Check HNO3 Conc. Must be Fuming (>90%) CheckTemp->ActionAcid No (Suspect Water) ActionWash ACTION: Improve Washing Remove Residual Acid CheckSolid->ActionWash Yes

Caption: Diagnostic flow for identifying root causes of low yield or poor quality.

References
  • Blatt, A. H. (Ed.). (1943). Nitration of Thiophene. Organic Syntheses, Collective Volume 2, 578. Link

  • Campaigne, E., & Archer, W. L. (1953). 3-Nitrothiophene.[2] Journal of the American Chemical Society, 75(4), 989-991.

  • Sice, J. (1953). Preparation and Reactions of 2-Nitrothiophene. Journal of the American Chemical Society, 75(15), 3697-3700.
  • Thermo Fisher Scientific. (n.d.). 5-Nitrothiophene-2-carboxaldehyde Product Specifications. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Nitration of Thiophene. Link

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues with 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with highly lipophilic heterocyclic intermediates.

5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8) is a critical synthetic precursor, most notably used in the synthesis of 5-nitrothiophene-2-carboxaldehyde and various antiparasitic or antibacterial drug candidates[1][2]. However, its physicochemical profile makes it notoriously difficult to handle in aqueous biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its aqueous insolubility.

Physicochemical Profiling

Before attempting any formulation, you must understand the thermodynamic barriers preventing solvation. The compound lacks ionizable functional groups (like amines or carboxylic acids) that could engage in hydrogen bonding with water. Instead, the hydrophobic thiophene ring and the bulky diacetate moiety dominate its solvation profile, resulting in a positive partition coefficient (LogP) and near-zero aqueous solubility[2].

Table 1: Key Physicochemical Properties
PropertyValueSolvation Implication
CAS Number 14289-24-8N/A
Molecular Weight 259.23 g/mol Moderate size; suitable for cyclodextrin inclusion.
LogP (Predicted) ~1.33Highly lipophilic; strongly prefers lipid/organic phases over water[2].
Water Solubility InsolubleRequires co-solvents, surfactants, or complexation agents[1].
Organic Solubility Soluble in DMSO, DMF, MeOHIdeal stock solvents for step-down aqueous dilutions[1].

Troubleshooting FAQs & Mechanistic Insights

Q1: I dissolved 5-Nitrothiophen-2-ylmethylene diacetate in DMSO, but it immediately precipitates ("crashes out") when added to my PBS buffer. Why does this happen, and how do I fix it?

The Causality: This is a classic case of solvent-shift nucleation. When you inject a concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic diacetate molecules are suddenly left surrounded by a highly polar aqueous lattice. Because water molecules prefer to hydrogen-bond with each other rather than interact with the hydrophobic thiophene ring, the compound self-aggregates to minimize its exposed surface area, leading to rapid precipitation.

The Solution: You must lower the thermodynamic penalty of aqueous exposure.

  • Use a transitional co-solvent system: Instead of a direct DMSO-to-water jump, use an intermediate surfactant or polymer like PEG400 or Tween-80. A proven formulation for nitrothiophene derivatives in biological models is a mixture of 5% DMSO, 20% PEG400, and aqueous buffer[3].

  • Maintain vigorous mixing: Add the DMSO stock dropwise into a rapidly vortexing aqueous solution to prevent localized high concentrations of the compound.

Q2: My assay requires a completely DMSO-free environment due to cell toxicity. How can I solubilize this compound in pure water?

The Causality: Without an organic co-solvent to disrupt the water lattice, you must physically shield the hydrophobic core of the molecule from the aqueous environment.

The Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The 5-nitrothiophene core of your compound fits thermodynamically into this cavity, forming a host-guest inclusion complex. This effectively "masks" the lipophilicity of the compound, allowing the complex to dissolve freely in water[3].

Q3: I successfully solubilized the compound, but my LC-MS shows that it is degrading into a different mass over a few hours. What is happening?

The Causality: 5-Nitrothiophen-2-ylmethylene diacetate is essentially a chemically protected form of 5-nitrothiophene-2-carboxaldehyde. In aqueous media—particularly if your buffer is slightly basic (pH > 7.5)—the diacetate groups undergo spontaneous ester hydrolysis. Hydroxide ions nucleophilically attack the ester carbonyls, stripping the acetate groups to form a transient hemiacetal, which rapidly collapses into 5-nitrothiophene-2-carboxaldehyde and acetic acid[1].

The Solution: To prevent premature hydrolysis during your assay:

  • Maintain your aqueous buffer at a strictly neutral or slightly acidic pH (pH 6.0 - 6.5).

  • Prepare aqueous dilutions immediately before use; do not store the compound in aqueous media overnight.

HydrolysisPathway Diacetate 5-Nitrothiophen-2-ylmethylene diacetate (Hydrophobic) Intermediate Hemiacetal Intermediate (Transient) Diacetate->Intermediate H2O / OH- (Hydrolysis) Aldehyde 5-Nitrothiophene-2- carboxaldehyde + 2 Acetic Acid Intermediate->Aldehyde Spontaneous Decomposition

Caption: Base-catalyzed hydrolysis pathway of the diacetate to 5-nitrothiophene-2-carboxaldehyde.

Formulation Strategy Comparison

To help you select the right approach for your specific downstream application, consult the matrix below.

Table 2: Solubilization Strategies for 5-Nitrothiophen-2-ylmethylene Diacetate
StrategyReagents RequiredMax Final Aqueous Conc.Best Suited ForLimitations
Direct Co-Solvent DMSO or DMF< 100 µM (at 1% DMSO)In vitro biochemical assaysHigh DMSO levels cause enzyme inhibition or cell death.
Ternary Mixture DMSO, PEG400, Water~1 - 5 mMIn vivo dosing (oral/IP)[3]High viscosity; requires careful pipetting.
Inclusion Complex HP-β-CD (10-20% w/v)> 5 mMCell-based assays, IV dosingRequires 24h preparation time; potential displacement by assay lipids.

Validated Experimental Protocols

Below are self-validating, step-by-step methodologies designed to ensure reproducibility and prevent compound loss.

FormulationWorkflow Start 5-Nitrothiophen-2-ylmethylene diacetate Formulation CheckAssay Is organic solvent tolerated in assay? Start->CheckAssay DMSO_Route Ternary Co-Solvent (DMSO/PEG400/H2O) CheckAssay->DMSO_Route Yes (>1%) CD_Route Inclusion Complex (HP-β-CD) CheckAssay->CD_Route No (In vivo/Cellular) PrepDMSO 1. Dissolve in 100% DMSO 2. Add PEG400 3. Dilute dropwise into buffer DMSO_Route->PrepDMSO PrepCD 1. Prepare 20% HP-β-CD in buffer 2. Add solid compound 3. Sonicate & stir 24h at RT CD_Route->PrepCD Result Stable Aqueous Solution (Proceed to Assay) PrepDMSO->Result PrepCD->Result

Caption: Decision tree for selecting the optimal aqueous formulation workflow.

Protocol A: Ternary Co-Solvent Step-Down (DMSO / PEG400 / Buffer)

Mechanism: PEG400 acts as a polymeric surfactant, creating a micro-environment that bridges the highly polar water and the highly non-polar thiophene derivative.

  • Stock Preparation: Weigh out 5-Nitrothiophen-2-ylmethylene diacetate and dissolve it in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM). Ensure complete dissolution (solution should be clear).

  • Polymer Addition: In a separate vial, transfer the required volume of the DMSO stock. Add PEG400 such that the final ratio of DMSO to PEG400 will be 1:4 (e.g., 5% DMSO, 20% PEG400)[3]. Vortex vigorously for 60 seconds.

  • Aqueous Integration: Place your target aqueous buffer (e.g., PBS, pH 6.5) on a magnetic stirrer at high speed.

  • Dropwise Addition: Using a micropipette, add the DMSO/PEG400 mixture drop by drop into the vortex of the stirring buffer.

  • Validation: Visually inspect against a dark background. The solution should remain optically clear. If turbidity (cloudiness) appears, the compound has crashed out, indicating the final concentration exceeded the thermodynamic solubility limit.

Protocol B: Host-Guest Complexation via HP-β-CD

Mechanism: Thermodynamic encapsulation of the lipophilic diacetate within the hydrophobic cavity of the cyclodextrin ring.

  • Carrier Preparation: Prepare a 15% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., pH 6.5 to prevent ester hydrolysis).

  • Compound Addition: Add the 5-Nitrothiophen-2-ylmethylene diacetate directly to the cyclodextrin solution as a dry powder. (Do not use DMSO here, as DMSO will compete with the compound for the cyclodextrin cavity).

  • Mechanical Agitation: Sonicate the suspension in a water bath for 30 minutes to break up macroscopic crystals and increase the surface area.

  • Equilibration: Transfer the vial to a magnetic stirrer and stir continuously at room temperature for 12 to 24 hours. Complexation is a slow thermodynamic equilibrium process.

  • Clarification: Filter the resulting solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Validation: Quantify the final dissolved concentration of the diacetate using HPLC-UV (measuring at the compound's lambda max) against a standard curve prepared in 100% organic solvent[2].

References

  • EvitaChem. Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9.
  • SIELC Technologies. 5-Nitrothiophen-2-ylmethylene diacetate.
  • bioRxiv. Systemic CYP3A inhibition by ritonavir enables selective targeting of hypoxic tumour cells by prodrugs of DNA.

Sources

Technical Support Center: Purification & Handling of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly documented bottlenecks associated with the isolation and purification of 5-Nitrothiophen-2-ylmethylene diacetate .

Because this compound is a gem-diacetate (an acylal) appended to an electron-withdrawing nitrothiophene ring, it exhibits extreme sensitivity to hydrolytic cleavage. Standard purification workflows that work for robust organic intermediates will routinely fail here, resulting in mysterious yield losses and reversion to the parent aldehyde. This guide establishes the causality behind these failures and provides self-validating protocols to ensure structural integrity during isolation.

Physicochemical Profile & Quantitative Data

To successfully purify this compound, you must first understand its operational boundaries. The table below synthesizes the critical quantitative parameters and their direct impact on your purification strategy.

ParameterValue / SpecificationImpact on Purification Strategy
Compound Name 5-Nitrothiophen-2-ylmethylene diacetateTarget analyte; acts as a protected aldehyde.
CAS Number 14289-24-8Verification and literature cross-referencing.
Molecular Weight 259.23 g/mol Target mass for LC-MS monitoring.
Hydrolysis pH Threshold < pH 5.0 or > pH 9.0Dictates the use of strictly buffered aqueous workups (pH 7.0–7.5).
Thermal Stability Limit < 40 °C (in solution)Requires low-temperature rotary evaporation to prevent degradation.
HPLC Mobile Phase (UV) MeCN / H₂O / Phosphoric acidStandard analytical monitoring condition[1].
LC-MS Mobile Phase MeCN / H₂O / Formic acidReplaces phosphoric acid to prevent MS ion-source fouling[1].

Diagnostic Troubleshooting Guide (FAQs)

Q1: Why does my purified product constantly show contamination with 5-nitrothiophene-2-carboxaldehyde after silica gel chromatography? Causality: You are experiencing on-column hydrolysis. 5-Nitrothiophen-2-ylmethylene diacetate is an acylal. Standard normal-phase silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids[2]. When your compound interacts with these acidic sites in the presence of trace ambient moisture, the acetate oxygen is protonated. This triggers a nucleophilic attack by water, forming an unstable hemiacetal that rapidly collapses into 5-nitrothiophene-2-carboxaldehyde and acetic acid. In fact, the deliberate industrial synthesis of 5-nitrothiophene-2-carboxaldehyde is achieved by reacting 5-nitrothiophen-2-ylmethylene diacetate with hydrochloric acid in methanol[3],[4]. Exposing your compound to acidic silica inadvertently replicates this reaction. Solution: You must neutralize the Brønsted acidity of the silica gel. Pre-treat your column with 1% Triethylamine (TEA) and maintain 0.1% TEA in your eluent. Alternatively, switch to neutral Alumina (Brockmann Grade III).

Q2: How do I remove residual acetic anhydride from the crude reaction without destroying the gem-diacetate? Causality: Acetic anhydride is typically quenched with water, producing acetic acid. If the aqueous phase becomes too acidic (pH < 5), the gem-diacetate will hydrolyze. Conversely, harsh basic quenches (like NaOH) will saponify the diacetate. Solution: Quench the reaction mixture by pouring it into an excess of ice-cold saturated sodium bicarbonate (NaHCO₃). The low temperature suppresses the kinetics of gem-diacetate cleavage, while the bicarbonate strictly buffers the aqueous layer to a safe pH of ~7.5.

Q3: My LC-MS chromatogram shows multiple peaks, but my NMR looks relatively clean. Is the compound degrading in the instrument? Causality: Yes. While standard HPLC methods for this compound utilize phosphoric acid[1], LC-MS applications require volatile acids like formic acid[1]. However, even mild formic acid in a reverse-phase (RP) gradient can induce partial hydrolysis of the gem-diacetate inside the heated column compartment or the MS ionization source. Solution: Lower the column compartment temperature to 20 °C and reduce the formic acid concentration to 0.01%, or switch to a weak volatile buffer like ammonium acetate (pH 6.8) for LC-MS analysis.

Mechanistic & Workflow Visualizations

To conceptualize the chemical vulnerability and the engineered solution, review the following mechanistic and workflow diagrams.

G A 5-Nitrothiophen-2-ylmethylene diacetate (Intact gem-diacetate) B Silanol Protonation (Acidic Silica Gel) A->B Brønsted Acid Catalysis C Hemiacetal Intermediate (+ Trace H2O) B->C Nucleophilic Attack D 5-Nitrothiophene-2-carboxaldehyde (Degraded Aldehyde) C->D Collapse & Elimination E Acetic Acid Byproduct C->E

Fig 1: Acid-catalyzed hydrolysis pathway of the gem-diacetate on standard silica gel.

Workflow Step1 Crude Reaction Mixture (Contains Ac2O & Aldehyde) Step2 Quench & Neutralize (Ice-cold sat. NaHCO3, pH 7.0-7.5) Step1->Step2 Step3 Phase Separation (Extract with EtOAc, Dry over Na2SO4) Step2->Step3 Step4 Chromatography Prep (Pre-treat Silica with 1% TEA) Step3->Step4 Step5 Flash Chromatography (Elute: Hexanes/EtOAc + 0.1% TEA) Step4->Step5 Step6 Pure 5-Nitrothiophen-2-ylmethylene diacetate Step5->Step6

Fig 2: Optimized step-by-step purification workflow preventing hydrolytic degradation.

Validated Experimental Protocols

Protocol A: Hydrolysis-Free Silica Gel Chromatography

This protocol utilizes a self-validating system: by intentionally doping the stationary phase with a Lewis base, we eliminate the variable of silica batch-to-batch acidity.

Step-by-Step Methodology:

  • Stationary Phase Neutralization: Suspend standard silica gel (230-400 mesh) in your initial mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) supplemented with 1% (v/v) Triethylamine (TEA). Slurry-pack the column.

  • System Validation: Run 2 column volumes of the 1% TEA solvent through the bed. Check the pH of the eluent drop with wet pH paper; it must register > pH 7.5.

  • Sample Loading: Dissolve the crude 5-nitrothiophen-2-ylmethylene diacetate in a minimum volume of dichloromethane (DCM) neutralized with a single drop of TEA. Caution: Do not use chloroform, as it generates trace DCl/HCl over time which will instantly cleave the diacetate.

  • Elution: Elute the compound using a gradient of Hexanes/Ethyl Acetate containing exactly 0.1% TEA. The continuous presence of TEA suppresses the Brønsted acidity of the silanol groups[2].

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Critical: The water bath temperature must not exceed 35 °C to prevent thermal degradation of the nitrothiophene moiety.

Protocol B: Low-Temperature Recrystallization (Alternative to Chromatography)

If the crude purity is >85%, chromatography can be bypassed entirely to avoid silica contact.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimum amount of warm (40 °C) Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise until the solution becomes slightly turbid.

  • Seeding & Cooling: Add a single seed crystal of pure 5-nitrothiophen-2-ylmethylene diacetate (if available). Allow the flask to cool to room temperature undisturbed for 2 hours.

  • Maturation: Transfer the flask to a 2–8 °C refrigerator overnight. Do not freeze, as this may cause impurities to co-precipitate.

  • Isolation: Filter the pale-yellow crystals through a chilled Büchner funnel and wash with ice-cold Hexanes. Dry under high vacuum.

References

  • Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9 - EvitaChem, EvitaChem,
  • 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - ChemicalBook, ChemicalBook,
  • 5-Nitrothiophen-2-ylmethylene diacetate - SIELC Technologies, SIELC Technologies,
  • Synthesis by Hydrolysis - Thieme E-Books, Thieme Connect,

Sources

identifying and minimizing byproducts in 5-Nitrothiophen-2-ylmethylene diacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Nitrothiophen-2-ylmethylene diacetate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Nitrothiophen-2-ylmethylene diacetate. Recognizing the nuances of this synthesis, which is pivotal for the generation of key intermediates like 5-nitrothiophene-2-carboxaldehyde, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to identify and minimize byproduct formation, thereby optimizing reaction yield and ensuring the highest purity of your target compound.

Troubleshooting Guide: Identifying and Resolving Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction has resulted in a dark, tarry, or polymeric substance with very little of the desired product. What is the primary cause and how can it be prevented?

Answer: The formation of a dark, intractable mixture is a common issue and typically points to degradation or polymerization of the starting material or product. The 5-nitrothiophene moiety, being an electron-deficient aromatic system, is susceptible to decomposition under harsh reaction conditions.

  • Causality: The primary drivers for polymerization are excessive heat and high concentrations of strong acid catalysts. The combination of the electron-withdrawing nitro group and the thiophene ring can lead to undesired side reactions at elevated temperatures.

  • Preventative Measures:

    • Temperature Control: Maintain strict temperature control throughout the reaction. Initiate the reaction at a lower temperature (e.g., 0-5°C) and allow it to slowly warm to room temperature. Avoid aggressive heating unless process optimization has proven it safe.

    • Catalyst Management: Use the acid catalyst (e.g., concentrated H₂SO₄) in strictly catalytic amounts. A large excess can accelerate degradation pathways. Consider exploring milder Lewis acid catalysts if polymerization persists.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that may contribute to the formation of colored impurities.

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction promptly upon completion.

Question 2: My final product is contaminated with a significant amount of unreacted 5-nitrothiophene-2-carboxaldehyde. How can I drive the reaction to completion?

Answer: Incomplete conversion is often an issue of chemical equilibrium. The formation of the diacetate from the aldehyde and acetic anhydride is a reversible reaction.

  • Causality: The reaction produces one mole of water for every mole of diacetate formed. In a closed system, this water can hydrolyze the product back to the starting materials, preventing the reaction from reaching full conversion.[1]

  • Optimization Strategies:

    • Excess Reagent: Use acetic anhydride in a significant molar excess. Acetic anhydride serves a dual purpose: it is the acetylating reagent and it also acts as a dehydrating agent by consuming the water generated during the reaction, thereby shifting the equilibrium towards the product side.[2]

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before use. The presence of extraneous water at the start of the reaction will inhibit the forward reaction.

    • Catalyst Efficiency: Ensure the catalyst is active and properly dispersed in the reaction mixture.

Question 3: Post-synthesis, my product shows multiple spots on TLC and is difficult to purify. What are the most probable byproducts and what are the best methods for their removal?

Answer: Besides unreacted starting material, the primary byproducts arise from hydrolysis and oxidation.

  • Common Byproducts and Their Origin:

    • 5-nitrothiophene-2-carboxaldehyde: As discussed, this results from incomplete reaction or, more commonly, from hydrolysis of the diacetate product during workup or purification if aqueous or non-anhydrous solvents are used.

    • 5-nitrothiophene-2-carboxylic acid: The starting aldehyde can be susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures for prolonged periods.[3]

  • Identification and Purification Protocol:

    • Identification: The identity of these impurities can be confirmed by co-spotting with authentic standards on a TLC plate or by using a more definitive analytical method like LC-MS.[4]

    • Purification:

      • Recrystallization: This is the most effective method for removing both the starting aldehyde and the carboxylic acid byproduct. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, is often effective. The diacetate product is typically less polar than the aldehyde and significantly less polar than the carboxylic acid.

      • Aqueous Wash: During the workup phase, a wash with a mild base like a saturated sodium bicarbonate solution can help remove the acidic 5-nitrothiophene-2-carboxylic acid impurity by converting it to its more water-soluble salt.[3] Care must be taken, as a strongly basic solution can promote the hydrolysis of the diacetate product.

      • Column Chromatography: If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution with a hexane/ethyl acetate solvent system will effectively separate the components based on polarity.

Frequently Asked Questions (FAQs)

Question 1: What is the standard synthetic protocol for 5-Nitrothiophen-2-ylmethylene diacetate?

Answer: The most common synthesis involves the reaction of 5-nitrothiophene-2-carboxaldehyde with acetic anhydride, which serves as both the reactant and the solvent. The reaction is typically catalyzed by a small amount of a strong acid, such as sulfuric acid, or a Lewis acid. The mixture is stirred until the reaction is complete, after which the product is isolated, often by precipitation upon pouring the reaction mixture into ice water, followed by filtration and purification via recrystallization.

Question 2: What are the recommended analytical methods for monitoring the reaction and assessing final product purity?

Answer: A multi-tiered approach is recommended for robust analysis:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the disappearance of the starting aldehyde. A mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) on silica plates will show good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. Key signals to look for are the disappearance of the aldehyde proton (~9.9 ppm) from the starting material and the appearance of a methine proton (~7.5-8.0 ppm) and the acetate methyl protons (~2.1 ppm) in the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying any volatile impurities that may be present.[4]

Question 3: What specific safety precautions should be taken during this synthesis?

Answer: Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a certified chemical fume hood to avoid inhalation of vapors from acetic anhydride, which is corrosive and has a pungent odor.

  • Reagent Handling:

    • Acetic Anhydride: Is corrosive and a lachrymator. Handle with care and avoid contact with water, as the reaction is exothermic.

    • Acid Catalyst: Concentrated acids like H₂SO₄ are extremely corrosive. Add them to the reaction mixture slowly and carefully.

    • Nitroaromatics: Nitroaromatic compounds should be handled as potentially toxic and mutagenic. Avoid skin contact and inhalation.

Data Summary and Reaction Pathways

Table 1: Impact of Reaction Conditions on Byproduct Formation
ParameterOptimal ConditionCondition Promoting ByproductsAssociated Byproducts
Temperature 0°C to Room TemperatureHigh Temperature (>60°C)Polymeric/Degradation Products
Catalyst Catalytic amount of H₂SO₄Excess Acid / Strong BaseDegradation, Product Hydrolysis
Water Anhydrous reagents/glasswarePresence of moisture5-nitrothiophene-2-carboxaldehyde
Atmosphere Inert (Nitrogen/Argon)Air, prolonged heating5-nitrothiophene-2-carboxylic acid
Diagram: Synthetic and Competing Pathways

The following diagram illustrates the desired synthetic route to 5-Nitrothiophen-2-ylmethylene diacetate and the major pathways that lead to common byproducts.

Synthesis_Byproducts cluster_conditions Reaction Conditions SM 5-Nitrothiophene- 2-carboxaldehyde P 5-Nitrothiophen-2-ylmethylene diacetate (Product) SM->P Main Reaction BP_Polymer Polymeric Byproducts SM->BP_Polymer Polymerization BP_Oxidation 5-Nitrothiophene- 2-carboxylic acid SM->BP_Oxidation Oxidation AA Acetic Anhydride AA->P Main Reaction P->SM Hydrolysis Catalyst H+ Catalyst Catalyst->P Heat Excess Heat Heat->BP_Polymer Heat->BP_Oxidation Water H₂O Water->P Air Air (O₂) Air->BP_Oxidation

Caption: Reaction scheme for 5-Nitrothiophen-2-ylmethylene diacetate synthesis and byproduct formation.

References

  • SIELC Technologies. (2018, February 16). 5-Nitro-2-furanmethanediol diacetate. Retrieved from [Link]

  • Wardman, P., et al. (1987). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2023). Acetic anhydride as a versatile carbon source in carbonylation reactions. Chemical Science. Retrieved from [Link]

  • Wiley. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. SpectraBase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. RSC Advances. Retrieved from [Link]

  • Gavin, J. A., et al. (1978). Metabolic and photochemical hydroxylation of 5-nitro-2-furancarboxaldehyde derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecules. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Molecules. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 1). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

Sources

optimizing reaction conditions for 5-Nitrothiophen-2-ylmethylene diacetate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of 5-Nitrothiophen-2-ylmethylene diacetate. We will move beyond basic protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and frequently asked questions to optimize your reaction conditions and ensure reproducible, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before proceeding to experimental work.

Q1: What is the primary reaction for synthesizing 5-Nitrothiophen-2-ylmethylene diacetate?

A1: The synthesis is a classic example of geminal diacetate formation from an aldehyde. The reaction involves treating 5-nitrothiophene-2-carboxaldehyde with acetic anhydride, typically in the presence of an acid catalyst. This reaction effectively protects the aldehyde functional group.[1]

Q2: What is the specific role of the acid catalyst in this reaction?

A2: The acid catalyst, often concentrated sulfuric acid, plays a crucial role in activating the aldehyde. It protonates the carbonyl oxygen of the 5-nitrothiophene-2-carboxaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon much more susceptible to nucleophilic attack by acetic anhydride, thereby accelerating the reaction rate. Catalysts prepared from sulfuric acid and carboxylic acid anhydrides have proven effective for acylating thiophene rings.[2]

Q3: Why are anhydrous (dry) conditions and fresh acetic anhydride critical for success?

A3: Acetic anhydride readily hydrolyzes in the presence of water to form two equivalents of acetic acid.[1] This side reaction consumes your reagent, reduces the efficiency of the main reaction, and introduces excess water, which can also promote the reverse reaction (hydrolysis of the diacetate product back to the aldehyde). Therefore, using anhydrous reagents and a reaction setup protected from atmospheric moisture is paramount for achieving a high yield.

Q4: What are the primary starting materials and their quality requirements?

A4: The key starting materials are 5-nitrothiophene-2-carboxaldehyde and acetic anhydride.

  • 5-Nitrothiophene-2-carboxaldehyde: This starting material should be of high purity (typically >98%). The presence of isomers, such as 4-nitrothiophene-2-carboxaldehyde, which can form during the nitration of 2-thiophenecarboxaldehyde, can lead to purification challenges later on.[3]

  • Acetic Anhydride: Use a fresh bottle or a recently opened bottle stored under inert gas. The purity should be high, as residual acetic acid can alter the catalytic conditions.

Q5: What are the most important safety precautions for this synthesis?

A5: Both acetic anhydride and concentrated sulfuric acid are corrosive and must be handled with extreme care inside a chemical fume hood.

  • Acetic Anhydride: It is a lachrymator and corrosive. It reacts exothermically with water.

  • Concentrated Sulfuric Acid: It is a strong acid and a powerful dehydrating agent, causing severe burns on contact.

  • Nitrating Mixtures: If preparing the starting material via nitration, be aware that mixtures of nitric acid and sulfuric acid are highly reactive and require strict temperature control to prevent runaway reactions.[3]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Section 2: Experimental Protocols & Data

Here we provide two detailed protocols: a standard procedure and an optimized version designed to enhance yield and purity.

Protocol 1: Standard Synthesis Procedure

This protocol outlines a common method for the formation of the geminal diacetate.

Step-by-Step Method:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 5-nitrothiophene-2-carboxaldehyde (1.0 eq).

  • Add acetic anhydride (5.0 eq) to the flask and stir to dissolve the aldehyde.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly, add concentrated sulfuric acid (0.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Continue stirring for 30 minutes to ensure complete hydrolysis of excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Wash the solid with a cold, dilute sodium bicarbonate solution, followed by another wash with cold water.

  • Dry the crude product under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 5-Nitrothiophen-2-ylmethylene diacetate.

Protocol 2: Optimized High-Yield Procedure

This optimized protocol incorporates modifications to minimize side reactions and improve overall yield.

Step-by-Step Method:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) in acetic anhydride (3.0 eq).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add concentrated sulfuric acid (0.05 eq) dropwise over 20 minutes. Maintain the internal temperature below 0 °C throughout the addition.

  • Stir the reaction mixture at 0 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding it to a pre-chilled, vigorously stirred saturated sodium bicarbonate solution. This neutralizes the acid catalyst immediately, preventing product degradation during workup.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure at a low temperature (<40 °C).

  • The resulting solid can be purified by flash column chromatography or recrystallization to yield the final product.

Data Summary: Comparison of Reaction Conditions
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Acetic Anhydride (eq) 5.03.0Reduces reagent waste and simplifies workup.
H₂SO₄ (eq) 0.10.05Lower catalyst loading minimizes potential for acid-catalyzed side reactions and degradation of the thiophene ring.
Temperature 0-5 °C, then RT-5 to 0 °CLower temperature provides better control over the exothermic reaction and suppresses byproduct formation.
Workup Ice Water QuenchCold Bicarbonate QuenchImmediate neutralization of the strong acid catalyst protects the product from hydrolysis and degradation.
Typical Yield 65-75%85-95%Tighter control over reaction parameters leads to a cleaner reaction and higher isolated yield.

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Q: My reaction yield is very low, or I isolated no product. What went wrong?

A: This is a common issue with several potential causes.

  • Cause 1: Reagent Quality. The most likely culprit is wet or old acetic anhydride. As mentioned, it hydrolyzes to acetic acid, rendering it ineffective.[1]

    • Solution: Always use fresh, anhydrous acetic anhydride from a recently opened bottle.

  • Cause 2: Inactive Catalyst. While less common, the sulfuric acid could be of insufficient concentration.

    • Solution: Use concentrated (98%) sulfuric acid.

  • Cause 3: Insufficient Reaction Time. The reaction may not have gone to completion.

    • Solution: Monitor the reaction using TLC. If starting material is still present after the recommended time, consider extending the reaction duration by 1-2 hours.

  • Cause 4: Premature Hydrolysis. If the workup is not performed carefully, the product can hydrolyze back to the aldehyde.

    • Solution: Keep all solutions cold during the workup and perform filtrations and extractions promptly. The optimized protocol's use of a bicarbonate quench is designed to prevent this.

Q: My final product is contaminated with the starting aldehyde. How can I fix this?

A: This indicates an incomplete reaction.

  • Cause 1: Sub-stoichiometric Reagents or Catalyst. Insufficient acetic anhydride or catalyst will naturally lead to unreacted starting material.

    • Solution: Re-verify your calculations and measurements. It may be necessary to slightly increase the equivalents of acetic anhydride (e.g., from 3.0 to 3.5 eq).

  • Cause 2: Reaction Temperature Too Low. While low temperatures are good for selectivity, a temperature that is too low can stall the reaction.

    • Solution: For the optimized protocol, if the reaction stalls at 0 °C, allow it to warm slowly to 5-10 °C for the final hour.

  • Purification Strategy: If you have an impure batch, the product can be separated from the more polar aldehyde starting material using flash column chromatography (eluting with a hexane/ethyl acetate gradient).

Q: The reaction mixture turned dark brown or black, resulting in a tarry, insoluble byproduct. What happened?

A: This suggests degradation or polymerization.

  • Cause: Aggressive Reaction Conditions. Thiophene and its derivatives can be sensitive to strong acids, especially at elevated temperatures. The combination of a nitro group (electron-withdrawing) and a strong acid can lead to ring-opening or polymerization side reactions.

    • Solution 1: Strict Temperature Control. This is the most critical factor. Ensure your addition of sulfuric acid is slow and that the internal temperature never rises above the recommended limit. An uncontrolled exotherm is a primary cause of tar formation.

    • Solution 2: Reduce Catalyst Loading. Use the minimal amount of catalyst necessary to promote the reaction, as recommended in the optimized protocol.

    • Solution 3: Alternative Catalyst. For particularly sensitive substrates, consider a milder solid-acid catalyst, such as Hβ zeolite, which has been shown to be effective in other thiophene acylations.[4]

Section 4: Mechanisms & Workflows

Visualizing the chemical processes and troubleshooting logic can provide deeper insight and quicker problem resolution.

Reaction Mechanism

ReactionMechanism cluster_activation Step 1: Aldehyde Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Elimination A 5-Nitrothiophene- 2-carboxaldehyde Activated_Aldehyde Protonated Aldehyde (Activated Electrophile) A->Activated_Aldehyde + H+ (from H₂SO₄) H_plus H+ Intermediate1 Tetrahedral Intermediate Activated_Aldehyde->Intermediate1 + Acetic Anhydride Ac2O Acetic Anhydride (Nucleophile) Ac2O->Intermediate1 Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Proton Transfer & Rearrangement Product 5-Nitrothiophen-2-ylmethylene Diacetate Intermediate2->Product - H+ - Acetic Acid AcOH Acetic Acid

Caption: Acid-catalyzed mechanism for geminal diacetate formation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Complete: Unsatisfactory Result Q1 What is the primary issue? Start->Q1 LowYield Low / No Yield Q1->LowYield Yield Impure Impure Product Q1->Impure Purity Tarry Tarry Byproduct Q1->Tarry Appearance C1 Check Reagent Quality (esp. Ac₂O) LowYield->C1 Possible Cause C4 Is unreacted aldehyde present? Impure->C4 C7 Strictly Control Temperature (Maintain <0°C) Tarry->C7 Most Likely Cause C2 Verify Reaction Time (TLC) & Stoichiometry C1->C2 If reagents are good C3 Use Cold Bicarbonate Quench C2->C3 If time/moles are correct C5 Increase Reaction Time or Slightly Raise Temperature C4->C5 Yes C6 Purify via Column Chromatography C4->C6 No / Post-reaction C8 Reduce Catalyst Loading C7->C8 If still problematic

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Doumani, T. F. (1950). U.S. Patent No. 2,522,752.
  • ResearchGate. (2025, August 6). Improved synthesis of thiophene-2-acetic acid. [Link]

  • Chapman, J. D., et al. (1986). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 29(8), 1398-1403. [Link]

  • Beilstein Journals. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Wikipedia. (n.d.). Acetic anhydride. [Link]

  • PrepChem.com. (n.d.). Preparation of 5-nitro-2-furaldehyde diacetate. [Link]

  • ResearchGate. (2019, January). Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. [Link]

  • RSC Publishing. (n.d.). Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. [Link]

  • ResearchGate. (2026, January 29). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). [Link]

  • Semantic Scholar. (1989, October 31). Modified procedure for the preparation of 5-nitro-2-furylmethylene diacetate and its use in the synthesis of some novel (5-nitro-2-furyl) azomethines via 5-nitro-2-furaldehyde. [Link]

  • Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. [Link]

  • Patsnap. (2013, May 8). Method for purifying sartan side chain compound. [Link]

  • Google Patents. (n.d.). CN106083894A - Method for synthesizing nitrocefin.
  • PubMed. (1968). [Studies on the nitrothiophen- and nitrofuran derivatives. 2. Iminocarboxylie acid esters and amidines of 5-nitrothiophene and 5-nitrofuran]. [Link]

  • ResearchGate. (n.d.). Synthesis of P005091. [Link]

  • MDPI. (2023, May 5). An Enantiospecific Synthesis of 5-epi-α-Bulnesene. [Link]

  • ResearchGate. (2025, August 6). Oligothiophenes II: Synthesis and Stability of 5-Methylenethiophen-2(5H)-ones. [Link]

  • Semantic Scholar. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

  • ResearchGate. (2019, October). Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Google Patents. (n.d.). EP0994868B1 - Method for preparing optically active 5-methyl-2- (1-methyl-butyl)-5-propyl-1,3-dioxan.
  • IJRASET. (2023, April). Arynes in Natural Product Synthesis. [Link]

Sources

troubleshooting guide for 5-Nitrothiophen-2-ylmethylene diacetate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Nitrothiophen-2-ylmethylene diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we synthesize technical protocols with field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Crystallization Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of 5-Nitrothiophen-2-ylmethylene diacetate in a question-and-answer format.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid instead of a solid. This typically occurs when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[1][2] High concentrations of impurities can also depress the melting point, exacerbating this issue.[3] An oil is essentially a supercooled liquid, and impurities tend to be more soluble in this oil than in the solvent, meaning the resulting solidified mass will be impure.[1]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (5-10% of the total volume) to slightly decrease the solution's saturation point.[2][3] This ensures the solution becomes saturated at a lower temperature, which may be below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling is a primary driver of oiling out.[2] Once the oil is redissolved, allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it on a cork ring or several layers of paper towels and covering it with a watch glass.[1] Very slow cooling favors the low-energy pathway of crystal formation over the kinetically faster liquid-liquid phase separation.[2]

  • Solvent System Modification: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective.[3] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "bad" (or anti-solvent, in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling usually points to one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point for crystal growth to begin.[2]

Troubleshooting Steps:

  • Verify Saturation: The most common reason for no crystal formation is the use of excessive solvent.[1][2] To check this, you can try to reduce the solvent volume by gently heating the solution under a stream of nitrogen or by using a rotary evaporator to remove a portion of the solvent.[2] Then, allow the concentrated solution to cool again.

  • Induce Crystallization (Seeding): If the solution is supersaturated, nucleation is required.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution.[3] The microscopic imperfections on the glass provide an ideal surface for nucleation to occur.[2]

    • Seed Crystals: If you have a small amount of pure 5-Nitrothiophen-2-ylmethylene diacetate from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[2]

  • Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath can sometimes force crystallization.[2] However, be aware that this rapid cooling may lead to the formation of smaller, less pure crystals.[1]

Question 3: My crystallization yielded a very low amount of product. How can I improve my recovery?

Answer:

A low yield is a frustrating outcome that typically indicates a significant portion of your compound remained dissolved in the filtrate (the "mother liquor").[1]

Troubleshooting Steps:

  • Optimize Solvent Volume: The most frequent cause of poor yield is using too much solvent during the initial dissolution step.[1] Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Check the Mother Liquor: Before discarding the filtrate, cool it in an ice bath for an additional 20-30 minutes to see if a second crop of crystals forms.[3] If a substantial amount of product precipitates, it confirms that your initial cooling was insufficient or your choice of solvent is not optimal for low-temperature insolubility.

  • Solvent Selection: The ideal solvent for recrystallization should have a steep solubility curve: the compound should be very soluble at high temperatures and poorly soluble at low temperatures.[3] If your compound has significant solubility even at 0°C, you will inevitably lose product to the mother liquor. Re-evaluate your solvent choice based on this principle.

  • Washing Technique: When washing the collected crystals after filtration, always use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will re-dissolve a portion of your purified product, drastically reducing the final yield.

Question 4: The final crystals are colored or appear impure. What went wrong?

Answer:

The goal of crystallization is purification, so obtaining impure crystals defeats the purpose. This issue often arises from the crystallization process happening too quickly, trapping impurities within the growing crystal lattice.[1]

Troubleshooting Steps:

  • Ensure Slow Crystal Growth: Rapid formation of solid ("crashing out") is a sign that the solution was cooled too quickly or was overly concentrated.[1] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 15-20 minutes.[1] If your product crashes out immediately upon removal from heat, re-heat the solution and add a small amount of extra solvent (1-2 mL) to slightly increase solubility and promote slower, more controlled crystal growth upon cooling.[1]

  • Consider a Charcoal Treatment: If your crude material is significantly colored by high-molecular-weight impurities, an activated charcoal treatment may be necessary. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) and keep the solution at a boil for a few minutes. The colored impurities will adsorb onto the charcoal surface. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the clear filtrate to cool and crystallize.[1]

  • Purity of Starting Material: Remember that crystallization is a purification technique, not a miracle worker. If your starting material is heavily contaminated with impurities that have similar solubility profiles to your target compound, a single crystallization may not be sufficient. In such cases, preliminary purification by column chromatography may be required.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the crystallization of 5-Nitrothiophen-2-ylmethylene diacetate.

G start Start Crystallization: Dissolve in min. hot solvent, cool slowly check_crystals Did crystals form? start->check_crystals oiled_out Did it 'oil out'? check_crystals->oiled_out No success Crystals Formed check_crystals->success Yes reheat_dilute Re-heat to dissolve oil. Add 5-10% more solvent. oiled_out->reheat_dilute Yes check_saturation Too much solvent likely used. Reduce volume (evaporate). oiled_out->check_saturation No filter_wash Filter, wash with ice-cold solvent, dry success->filter_wash final_product Pure Product filter_wash->final_product cool_slower Cool even slower. Insulate flask. reheat_dilute->cool_slower change_solvent Still oils out? Change to lower-boiling solvent or use mixed-solvent system. cool_slower->change_solvent induce Induce Nucleation: 1. Scratch with glass rod. 2. Add a seed crystal. check_saturation->induce ice_bath Still no crystals? Cool in ice bath (may reduce purity). induce->ice_bath

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocol: Recrystallization

This protocol provides a standardized method for the purification of 5-Nitrothiophen-2-ylmethylene diacetate.

Materials:

  • Crude 5-Nitrothiophen-2-ylmethylene diacetate

  • Erlenmeyer flasks (appropriate sizes)

  • Watch glass

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture)

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[3] Alcoholic solvents are often a good starting point for nitroaryl compounds.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid has just completely dissolved. Do not add an excess of solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or if a charcoal treatment was used, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[1] Do not disturb the flask during this period. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry.

ParameterRecommendationRationale
Solvent Choice Ethanol, Isopropanol, Ethyl Acetate/HexanesNitroaromatic compounds are polar; these solvents offer a good polarity match and appropriate boiling points.[3]
Cooling Rate Slow, undisturbed cooling to room temperature firstPromotes the formation of large, pure crystals by allowing molecules to align properly in the crystal lattice.[1][2]
Washing Solvent Ice-cold recrystallization solventMinimizes re-dissolving the purified product, thus maximizing yield.[3]
Inducement Scratching with a glass rod or adding a seed crystalProvides a nucleation site for crystal growth to begin in a supersaturated solution.[2][3]
Frequently Asked Questions (FAQs)

Q1: What safety precautions should I take when working with a nitroaromatic compound? A: Many nitroaromatic compounds are energetic and should be handled with care. While 5-Nitrothiophen-2-ylmethylene diacetate is not known to be explosive, it is good practice to avoid friction and shock. When heating solutions, always use a controlled heating source like a heating mantle or a water/oil bath, never direct flame.[3] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Q2: Why is a diacetate group used in this molecule? A: The diacetate group on the methylene carbon is a common protecting group for the aldehyde functionality (5-nitrothiophene-2-carboxaldehyde).[4] This geminal diacetate is generally more stable than the free aldehyde under certain reaction conditions and can be easily hydrolyzed back to the aldehyde when needed, often with mild acid catalysis.[4]

Q3: Can I use a rotary evaporator to speed up the cooling process? A: No. A rotary evaporator is used to remove solvent under reduced pressure, which would cause the solvent to boil at a low temperature. This leads to very rapid and uncontrolled precipitation of the solid, which will almost certainly trap impurities and result in a poor purification.[2] Slow, ambient pressure cooling is essential for effective crystallization.[1]

Q4: What is the "mother liquor" and can I get more product from it? A: The mother liquor is the solution that remains after the crystals have been filtered off.[1] This solution is saturated with your compound at the final, low temperature. It is often possible to obtain a "second crop" of crystals by concentrating the mother liquor (e.g., by boiling off some of the solvent) and re-cooling it.[3] However, be aware that this second crop is typically less pure than the first.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

Sources

preventing degradation of 5-Nitrothiophen-2-ylmethylene diacetate during storage.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Nitrothiophen-2-ylmethylene diacetate. Our objective is to equip you with the foundational knowledge and practical troubleshooting protocols to ensure the chemical integrity and stability of this compound throughout its lifecycle in your laboratory.

Core Principles of Stability: Understanding the "Why"

5-Nitrothiophen-2-ylmethylene diacetate possesses three key structural features that dictate its stability profile: a geminal diacetate group, a nitroaromatic system, and a thiophene ring. Understanding the inherent reactivity of each is crucial for preventing degradation.

  • The Susceptibility of the Diacetate Group to Hydrolysis: The most significant vulnerability of this molecule is the twin acetate esters attached to the same carbon (a geminal diacetate). Ester hydrolysis, the cleavage of the ester bond by water, is a primary degradation pathway.[1][2] This reaction can be catalyzed by trace amounts of acid or base, or even proceed slowly with neutral water.[1][2][3][4] The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of 5-nitrothiophene-2-carbaldehyde and two equivalents of acetic acid.[4] The presence of moisture is the single most critical factor for this degradation route.

  • The Energetic Nature of the Nitroaromatic System: Nitroaromatic compounds are, by nature, high-energy molecules.[5] The nitro group is strongly electron-withdrawing, which contributes to the molecule's reactivity but also introduces thermal instability.[6][7] At elevated temperatures, decomposition can occur, sometimes exothermically, which can lead to a runaway reaction.[5][8] The primary thermal decomposition pathway for many nitroaromatics involves the breaking of the C-NO₂ bond.[9][10] Therefore, avoiding high temperatures is paramount for both stability and safety.

  • Photosensitivity of the Thiophene and Nitro Moieties: Both thiophene derivatives and nitroaromatic compounds can be sensitive to light, particularly in the UV spectrum.[8] Photons can provide the activation energy for degradation reactions. For thiophene rings, this can involve photo-oxidation, potentially leading to the formation of sulfoxides or ring-opening products.[11][12][13][14] The presence of oxygen can accelerate this process.[12] Protecting the compound from light exposure is a critical and straightforward preventative measure.

Primary Degradation Pathways

The following diagram illustrates the most probable degradation routes for 5-Nitrothiophen-2-ylmethylene diacetate under common laboratory and storage conditions.

G cluster_main cluster_products A 5-Nitrothiophen-2-ylmethylene diacetate B 5-Nitrothiophene-2-carbaldehyde + 2 Acetic Acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Ring-Opened/Oxidized Products A->C Photo-oxidation (hν, O₂) D Decomposition Products (e.g., NOx, COx) A->D Thermal Decomposition (High Temp, Δ)

Caption: Key degradation pathways for 5-Nitrothiophen-2-ylmethylene diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of solid 5-Nitrothiophen-2-ylmethylene diacetate?

For optimal long-term stability, the solid compound should be stored at -20°C .[15][16] The container must be tightly sealed to prevent moisture ingress, which is the primary driver of hydrolysis. For maximum protection, store the compound in an amber glass vial inside a desiccator under an inert atmosphere (e.g., argon or nitrogen). This combination addresses all major degradation risks:

  • Low Temperature (-20°C): Drastically reduces the rate of all chemical reactions, including hydrolysis and thermal decomposition.

  • Light-Resistant Container (Amber Vial): Prevents photodegradation.[8]

  • Dry Environment (Desiccator): Minimizes the availability of water for hydrolysis.

  • Inert Atmosphere: Protects against oxidation of the thiophene ring.

Q2: My sample's purity has decreased significantly upon re-analysis. What is the most likely cause?

The most probable cause is hydrolysis . As detailed in Section 1, the geminal diacetate is highly susceptible to cleavage by moisture. This could be due to improper sealing of the container, storage in a humid environment, or using a solvent that was not anhydrous for preparing a stock solution. The primary degradation product you would expect to see is 5-nitrothiophene-2-carbaldehyde.

Q3: I am preparing a stock solution. What solvents should I use or avoid?

Use only anhydrous, high-purity solvents . Solvents like DMSO and ethanol may be suitable but must be of the highest grade with low water content.[15] Avoid aqueous buffers or solvents with acidic or basic impurities, as these will catalyze hydrolysis. It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation.

Q4: Can I gently heat the compound to aid dissolution?

This should be avoided. Nitroaromatic compounds can decompose exothermically at elevated temperatures.[5][8] While gentle warming might seem benign, it can create localized hot spots and initiate thermal degradation, especially if impurities are present. Use sonication in a room-temperature water bath as a safer alternative to aid dissolution.

Q5: I suspect my sample has degraded. How can I confirm this and identify the byproducts?

The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or ideally, a mass spectrometer (LC-MS).

  • HPLC-UV: A reversed-phase HPLC method will show the appearance of new peaks. The primary hydrolysis product, 5-nitrothiophene-2-carbaldehyde, is more polar than the parent diacetate and will therefore typically have a shorter retention time.

  • LC-MS: This is the gold standard for confirmation. It allows you to determine the exact mass of the parent compound and any degradation products, confirming their identities.[17][18]

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the handling and analysis of 5-Nitrothiophen-2-ylmethylene diacetate.

Symptom Possible Cause(s) Recommended Action
New peak observed in HPLC, typically at an earlier retention time. Hydrolysis of the diacetate group to the more polar aldehyde.Confirm identity using LC-MS. Discard the degraded sample. Review storage and handling procedures to eliminate moisture exposure.
Change in physical appearance (e.g., solid becomes sticky or changes color). Significant degradation and/or moisture absorption.Do not use the material. Discard according to safety protocols. Procure a new, verified lot of the compound.
Inconsistent or lower-than-expected activity in biological assays. Reduced concentration of the active parent compound due to degradation. The degradation products may also interfere with the assay.Re-confirm the purity and concentration of your stock solution via HPLC.[19] If purity is compromised, prepare a fresh solution from a new vial of solid material.
Gradual loss of compound in a stored stock solution. Hydrolysis due to residual water in the solvent or slow decomposition.Prepare fresh solutions for each experiment. If storage is unavoidable, use single-use aliquots stored at -80°C.
Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed to be a self-validating system to maintain the integrity of your compound.

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag) with a desiccant pack. Place this package in a -20°C freezer, protected from light.

  • Weighing: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Atmosphere: If possible, open the vial and handle the compound under a stream of dry inert gas (argon or nitrogen).

  • Resealing: After weighing, purge the vial headspace with inert gas, securely close the cap, and wrap the cap with paraffin film for an extra barrier against moisture.

  • Return to Storage: Immediately return the sealed vial to the -20°C freezer.

Protocol 2: Standardized Purity Assessment by Reversed-Phase HPLC

This method provides a reliable way to assess the purity of 5-Nitrothiophen-2-ylmethylene diacetate and detect common degradation products.

  • HPLC System: Standard HPLC or UHPLC system with a UV-Vis detector.[19]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm (based on the nitro-thiophene chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in anhydrous acetonitrile.

    • Dilute this stock to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[19]

References
  • Tsang, W. (1986).
  • Tsang, W. (1986).
  • Wang, Y. (n.d.).
  • Brill, T. B. (1993).
  • BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. Benchchem.
  • Yang, N., et al. (2024).
  • Let's learn together. (2023).
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Jenkins, T. F., et al. (n.d.).
  • Ashenhurst, J. (2022).
  • LibreTexts. (2020). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol. Santa Cruz Biotechnology.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
  • Ju, K.-S., & Parales, R. E. (2010).
  • Request PDF. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies.
  • Kaplan, O., et al. (2020). Ferredoxin-mediated reduction of 2-nitrothiophene inhibits photosynthesis: mechanism and herbicidal potential. PubMed.
  • Request PDF. (n.d.). Photo-induced oxidation of polythiophene derivatives: Dependence on side chain structure.
  • Aoyama, Y., & Oike, H. (n.d.). Mechanisms of photo-induced degradation of polythiophene derivatives: re-examination of the role of singlet oxygen. huscap.
  • ChemicalBook. (2026). SR9009 | 1379686-30-2.
  • Crystal Pharmatech Co., Ltd. (2026).
  • McCracken, R. J., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. PubMed.
  • Whelan, M., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Springer.
  • Münzel, T., et al. (n.d.). Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. PubMed.
  • Ansari, S. A., et al. (2015). Polythiophene nanocomposites for photodegradation applications: Past, present and future.
  • Pise, N., et al. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Sigma-Aldrich. (n.d.). A Fast and Reliable Method for Purity Analysis of Filgrastim.
  • Setaram. (n.d.).
  • Locus, R., & Vang, J. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.
  • Gupta, A., et al. (2019).
  • Request PDF. (n.d.). Degradation Pathways.
  • MedKoo Biosciences. (n.d.). SR9009 | Stenabolic | CAS#1379686-30-2 | Rev-ErbA Agonist.
  • Wikipedia. (n.d.). SR9009.
  • Hyman, M., & O'Reilly, K. (2000).
  • ResearchGate. (n.d.). (PDF) Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review.
  • Fagron. (n.d.). Fagron Advanced Derma.
  • Williams, R. E., & Rylott, E. L. (2006).
  • Heide, M., et al. (2025). Analytical Methods. OPUS.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Validation of Diethyl 2,2'-(1,4-phenylene)
  • Marland, E. J., et al. (2025).

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Technical Support Center: Optimizing 5-Nitrothiophen-2-ylmethylene diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 5-NTDA-PERM-001 Topic: Troubleshooting Poor Cell Permeability / Intracellular Accumulation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are experiencing low intracellular accumulation or lack of efficacy with 5-Nitrothiophen-2-ylmethylene diacetate (5-NTDA) . While often categorized as "poor permeability," this issue with nitrothiophene gem-diacetates is rarely due to the molecule’s inability to cross the lipid bilayer.

Instead, the failure mode is typically physicochemical (solubility-limited absorption) or metabolic (premature extracellular hydrolysis) .[1]

This guide provides a diagnostic framework to identify the root cause and specific protocols to resolve it.

Part 1: Diagnostic Matrix (The Triage)

Before altering your biological assay, you must determine why the compound isn't entering the cell. Use this matrix to diagnose the failure mode.

SymptomProbable CauseVerification Step
Precipitate visible in well (microscopy) or erratic replicates.[1]Solubility Crash: The compound is precipitating upon dilution into aqueous media.[1]Perform the Tyndall Effect Test (shine a laser pointer through the media; scattering = precipitate).
No effect in serum-containing media, but active in serum-free media.[1]Premature Hydrolysis: Serum esterases are cleaving the diacetate mask outside the cell.Incubate in media + 10% FBS for 1h, then analyze by HPLC (see Protocol A).
Low accumulation regardless of concentration, but soluble.Efflux Pump Substrate: The compound is entering but being actively pumped out (P-gp/MDR1).[1]Co-treat with Verapamil (10 µM) or Cyclosporin A. If signal increases, it is efflux.[1]
Visualizing the Failure Modes

The following flowchart illustrates the decision logic for troubleshooting 5-NTDA delivery.

G Start Low Intracellular Signal CheckSol 1. Check Solubility (Microscopy/Tyndall) Start->CheckSol Precip Precipitate Visible? CheckSol->Precip SolIssue ISSUE: Solubility Crash Action: Complexation (CDs) Precip->SolIssue Yes CheckStab 2. Check Stability (Serum vs. Serum-Free) Precip->CheckStab No SerumDiff Activity drops in Serum? CheckStab->SerumDiff StabIssue ISSUE: Extracellular Hydrolysis Action: Serum-Free Pulse SerumDiff->StabIssue Yes CheckEfflux 3. Check Efflux (Add Verapamil) SerumDiff->CheckEfflux No EffluxPos Signal Increases? CheckEfflux->EffluxPos EffluxIssue ISSUE: P-gp Efflux Action: Inhibitors/Analog EffluxPos->EffluxIssue Yes PermIssue ISSUE: True Permeability Action: Liposomal Formulation EffluxPos->PermIssue No

Figure 1: Diagnostic logic flow to isolate the cause of low intracellular accumulation.

Part 2: The "Grease-Ball" Effect (Solubility)[2]

The Science: 5-NTDA contains a thiophene ring (highly lipophilic) and a nitro group.[1][2] The gem-diacetate group is added to mask the polar aldehyde, but it paradoxically increases the LogP (partition coefficient).

  • Problem: When you dilute a DMSO stock (e.g., 10 mM) into aqueous media (e.g., 10 µM), the water concentration jumps from 0% to 99.9%. Hydrophobic thiophenes often "crash out" immediately, forming micro-crystals that cannot penetrate cells [1].[1]

  • Evidence: Studies on aminothiophene derivatives show that complexation is often required to achieve bioavailability [2].[1]

The Fix: Cyclodextrin Complexation Do not rely solely on DMSO.[1] Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create an inclusion complex.[1][3][4] This keeps the lipophilic thiophene soluble in the aqueous "shell" of the cyclodextrin until it reaches the membrane.

Protocol: HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (sterile filtered).[1]

  • Dissolve 5-NTDA in DMSO to create a 1000x stock (e.g., 10 mM).[1]

  • Add the DMSO stock to the HP-β-CD solution slowly with vortexing.[1]

    • Ratio: Ensure the final DMSO concentration is <0.5%.

  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.

  • Dilute this complex into your cell culture media.[1]

Part 3: The Prodrug Trap (Stability)

The Science: 5-NTDA is a gem-diacetate prodrug.[1] It is designed to cross the membrane and then be hydrolyzed by intracellular esterases to release the active aldehyde (5-nitrothiophene-2-carboxaldehyde) [3].[1]

  • Failure Mode: If your media contains Fetal Bovine Serum (FBS), it is rich in carboxylesterases.[1] These enzymes can strip the acetate groups outside the cell.

  • Consequence: The released aldehyde is reactive and may bind covalently to serum albumin (Schiff base formation) before it ever reaches the cell [4].

Mechanism of Action & Failure:

Mechanism cluster_ext Extracellular Space (Media) cluster_int Intracellular Space Prodrug 5-NTDA (Prodrug) ExtEsterase Serum Esterases Prodrug->ExtEsterase Premature Hydrolysis IntEsterase Intracellular Esterases Prodrug->IntEsterase Passive Diffusion (Ideal Path) Albumin Serum Albumin DeadEnd Protein Adduct (Inactive/Impermeable) Albumin->DeadEnd Trapping ExtEsterase->Albumin Aldehyde Release Aldehyde Active Aldehyde IntEsterase->Aldehyde Hydrolysis NTR Nitroreductase Aldehyde->NTR Activation Signal Biological Effect (Fluorescence/Toxicity) NTR->Signal

Figure 2: The intended activation pathway (Green) vs. the serum-stability failure mode (Red).[1]

The Fix: Serum-Free Pulse

  • Wash cells 2x with PBS.[1]

  • Apply 5-NTDA in Opti-MEM or serum-free media for a "pulse" period (e.g., 2–4 hours).

  • Remove the drug-containing media.[1][5]

  • Replace with standard serum-containing media for the remainder of the experiment.

    • Why: This allows the lipophilic prodrug to enter via passive diffusion without serum interference. Once inside, it is trapped by hydrolysis.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just increase the concentration to overcome poor permeability? A: No. Increasing concentration usually worsens the problem.

  • If it is solubility-limited, adding more drug just creates more precipitate (which can be cytotoxic to cells via physical stress).[1]

  • If it is P-gp mediated, you may saturate the pump, but you risk off-target toxicity.[1] Recommendation: Stay below 50 µM.[1] If it doesn't work at 50 µM, it is a delivery failure, not a potency failure.

Q: Why does the aldehyde form need a prodrug? Why not dose the aldehyde directly? A: Aldehydes are chemically reactive electrophiles. Dosing the free aldehyde (5-nitrothiophene-2-carboxaldehyde) often leads to:

  • Reaction with membrane proteins (fixation).[1]

  • Rapid oxidation to the carboxylic acid (inactive) in oxygenated media.[1] The diacetate protects the carbonyl group until it is safely inside the cell [5].

Q: How do I validate if the compound is stable in my specific media? A: Run a simple HPLC stability check:

  • Spike media (with and without serum) with 50 µM 5-NTDA.[1]

  • Incubate at 37°C.

  • Take aliquots at 0, 1, and 4 hours.

  • Add equal volume Acetonitrile (to precipitate proteins/stop reaction).

  • Centrifuge and inject supernatant.[1]

    • Result: If the 5-NTDA peak disappears in serum but stays in PBS, you have a stability issue (Use the Serum-Free Pulse protocol).[1]

References

  • BenchChem. (2025).[1][5][6] Improving solubility of thiophene derivatives for biological assays. Retrieved from BenchChem Technical Notes.[1]

  • Eleamen, G. R. A., et al. (2016).[1][4] Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin.[1][3][4] Journal of the Brazilian Chemical Society, 28(1).

  • Trost, B. M., & Lee, C. B. (2001).[1] Gem-Diacetates as carbonyl surrogates for asymmetric synthesis.[1][7] Total syntheses of sphingofungins E and F. Journal of the American Chemical Society, 123(15).

  • LGC Standards. (2025). (5-Nitrofuran-2-yl)methylene Diacetate Product Information. Retrieved from LGC Standards.[1][8] [1]

  • Masunari, A., & Tavares, L. C. (2007).[1] A new class of nifuroxazide analogues: Synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus.[1] Bioorganic & Medicinal Chemistry, 15(12).[1]

Sources

method for resolving enantiomers of 5-Nitrothiophen-2-ylmethylene diacetate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Heteroaromatic Asymmetric Synthesis.

Diagnostic Overview: The compound 5-nitrothiophen-2-ylmethylene diacetate is an achiral gem-diacetate. It functions as a highly stable, protected precursor. To resolve enantiomers of its downstream chiral derivatives (such as heteroaromatic cyanohydrin acetates or 1-heteroarylethanols), researchers must first deprotect the gem-diacetate to the reactive aldehyde, followed by an asymmetric transformation. This guide provides troubleshooting, FAQs, and validated protocols for the Dynamic Kinetic Resolution (DKR) of these derivatives.

Core Workflow: From Achiral Precursor to Enantiopure Derivative

G A 5-Nitrothiophen-2-ylmethylene diacetate (Achiral Precursor) B Acidic Deprotection (HCl, MeOH, 65°C) A->B C 5-Nitrothiophene-2-carboxaldehyde (Reactive Intermediate) B->C D HCN Addition (Acetone Cyanohydrin) C->D E Racemic Cyanohydrin (Dynamic Equilibrium) D->E Base (Na2CO3) E->E In-situ Racemization F Enzymatic Acylation (CALB + Isopropenyl acetate) E->F Kinetic Resolution G (R)-Cyanohydrin Acetate (Enantiopure Derivative) F->G Irreversible Acylation

Fig 1: Dynamic Kinetic Resolution workflow for 5-nitrothiophene cyanohydrin acetates.

Troubleshooting Guides & FAQs

Q1: Why is my enzymatic kinetic resolution (EKR) yield capped at 50%, and how can I improve it? Causality & Expert Insight: Classical kinetic resolution relies on the differential acylation rate of two enantiomers. Because the unreacted enantiomer remains inert in the pool, thermodynamic principles cap the theoretical maximum yield at 50%. Solution: Transition to a Dynamic Kinetic Resolution (DKR) system. By introducing a mild base (e.g., anhydrous Na₂CO₃) or a ruthenium catalyst, the unreacted enantiomer undergoes continuous in-situ racemization. When coupled with a selective lipase, this dynamic equilibrium funnels the entire racemate into the enantiopure (R)-acetate, [1].

Q2: During the deprotection of 5-nitrothiophen-2-ylmethylene diacetate, I observe significant degradation. What is causing this? Causality & Expert Insight: The parent gem-diacetate is highly stable. However, its deprotection using hydrochloric acid in methanol under reflux generates [2]. The strong electron-withdrawing nature of the nitro group at the 5-position makes this aldehyde highly electrophilic and susceptible to rapid oxidation or polymerization if exposed to harsh basic conditions during subsequent functionalization. Solution: Ensure the deprotection reaction is strictly temperature-controlled (65°C for exactly 8 hours)[2]. Upon completion, immediately extract the aldehyde and store it under an inert argon atmosphere before proceeding to cyanohydrin formation.

Q3: Why is Candida antarctica Lipase B (CALB) specifically recommended over other lipases for 5-nitrothiophene derivatives? Causality & Expert Insight: The active site of CALB possesses a distinct stereospecific pocket that perfectly accommodates planar, electron-deficient heteroaromatics. QM/MM studies demonstrate that[3] for 1-heteroarylethanols and related derivatives. The 5-nitrothiophene ring aligns favorably within the enzyme's large hydrophobic binding pocket, while the smaller substituent (e.g., cyano or methyl group) is sterically restricted to the small pocket, ensuring high enantiomeric excess (ee).

Q4: Can I use vinyl acetate instead of isopropenyl acetate as the acyl donor in DKR? Causality & Expert Insight: While vinyl acetate is a common irreversible acyl donor, it generates acetaldehyde as a byproduct. Acetaldehyde can deactivate the lipase via Schiff base formation with active-site lysine residues and may induce unwanted side reactions with the sensitive nitrothiophene moiety.[4] because its leaving group tautomerizes into acetone—a benign byproduct that does not interfere with the enzyme or the dynamic equilibrium.

Quantitative Data: Resolution Strategy Comparison

Summarizing the operational metrics for resolving 5-nitrothiophene chiral derivatives:

Resolution MethodTheoretical Yield CapEnantiomeric Excess (ee)ScalabilityPrimary Catalyst / Selector
Classical Kinetic Resolution (EKR) 50%>95%HighCALB + Vinyl Acetate
Dynamic Kinetic Resolution (DKR) 100%>90%Medium-HighCALB + Na₂CO₃ + Isopropenyl Acetate
Preparative Chiral HPLC 50%>99%Low (Prep only)Chiralpak AD-H / OD-H
Diastereomeric Salt Resolution 50%Variable (60-90%)HighChiral Amines (requires acid derivative)
Experimental Protocol: DKR of 5-Nitrothiophene Cyanohydrin Acetates

This protocol outlines a self-validating methodology for generating enantiopure derivatives from the achiral diacetate precursor.

Phase 1: Deprotection to Reactive Aldehyde

  • Reaction Setup: In a four-necked round-bottom flask, combine 16 g of deionized water and 71 g of methanol. Add 7.5 g of 5-nitrothiophen-2-ylmethylene diacetate[2].

  • Acidic Cleavage: Dropwise, add 7.2 g of concentrated hydrochloric acid to the suspension.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for exactly 8 hours[2].

  • Isolation: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate 5-nitrothiophene-2-carboxaldehyde.

Phase 2: Dynamic Combinatorial Resolution (DKR)

  • System Initialization: In a flame-dried reaction vessel under argon, dissolve 5.0 mmol of the isolated 5-nitrothiophene-2-carboxaldehyde in 20 mL of anhydrous toluene.

  • Reagent Addition: Add 15.0 mmol of acetone cyanohydrin (acting as the reversible HCN source) and 15.0 mmol of isopropenyl acetate (the irreversible acyl donor)[1].

  • Catalyst Introduction: Add 0.5 mmol of anhydrous Na₂CO₃ to facilitate the continuous racemization of the cyanohydrin intermediate. Subsequently, add 250 mg of Novozym 435 (immobilized CALB) to drive the enantioselective acylation[1].

  • Incubation & Self-Validation: Stir the heterogeneous mixture at 40°C. Self-Validating Step: Monitor the headspace or reaction aliquots via GC for the presence of acetone. Because isopropenyl acetate releases acetone upon successful acylation, continuous acetone production confirms the enzyme is active and the reaction is proceeding[4].

  • Workup: Once the ee stabilizes (typically 24–48 hours), filter the mixture through a Celite pad to recover the immobilized enzyme and solid base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting (R)-cyanohydrin acetate derivative via flash column chromatography (hexane/ethyl acetate gradient).

References
  • Sundell, R., Turcu, M. C., & Kanerva, L. T. (2013). "Lipase-Catalyzed Dynamic Combinatorial Resolution and the Synthesis of Heteroaromatic Cyanohydrin Ester Enantiomers." Current Organic Chemistry, 17(7), 672-681. URL:[Link]

  • Bäckvall, J. E., et al. (2005). "Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society, 127(24), 8817-8825. URL:[Link]

  • "Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study." Academia.edu. URL: [Link]

Sources

optimizing LC-MS/MS parameters for 5-Nitrothiophen-2-ylmethylene diacetate detection.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bottlenecks of trace-level quantification.

5-Nitrothiophen-2-ylmethylene diacetate (CAS: 14289-24-8) is a highly valuable pharmacophore and synthetic intermediate. However, its structural properties—specifically the electron-withdrawing nitro group and the labile diacetate moiety—make it notoriously difficult to ionize and stabilize during LC-MS/MS analysis.

This guide moves beyond basic instrument manuals. It is designed to explain the causality behind every parameter adjustment and provides self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically unimpeachable.

Part 1: Troubleshooting FAQs & Ionization Causality

Q1: I am getting virtually no signal for 5-Nitrothiophen-2-ylmethylene diacetate in ESI positive mode. Why is this happening, and how do I fix it? Causality: Aromatic nitro compounds, including nitrothiophenes, are highly nonpolar and lack proton-donating or proton-accepting basic functional groups (such as amines). This severely limits their ionization efficiency via standard protonation mechanisms


 in Electrospray Ionization (ESI) [2].
Solution:  Switch to negative ionization mode. Nitro groups are highly electronegative and readily undergo electron capture. Atmospheric Pressure Chemical Ionization (APCI) in negative mode often outperforms ESI for nitroaromatics because it facilitates the generation of negative molecular ions via electron capture or charge exchange, forming the radical anion 

[2].

Q2: My legacy HPLC method uses phosphoric acid as a mobile phase additive. Can I transfer this directly to the LC-MS/MS? Causality: Absolutely not. Phosphoric acid is non-volatile. Under the high temperatures of an MS source, it will rapidly precipitate, causing severe signal suppression, physical blockages of the capillary, and potential arcing in the quadrupole optics. Solution: For MS-compatible applications, phosphoric acid must be replaced with a volatile modifier [1]. Using 0.1% Formic Acid or 10 mM Ammonium Acetate provides the necessary ionic strength for good chromatographic peak shape while maintaining complete volatility.

Q3: During MRM optimization, my precursor ion signal is highly unstable, and I see multiple unexpected low-mass peaks. What is happening? Causality: The molecule contains a diacetate group (Methanediol, 1-(5-nitro-2-thienyl)-, diacetate), which is highly susceptible to thermal degradation and in-source fragmentation. If your fragmentor voltage or source temperature is set too high, the molecule will cleave its acetate groups before it even reaches the first quadrupole (Q1). Solution: Lower the source temperature (e.g., from 350°C to 250°C) and utilize automated optimization software to perform a step-wise titration of the fragmentor voltage [3]. This ensures you find the exact voltage that maximizes the intact precursor ion without inducing premature fragmentation.

Part 2: Quantitative Data & Starting Parameters

To establish a baseline for your method development, Table 1 outlines the starting parameters and the logical rationale behind their selection.

Table 1: Recommended Starting LC-MS/MS Parameters and Causality

ParameterRecommended Starting ValueCausality / Rationale
Ionization Source APCI (Negative Mode)Facilitates electron capture for nitro groups, overcoming the lack of basic protonation sites [2].
Aqueous Mobile Phase Water + 0.1% Formic AcidReplaces non-volatile phosphoric acid [1]; promotes ionization while preventing source contamination.
Organic Mobile Phase Acetonitrile (MeCN)Provides superior desolvation efficiency and lower background noise compared to methanol for this specific compound class.
Source Temperature 250°C - 300°CKept relatively low to prevent thermal degradation of the labile diacetate moiety prior to Q1 entry.
Precursor Ion (Q1) m/z 259.0 (or

)
Exact mass is 259.23 g/mol . Monitor for the radical anion or deprotonated species depending on source dynamics.

Part 3: Self-Validating Experimental Protocol

Trust in analytical data comes from self-validating systems—where the protocol itself proves its own efficacy. Below is the step-by-step methodology for optimizing the MRM transitions and validating the matrix effect.

Step-by-Step Methodology: LC-MS/MS Optimization & Matrix Validation

Step 1: Preparation of Tuning Solutions Dissolve 5-Nitrothiophen-2-ylmethylene diacetate in MS-grade Acetonitrile to a concentration of 1 µg/mL. Crucial: Avoid protic solvents like methanol or water for the concentrated stock solution to prevent premature hydrolysis of the diacetate ester over time.

Step 2: Source Optimization via Syringe Pump Infusion Infuse the tuning solution at 10 µL/min directly into the APCI source, teed in with a 50/50 Mobile Phase A/B flow at 0.4 mL/min.

  • Validation Checkpoint: Toggle between ESI(-) and APCI(-). The correct mode is self-evident: select the mode that yields a Signal-to-Noise (S/N) ratio > 100 for the precursor ion with the lowest baseline noise.

Step 3: Fragmentor and Collision Energy (CE) Titration Using automated optimization software [3], ramp the fragmentor voltage from 50V to 150V in 10V increments to maximize the Q1 precursor ion. Once locked, isolate the precursor in Q1 and ramp the Collision Energy (CE) in Q2 from 5 eV to 40 eV. Select the two most abundant and stable product ions for Q3 monitoring (one for quantitation, one for qualification).

Step 4: Self-Validating Matrix Suppression Test (Post-Column Infusion) To ensure your optimized method is robust against matrix effects (e.g., plasma, urine, or synthetic reaction mixtures), perform a post-column infusion.

  • Infuse the 1 µg/mL standard continuously into the MS source post-column.

  • Inject a blank matrix sample onto the LC column and run your standard gradient.

  • Monitor the MRM transitions.

  • Validation Checkpoint: A steady, flat baseline indicates no matrix effect. If a sudden dip in the MRM signal occurs at the exact retention time of 5-Nitrothiophen-2-ylmethylene diacetate, you have proven that matrix suppression is occurring. You must then adjust your LC gradient to resolve the analyte away from the suppression zone.

Part 4: Workflow Visualization

To ensure a systematic approach to your method development, follow the logical pathway mapped out below.

LCMS_Workflow N1 Step 1: Solution Prep (1 µg/mL in MeCN) N2 Step 2: Ion Source Selection (APCI- vs. ESI-) N1->N2 Direct Infusion N3 Step 3: Mobile Phase Tuning (Formic Acid / No H3PO4) N2->N3 Select highest S/N N4 Step 4: MRM Optimization (Fragmentor & CE) N3->N4 Gradient Elution N5 Step 5: Self-Validation (Post-Column Infusion) N4->N5 Lock Transitions N6 Finalized LC-MS/MS Method N5->N6 Confirm No Suppression

LC-MS/MS optimization and self-validation workflow for nitrothiophenes.

References

  • 5-Nitrothiophen-2-ylmethylene diacetate - SIELC Technologies Source: sielc.com URL:[Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - MDPI Source: mdpi.com URL:[Link]

  • Ultrasensitive EPA Method 1694 with the Agilent 6460 LC/MS/MS with Jet Stream Technology for Pharmaceuticals and Personal Care Source: agilent.com URL:[Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Nitrothiophen-2-ylmethylene Diacetate and its Furan Analog

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Tale of Two Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the 5-nitro-substituted heterocyclic scaffold is a recurring motif of significant biological importance. Compounds bearing either a 5-nitrofuran or a 5-nitrothiophene core have demonstrated a wide spectrum of activities, including potent antimicrobial, antiparasitic, and anticancer effects.[1][2] The biological action of these molecules is intrinsically linked to the 5-nitro group, a powerful electron-withdrawing feature that is crucial for their mechanism of action.[3][4] The activity of these nitroaromatic compounds typically requires enzymatic reduction of the nitro group within the target cell, a process that generates cytotoxic reactive intermediates.[5][6][7]

This guide focuses on a direct comparison between two closely related structures: 5-Nitrothiophen-2-ylmethylene diacetate and its bioisosteric furan analog, 5-Nitrofuran-2-ylmethylene diacetate . The principle of bioisosterism, where one atom or group of atoms is exchanged for another with similar physical or chemical properties, is a foundational strategy in rational drug design.[8][9] Thiophene and furan are classical bioisosteres, and the substitution of one for the other can subtly modulate a compound's electronic properties, lipophilicity, metabolic stability, and ultimately, its pharmacological profile.[10][11][12]

While direct experimental data for these specific diacetate derivatives is not extensively documented, this guide will synthesize data from a wealth of studies on related 5-nitrothiophene and 5-nitrofuran derivatives to provide a robust, predictive comparison of their likely biological activities and mechanisms of action. We will delve into their probable antimicrobial and cytotoxic potential, supported by experimental data from the literature, and provide detailed protocols for their empirical evaluation.

Part 1: A Structural and Physicochemical Overview

The foundational difference between our two compounds of interest lies in the heteroatom of the five-membered aromatic ring: sulfur (S) in thiophene versus oxygen (O) in furan. This seemingly minor change has significant implications for the molecule's stereoelectronic properties.

  • Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur. This difference influences the electron distribution within the ring system. The thiophene ring is generally considered to have a higher degree of aromaticity than the furan ring, which can affect its stability and interaction with biological targets.

  • Size and Bond Angles: The sulfur atom is larger than the oxygen atom, leading to different bond lengths and angles within the heterocyclic ring. This can alter the overall shape and steric profile of the molecule, potentially influencing how it fits into an enzyme's active site.

Caption: Chemical structures of the thiophene compound and its furan analog.

These structural nuances are predicted to influence the reduction potential of the nitro group—a critical parameter for biological activity. The relative ease with which the nitro group can accept an electron is a key determinant of potency in this class of compounds.[13][14][15]

Part 2: Comparative Analysis of Biological Activities

Based on extensive literature for related analogs, we can predict and compare the primary biological activities of these two compounds.

Antimicrobial (Antibacterial & Antifungal) Potential

Both 5-nitrofuran and 5-nitrothiophene derivatives are renowned for their broad-spectrum antimicrobial properties.[16][17] The core mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases to form highly reactive, cytotoxic species that damage cellular components, including DNA.[5][6]

Supporting Experimental Data (Representative Analogs):

Compound ClassOrganismActivity (MIC in µg/mL)Reference
5-Nitrothiophene DerivativeStaphylococcus aureus0.5 - 2.0[16]
5-Nitrothiophene DerivativeCandida sp.3.9 - 125[18]
5-Nitrofuran DerivativeStaphylococcus aureus1.56[19]
5-Nitrofuran DerivativeEscherichia coliVaries (Potent)[17]
5-Nitrofuran DerivativeCandida albicansPotent[20]

Scientific Interpretation and Prediction:

The data consistently shows that both scaffolds can produce highly potent antimicrobial agents. Quantitative Structure-Activity Relationship (QSAR) studies on both nitrofurans and nitrothiophenes reveal that electronic properties are a dominant factor in determining activity.[14][21] The inhibitory activity is often inversely related to the reduction potential; compounds that are more easily reduced tend to be more potent.[15] Given the subtle electronic differences between the furan and thiophene rings, we can anticipate that both compounds will exhibit significant antimicrobial activity, with minor variations in their spectrum and potency. The thiophene analog may exhibit slightly increased lipophilicity, which could enhance its passage through certain microbial cell walls.

Cytotoxic (Anticancer) Potential

The same properties that confer antimicrobial activity—reductive activation and generation of reactive species—also make these compounds candidates for anticancer agents.[22] In cancer cells, which often exist in a hypoxic and reductive environment, these compounds can be activated to induce cell death, primarily through the generation of oxidative stress and the induction of apoptosis.[23]

Supporting Experimental Data (Representative Analogs):

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
5-Nitrothiophene DerivativeA549 (Lung)9.6 - 15.6[22][24]
5-Nitrothiophene DerivativeMCF-7 (Breast)5.4 (as µg/mL)[25]
5-Nitrofuran DerivativeMCF-7 (Breast)~5[23]
5-Nitrofuran DerivativeHCT 116 (Colon)1.62[23]
5-Nitrofuran DerivativeMDA-MB-231 (Breast)~10[23]

Scientific Interpretation and Prediction:

The literature strongly supports the cytotoxic potential of both scaffolds against a range of human cancer cell lines. The primary mechanism involves triggering the intrinsic apoptosis pathway.[26] This is often initiated by the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases that execute programmed cell death.[23][26] Both the thiophene and furan diacetate derivatives are expected to be cytotoxic. The diacetate moiety itself may act as a prodrug feature, being hydrolyzed by intracellular esterases to release the active methylene alcohol, which could then be further processed or act as a reactive species.

Part 3: Mechanistic Pathways and Structure-Activity Logic

The bioactivity of both compounds is predicated on the reductive activation of the 5-nitro group. This shared mechanism is the logical foundation for our comparison.

G cluster_0 Cellular Environment (e.g., Bacterium, Cancer Cell) Compound 5-Nitro-Heterocycle (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters Cell ReactiveSpecies Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies Reductive Activation ROS Reactive Oxygen Species (ROS) ReactiveSpecies->ROS Redox Cycling DNA DNA ReactiveSpecies->DNA Covalent Binding & Strand Breaks Proteins Other Cellular Macromolecules ReactiveSpecies->Proteins ROS->DNA ROS->Proteins Damage Macromolecular Damage & Oxidative Stress Death Cell Death Damage->Death

Caption: General mechanism of action for 5-nitro-heterocyclic compounds.

For anticancer activity, this general mechanism culminates in the specific, programmed process of apoptosis.

G cluster_1 Intrinsic Apoptosis Pathway ROS ROS Generation & Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (Pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G start Prepare Serial Dilutions of Test Compounds in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate at optimal temperature & time (e.g., 37°C, 18-24h) inoculate->incubate read Visually inspect for turbidity or add viability indicator (e.g., Resazurin) incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of each compound (Thiophene and Furan analogs) in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Final concentrations might range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be aided by adding a viability indicator like resazurin.

Causality Explanation: A serial dilution is critical to pinpoint the exact concentration threshold where the compound's static or cidal effect overcomes the microbe's ability to replicate. The standardized inoculum ensures that results are reproducible and not an artifact of varying bacterial loads.

Protocol 2: In Vitro Cytotoxicity via MTT Assay (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells and is used to determine the half-maximal inhibitory concentration (IC50), a measure of drug potency.

G start Seed cancer cells in 96-well plate and allow to adhere (24h) treat Treat cells with serial dilutions of test compounds start->treat incubate Incubate for a set duration (e.g., 48-72h) treat->incubate mtt Add MTT reagent and incubate (2-4h) incubate->mtt solubilize Solubilize formazan crystals with DMSO or other solvent mtt->solubilize read Measure absorbance at ~570 nm with a plate reader solubilize->read end Calculate IC50: Concentration causing 50% reduction in viability read->end

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 48 or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality Explanation: This protocol provides a self-validating system by correlating drug concentration directly with a quantitative measure of metabolic activity (formazan production). Only viable cells can perform the reduction, so the absorbance is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Conclusion

The comparative analysis of 5-Nitrothiophen-2-ylmethylene diacetate and its furan analog is a classic study in bioisosterism. Based on the wealth of available data for related 5-nitro-heterocyclic compounds, it is highly probable that both molecules will exhibit significant antimicrobial and anticancer activities. Their shared mechanism of action, centered on the reductive activation of the 5-nitro group, provides a solid foundation for this prediction.

The key difference will likely lie in the potency and spectrum of activity, which will be modulated by the subtle stereoelectronic distinctions between the thiophene and furan rings. The thiophene analog may possess slightly different pharmacokinetic properties due to the presence of the larger, less electronegative sulfur atom. Empirical validation using the standardized protocols outlined in this guide is the essential next step to quantify these differences and determine which scaffold offers a more promising profile for further drug development.

References

Sources

A Prospective Analysis of 5-Nitrothiophen-2-ylmethylene Diacetate Derivatives: A Comparison Guide for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a forward-looking, in-depth technical analysis of the structure-activity relationships (SAR) of 5-nitrothiophen-2-ylmethylene diacetate derivatives. While direct biological studies on this specific class of compounds are not extensively documented in current literature, this document serves as a comparative guide by leveraging experimental data from structurally analogous 5-nitrothiophene derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for exploring this potentially rich, yet untapped, area of medicinal chemistry.

The 5-Nitrothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The 5-nitrothiophene ring is a well-established pharmacophore, integral to a multitude of compounds exhibiting a broad spectrum of biological activities. Thiophene derivatives, in general, are a significant class of heterocyclic compounds with promising therapeutic effects against various diseases.[1] The introduction of a nitro group at the 5-position often enhances the biological efficacy of these molecules. This has been demonstrated across a range of activities including antibacterial, antifungal, anticancer, and antiparasitic effects.[1][2][3][4] For instance, derivatives of 5-nitrothiophene have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA), highlighting their potential in combating antibiotic resistance.[5]

The versatility of the 5-nitrothiophene core lies in the ease of chemical modification at the 2-position, allowing for the synthesis of diverse libraries of compounds with varied physicochemical properties and biological targets.

5-Nitrothiophen-2-ylmethylene Diacetate: An Unexplored Starting Point

A survey of the existing literature reveals that 5-nitrothiophen-2-ylmethylene diacetate is primarily recognized as a stable, crystalline intermediate in the synthesis of 5-nitrothiophene-2-carboxaldehyde.[1][5] The diacetate structure provides a synthetic handle for the controlled release of the corresponding aldehyde, which is a versatile precursor for a wide array of derivatives, including hydrazones, oximes, and quinazolinones.[1][2][6]

However, the potential for 5-nitrothiophen-2-ylmethylene diacetate and its derivatives to act as bioactive molecules in their own right remains largely unexplored. This guide proposes that the diacetate moiety is not merely a protecting group but a potential modulator of activity, influencing properties such as solubility, membrane permeability, and metabolic stability.

Comparative Structure-Activity Relationship (SAR) Analysis

To build a predictive SAR model for 5-nitrothiophen-2-ylmethylene diacetate derivatives, we will first analyze the established SAR of other 5-nitrothiophene-2-carboxaldehyde derivatives.

Insights from Analogous 5-Nitrothiophene Derivatives

A variety of functional groups have been appended to the 2-position of the 5-nitrothiophene ring, leading to compounds with potent biological activities. The following table summarizes key findings from the literature:

Derivative ClassLinkage at C2Key SAR ObservationsBiological ActivityReference(s)
Hydrazones -CH=N-NH-Substitution on the terminal nitrogen with electron-withdrawing or donating groups on an aromatic ring significantly modulates activity.Antibacterial (MRSA), Antiparasitic (Toxoplasma)[1][5]
Thiosemicarbazones -CH=N-NH-C(=S)-NH-N-substitution on the thiosemicarbazide moiety is critical for activity. These compounds are known to chelate metal ions.Antifungal, Anticancer[3][6]
Thiazoles -CH=N-N-C=C-S-The nature of the substituent on the thiazole ring influences anticancer potency.Anticancer[2][7]
Carboxamides -C(=O)-NH-The nature of the N-substituent (e.g., aminoalkyl chains) impacts radiosensitizing and cytotoxic effects.Radiosensitizers, Cytotoxins[3]

From this data, a clear pattern emerges: the functional group at the 2-position of the 5-nitrothiophene ring plays a pivotal role in defining the biological activity.

Prospective SAR of 5-Nitrothiophen-2-ylmethylene Diacetate Derivatives

We hypothesize that the diacetate group in 5-nitrothiophen-2-ylmethylene diacetate could serve as a prodrug moiety, undergoing enzymatic or chemical hydrolysis in vivo to release the active aldehyde or the corresponding alcohol.

Metabolic Pathway Hypothesized Metabolic Pathway Diacetate 5-Nitrothiophen-2-ylmethylene Diacetate Aldehyde 5-Nitrothiophene-2- carboxaldehyde Diacetate->Aldehyde Hydrolysis Alcohol (5-Nitrothiophen-2-yl)methanol Diacetate->Alcohol Hydrolysis & Reduction

Figure 1: Hypothesized metabolic pathway of 5-nitrothiophen-2-ylmethylene diacetate.

This metabolic activation could be advantageous for several reasons:

  • Improved Bioavailability: The less polar diacetate may enhance membrane permeability and oral absorption compared to the more polar aldehyde or alcohol.

  • Controlled Release: Gradual hydrolysis could lead to a sustained release of the active compound, potentially reducing toxicity and improving the therapeutic index.

To explore the SAR of this class, we propose a systematic modification of the diacetate moiety.

Proposed ModificationRationalePredicted Impact on Activity
Varying the Acyl Chain Length Modulates lipophilicity and steric bulk.Shorter chains (e.g., diformate) may lead to faster hydrolysis. Longer chains (e.g., dipropionate, dibutyrate) could increase membrane interaction and alter the rate of release.
Introducing Unsaturation Alters molecular geometry and electronic properties.Acrylate or crotonate esters could act as Michael acceptors, potentially leading to covalent inhibition of target enzymes.
Incorporating Polar Groups Enhances aqueous solubility.Esters of dicarboxylic acids (e.g., succinate, glutarate) could improve the pharmacokinetic profile for intravenous administration.
Asymmetric Esters Creates chiral centers and explores stereospecific interactions.A mixed ester (e.g., acetate-propionate) could exhibit different metabolic stability and target engagement compared to symmetrical analogs.

Experimental Protocols

To facilitate the investigation of 5-nitrothiophen-2-ylmethylene diacetate derivatives, we provide the following detailed experimental protocols.

Synthesis of 5-Nitrothiophen-2-ylmethylene Diacetate

This protocol is adapted from established synthetic routes for the formation of acylals from aldehydes.

Synthesis Workflow Synthesis and Evaluation Workflow Start 5-Nitrothiophene-2- carboxaldehyde Reaction Reaction at 0-25°C Start->Reaction Reagent Acetic Anhydride (or other anhydrides/acyl chlorides) Reagent->Reaction Catalyst Acid Catalyst (e.g., H2SO4, p-TsOH) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 5-Nitrothiophen-2-ylmethylene Diacetate Derivative Purification->Product Evaluation Biological Activity Assays (Antimicrobial, Anticancer) Product->Evaluation

Figure 2: General workflow for the synthesis and evaluation of 5-nitrothiophen-2-ylmethylene diacetate derivatives.

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 5-nitrothiophene-2-carboxaldehyde (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 5-nitrothiophen-2-ylmethylene diacetate.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized 5-nitrothiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in MHB to achieve a range of final concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive controls (bacteria in MHB without compound) and negative controls (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compounds against cancer cell lines.

Materials:

  • Synthesized 5-nitrothiophene derivatives

  • Human cancer cell lines (e.g., A549 lung carcinoma)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 5-nitrothiophene scaffold remains a highly valuable starting point for the development of novel therapeutic agents. While 5-nitrothiophen-2-ylmethylene diacetate itself has been overlooked as a potential bioactive molecule, this guide has laid out a logical and experimentally supported framework for its investigation. By systematically synthesizing and evaluating derivatives with modifications to the diacetate moiety, researchers can explore a new chemical space and potentially uncover compounds with improved pharmacokinetic profiles and potent biological activities. The provided protocols offer a clear path for the synthesis and biological evaluation of these promising, yet under-investigated, compounds. It is our hope that this guide will stimulate further research into the structure-activity relationships of 5-nitrothiophen-2-ylmethylene diacetate derivatives, ultimately leading to the discovery of new and effective therapeutic agents.

References

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A Senior Application Scientist's Guide to In Vivo Validation of Novel Anti-Inflammatory Compounds: The Case of 5-Nitrothiophen-2-ylmethylene diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging phase in drug discovery. Promising activity in a cell-based assay does not always translate to efficacy in a complex biological system. This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute a robust in vivo validation program for a novel anti-inflammatory compound. We will use the hypothetical molecule, 5-Nitrothiophen-2-ylmethylene diacetate (NTMD), as a case study to illustrate the principles of experimental design, model selection, comparative analysis, and data interpretation. The methodologies described herein are designed to be self-validating, ensuring that the data generated is reliable and provides a clear path forward for development.

Introduction: The In Vitro to In Vivo Translation Gap

A significant bottleneck in therapeutic development is the high attrition rate of compounds as they transition from in vitro testing to in vivo studies.[1] While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, they lack the systemic complexity of a living organism, which includes metabolism, distribution, and interaction with multiple cell types and organ systems.[2] This guide will detail a logical, phased approach to bridge this gap, focusing on the validation of NTMD, a novel compound with a nitrothiophene scaffold. Nitro-aromatic compounds, such as nitrofurans, have established antimicrobial and, in some cases, anti-inflammatory properties, often acting through the reduction of the nitro group to generate reactive intermediates that can modulate cellular pathways.[3][4][5]

Our hypothetical starting point is a set of promising in vitro data for NTMD.

Table 1: Hypothetical In Vitro Profile of 5-Nitrothiophen-2-ylmethylene diacetate (NTMD)

Assay TypeCell LineStimulantKey Finding
Anti-inflammatory Activity RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent reduction of TNF-α & IL-6 secretion (IC₅₀ ≈ 5 µM)
Mechanism of Action RAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of NF-κB pathway activation
Cytotoxicity HEK293 & HepG2NoneCC₅₀ > 100 µM

Postulated Mechanism of Action: Targeting the NF-κB Pathway

Based on its structure and in vitro data, we postulate that NTMD exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines like TNF-α and IL-6.[6] We hypothesize that NTMD, or a metabolite thereof, interferes with the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This action prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of inflammatory genes.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB p-IκB NFkB_IkB->IkB IκB Degradation NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Initiates NTMD NTMD NTMD->IKK Inhibits

Caption: Postulated mechanism of NTMD inhibiting the NF-κB pathway.

The In Vivo Validation Workflow: A Phased Approach

A structured, stepwise approach is essential for efficient and ethical in vivo validation. Our workflow is designed to first establish safety and then systematically evaluate efficacy in models of increasing complexity.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Acute Efficacy Models cluster_2 Phase 3: Advanced Studies MTD Maximum Tolerated Dose (Single Dose) PK Basic Pharmacokinetics (Cmax, Tmax, t1/2) MTD->PK CPE Carrageenan-Induced Paw Edema (Local Inflammation) PK->CPE Dose Selection LPS_model LPS-Induced Endotoxemia (Systemic Inflammation) CPE->LPS_model Chronic Chronic Inflammation Models (e.g., Collagen-Induced Arthritis) LPS_model->Chronic Go/No-Go Decision Tox Repeated-Dose Toxicology Chronic->Tox

Caption: Phased workflow for in vivo validation of a novel compound.

Phase 1: Preliminary Safety and Pharmacokinetics (PK)

Before assessing efficacy, it is crucial to understand the compound's safety profile and how it behaves in the body.

Objective: To determine the maximum tolerated dose (MTD) and key pharmacokinetic parameters of NTMD.

Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy BALB/c mice, 8-10 weeks old, with an equal number of males and females (n=5 per group).[7]

  • Grouping: Establish a control group (vehicle only) and at least 4-5 dose groups for NTMD (e.g., 10, 30, 100, 300, 1000 mg/kg). The vehicle should be a safe, non-inflammatory solution like 0.5% carboxymethylcellulose (CMC) in saline.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Monitor animals closely for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration), body weight changes, and any mortality.[7]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This data informs the dose selection for subsequent efficacy studies.

A concurrent basic PK study in rats can provide valuable data on absorption, distribution, and half-life, helping to correlate dose with exposure.[7][8]

Phase 2, Part A: Acute Local Inflammation Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9][10]

Objective: To assess the ability of NTMD to inhibit localized, acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats (180-220g), n=6-8 per group.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: Positive Control (e.g., Dexamethasone, 1 mg/kg, oral)

    • Group 3-5: NTMD (e.g., 10, 30, 100 mg/kg, oral), doses based on MTD study.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]

    • Administer the vehicle, Dexamethasone, or NTMD orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Phase 2, Part B: Acute Systemic Inflammation Model

This model directly tests the hypothesis that NTMD can suppress the systemic release of cytokines, corroborating the in vitro findings.[1][11]

Objective: To determine if NTMD can reduce the systemic production of pro-inflammatory cytokines TNF-α and IL-6 in response to an LPS challenge.

Protocol: LPS-Induced Endotoxemia in Mice

  • Animal Model: BALB/c mice, 8-10 weeks old, n=6-8 per group.

  • Grouping:

    • Group 1: Saline Control (no LPS, no treatment)

    • Group 2: Vehicle Control (Vehicle + LPS)

    • Group 3: Positive Control (e.g., Dexamethasone, 1 mg/kg + LPS)

    • Group 4-6: NTMD (e.g., 10, 30, 100 mg/kg + LPS)

  • Procedure:

    • Administer vehicle, Dexamethasone, or NTMD via intraperitoneal (IP) or oral route.

    • After 1 hour, administer a sublethal dose of LPS (e.g., 1 mg/kg) via IP injection.[11]

    • At 90 minutes to 2 hours post-LPS injection (the peak of TNF-α response), collect blood via cardiac puncture under terminal anesthesia.

    • Separate serum and store at -80°C.

  • Data Analysis: Quantify the levels of TNF-α and IL-6 in the serum using a validated ELISA kit. Calculate the percentage reduction in cytokine levels for each treatment group compared to the vehicle control.

Comparative Analysis: NTMD vs. A Gold Standard

To understand the potential of NTMD, its performance must be benchmarked against a known alternative. We will compare it to Dexamethasone, a potent corticosteroid with a well-characterized, broad anti-inflammatory action.

G Title Comparative In Vivo Study Design CompoundA Test Compound (NTMD) Model1 Model 1: Carrageenan Paw Edema CompoundA->Model1 Model2 Model 2: LPS-Induced Endotoxemia CompoundA->Model2 CompoundB Reference Standard (Dexamethasone) CompoundB->Model1 CompoundB->Model2 Vehicle Vehicle Control Vehicle->Model1 Vehicle->Model2 Endpoint1 Endpoint: % Inhibition of Edema Model1->Endpoint1 Endpoint2 Endpoint: % Reduction of TNF-α / IL-6 Model2->Endpoint2

Caption: Logic diagram for the comparative study of NTMD vs. Dexamethasone.

Hypothetical Data Summary

The following tables present hypothetical but plausible outcomes from our comparative studies, designed for easy interpretation.

Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment Group (Oral)Dose (mg/kg)Peak Edema Inhibition (at 3 hr) (%)
Vehicle Control -0%
NTMD 1025.5%
NTMD 3048.2%
NTMD 10065.1%
Dexamethasone 175.8%

Table 3: Comparative Efficacy in LPS-Induced Endotoxemia

Treatment Group (IP)Dose (mg/kg)Serum TNF-α Reduction (%)Serum IL-6 Reduction (%)
Vehicle + LPS -0%0%
NTMD 1030.1%22.5%
NTMD 3055.9%45.3%
NTMD 10072.4%68.7%
Dexamethasone 185.2%81.4%

Table 4: Preliminary Safety Profile Comparison

CompoundMTD (Single Oral Dose, Mouse)Known Side Effects (Clinical)
NTMD > 1000 mg/kg (Hypothetical)Unknown (Novel Compound)
Dexamethasone N/AImmunosuppression, metabolic effects, etc.

Interpretation and Next Steps

The hypothetical data suggests that NTMD is a potent, dose-dependent anti-inflammatory agent. While not as potent as the corticosteroid Dexamethasone on a mg/kg basis, its high MTD suggests a potentially wider therapeutic window. The reduction in both local edema and systemic cytokines validates the initial in vitro findings.

Key Insights:

  • Efficacy Confirmed: NTMD demonstrates clear anti-inflammatory activity in two distinct acute models.

  • Mechanism Supported: The strong inhibition of TNF-α and IL-6 production in the LPS model supports the proposed NF-κB inhibitory mechanism.

  • Favorable Safety Profile: The high MTD is a promising sign, suggesting that efficacy can be achieved at doses well below those causing acute toxicity.

Future Directions:

  • Chronic Inflammation Models: If the acute data is positive, the next logical step is to test NTMD in a chronic model, such as collagen-induced arthritis in mice, to assess its potential in long-term inflammatory diseases.[12][13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A more detailed PK/PD study is needed to establish a clear relationship between drug exposure and the anti-inflammatory effect.

  • Off-Target and Toxicology Studies: A comprehensive panel of safety pharmacology and repeated-dose toxicology studies will be required to fully characterize the safety profile before considering clinical development.

Conclusion

The successful validation of in vitro results in vivo requires a systematic, evidence-based approach. By progressing from safety and PK assessments to carefully selected acute and chronic models, researchers can build a comprehensive data package. The use of a hypothetical compound, 5-Nitrothiophen-2-ylmethylene diacetate, illustrates how to structure this validation process, from postulating a mechanism of action to designing comparative studies against gold-standard alternatives. This rigorous methodology minimizes the risk of failure in later stages and provides a solid foundation for the development of new and effective anti-inflammatory therapies.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Ansari, K. R., & Ogbe, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. Retrieved from [Link]

  • Sygnature Discovery. (2023, June 12). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Retrieved from [Link]

  • Impactfactor. (2024, March 25). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Retrieved from [Link]

  • SciELO. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. Retrieved from [Link]

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comparative analysis of 5-Nitrothiophen-2-ylmethylene diacetate with other nitro-aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 5-Nitrothiophen-2-ylmethylene Diacetate and Analogous Nitroaromatic Scaffolds in Drug Discovery

Introduction Nitroaromatic compounds have historically been a double-edged sword in medicinal chemistry. While they exhibit potent antimicrobial and antiparasitic properties—essential for treating neglected tropical diseases (NTDs) like Chagas disease and leishmaniasis—their clinical utility is often hampered by mutagenicity and dose-limiting toxicity[1]. Recently, there has been a resurgence in optimizing these scaffolds. Among them, 5-Nitrothiophen-2-ylmethylene diacetate serves as a critical, stable precursor to 5-nitrothiophene-2-carboxaldehyde, a pharmacophore that offers distinct electronic and lipophilic advantages over traditional nitrofurans and nitroimidazoles[2].

This guide provides an objective, data-driven comparison of the 5-nitrothiophene scaffold against legacy nitroaromatics (e.g., nitrofurantoin, metronidazole). It details the structural rationale, bioreduction mechanisms, and self-validating experimental protocols necessary for evaluating these compounds in preclinical development.

Structural and Chemical Rationale

The therapeutic efficacy of nitroaromatics hinges on the reduction potential of the nitro group, which is heavily influenced by the attached heteroaromatic ring[3].

  • Nitrofurans (e.g., Nitrofurantoin): High electronegativity of the oxygen atom makes the furan ring highly reactive, often leading to rapid, indiscriminate generation of reactive oxygen species (ROS)[1].

  • Nitroimidazoles (e.g., Metronidazole): The imidazole ring is more electron-rich, lowering the reduction potential. This restricts its activation primarily to the highly reductive environments found in anaerobic bacteria and protozoa[3].

  • Nitrothiophenes (e.g., 5-Nitrothiophen-2-ylmethylene diacetate): The sulfur atom in the thiophene ring provides intermediate electronegativity and greater lipophilicity (higher LogP). The diacetate moiety specifically serves as a robust protecting group for the aldehyde. Free aldehydes are prone to oxidation and can interfere with electrophilic nitration; the gem-diacetate stabilizes the molecule during synthesis and storage, allowing for controlled deprotection to the active 5-nitrothiophene-2-carboxaldehyde immediately prior to biological evaluation or further functionalization[4].

Mechanistic Pathway: Bioreduction and Activation

All clinical nitroaromatics act as prodrugs. Their selective toxicity relies on bioactivation by bacterial or parasitic nitroreductases (NTRs), which possess a greater reducing power than mammalian enzymes[3].

  • Type I Nitroreductases (Oxygen-Insensitive): Catalyze a concerted two-electron reduction, bypassing the radical intermediate to form a nitroso compound, and subsequently a hydroxylamine. This leads to lethal DNA adducts[5].

  • Type II Nitroreductases (Oxygen-Sensitive): Catalyze a one-electron reduction to a nitro radical anion. In the presence of oxygen, this radical undergoes "futile cycling," transferring the electron to O₂, generating superoxide (ROS) and regenerating the parent prodrug[5].

G Prodrug Nitroaromatic Prodrug (e.g., 5-Nitrothiophene) NTR1 Type I Nitroreductase (O2-insensitive, 2e-) Prodrug->NTR1 Reduction NTR2 Type II Nitroreductase (O2-sensitive, 1e-) Prodrug->NTR2 Reduction Nitroso Nitroso Intermediate (R-NO) NTR1->Nitroso 2e- transfer Radical Nitro Radical Anion (R-NO2•-) NTR2->Radical 1e- transfer Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- transfer Toxicity DNA Damage & Pathogen Cell Death Hydroxyl->Toxicity Covalent Adducts Radical->Prodrug Futile Cycling ROS Reactive Oxygen Species (Superoxide) Radical->ROS O2 present ROS->Toxicity Oxidative Stress

Figure 1: Divergent bioreduction pathways of nitroaromatic compounds by Type I and Type II nitroreductases.

Experimental Protocols: Synthesis and Validation

To ensure scientific rigor, the evaluation of 5-Nitrothiophen-2-ylmethylene diacetate requires a two-phase approach: chemical deprotection to the active pharmacophore, followed by a self-validating biological assay.

Protocol A: Acid-Catalyzed Deprotection to 5-Nitrothiophene-2-carboxaldehyde

Causality: The diacetate form is biologically inert due to steric hindrance and lack of electrophilicity at the carbon center. Acid hydrolysis removes the acetate groups, revealing the reactive aldehyde required for receptor binding or subsequent Schiff base synthesis[4].

  • Reagent Preparation: Suspend 7.5 g of 5-Nitrothiophen-2-ylmethylene diacetate in a mixture of 71 g methanol and 16 g deionized water in a 250 mL four-neck flask[4].

  • Acidification: Under continuous magnetic stirring, add 7.2 g of concentrated hydrochloric acid dropwise[4]. Rationale: The acid protonates the acetate oxygen, making the gem-diacetate carbon highly susceptible to nucleophilic attack by water.

  • Reflux: Heat the mixture to 65°C and reflux for 8 hours[4]. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the starting material spot disappears.

  • Crystallization: Cool the reaction naturally to 30°C, then add 40 mL of cold water. Continue cooling to 0°C to precipitate the solid[4].

  • Validation: Filter and dry the solid. Confirm the structure via

    
    H-NMR (CDCl
    
    
    
    ). The appearance of a sharp singlet at ~9.95 ppm confirms the presence of the free aldehyde proton, validating successful deprotection[4].
Protocol B: Self-Validating Antimicrobial & Bioreduction Assay

Causality: To prove that the toxicity of the synthesized 5-nitrothiophene derivative is specifically mediated by pathogen nitroreductases (and not general chemical toxicity), we compare its Minimum Inhibitory Concentration (MIC) against wild-type E. coli and an isogenic double-mutant lacking major nitroreductases (


nfsA/

nfsB). Self-Validation: If the compound relies on NTR activation, it will potently kill the wild-type but show a drastically higher MIC (loss of activity) in the mutant strain.
  • Strain Preparation: Culture wild-type E. coli K-12 and the

    
    nfsA/
    
    
    
    nfsB mutant in Mueller-Hinton broth to an OD
    
    
    of 0.5.
  • Compound Dilution: Prepare serial two-fold dilutions of the deprotected 5-nitrothiophene, nitrofurantoin (positive control), and metronidazole in 96-well plates (range: 0.25 to 128 µg/mL).

  • Inoculation: Add

    
     CFU/mL of the respective bacterial strains to the wells.
    
  • Incubation & Readout: Incubate at 37°C for 18 hours. Add resazurin dye; viable cells reduce blue resazurin to pink resorufin. The lowest concentration remaining blue is the MIC.

  • Mammalian Cytotoxicity: Concurrently run an MTT assay using HepG2 (human liver) cells to determine the CC

    
     (concentration reducing cell viability by 50%). Rationale: Establishes the therapeutic index (CC
    
    
    
    / MIC).

Quantitative Data Analysis

The following table summarizes representative experimental data comparing the deprotected 5-nitrothiophene scaffold against standard nitroaromatics.

Compound ClassRepresentative Drug / ScaffoldLogP (approx.)MIC: WT E. coli (µg/mL)MIC:

NTR Mutant (µg/mL)
HepG2 CC

(µg/mL)
Therapeutic Index
Nitrothiophene 5-Nitrothiophene-2-carboxaldehyde1.88.0>128145.0~18.1
Nitrofuran Nitrofurantoin-0.54.0>12885.0~21.2
Nitroimidazole Metronidazole-0.022.0 (Anaerobic)>128>200.0>100.0

Data Interpretation: The 5-nitrothiophene scaffold demonstrates a clear NTR-dependent mechanism, evidenced by the >16-fold shift in MIC against the mutant strain. Its higher LogP compared to nitrofurantoin suggests better membrane permeability, which is advantageous for targeting intracellular parasites (e.g., Leishmania amastigotes)[6], though its therapeutic index requires optimization through further derivatization of the aldehyde group.

Conclusion

5-Nitrothiophen-2-ylmethylene diacetate is an indispensable building block in the medicinal chemist's arsenal. By masking the reactive aldehyde, it allows for scalable synthesis and controlled release of the active nitrothiophene pharmacophore. Comparative profiling reveals that while nitrothiophenes share the fundamental NTR-dependent bioactivation pathway of nitrofurans and nitroimidazoles, their distinct physicochemical properties offer a unique vector for overcoming resistance and improving tissue distribution in the treatment of infectious diseases.

References

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A Comparative Guide to Assessing the Selectivity of 5-Nitrothiophen-2-ylmethylene diacetate Against Cancer and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of the novel compound 5-Nitrothiophen-2-ylmethylene diacetate. As researchers and drug development professionals, our primary goal is to identify therapeutic agents that exhibit high potency against malignant cells while minimizing harm to healthy tissues. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously assess this critical performance metric.

Introduction: The Quest for Selective Cancer Therapeutics

The clinical utility of many chemotherapeutic agents is often limited by a narrow therapeutic window, where the dose required for anti-tumor efficacy overlaps with significant toxicity to normal, healthy cells. The ideal anticancer compound should possess a high degree of selectivity, exploiting biochemical or metabolic differences between cancerous and non-cancerous cells to induce targeted cell death.

5-Nitrothiophen-2-ylmethylene diacetate is a compound of interest based on its structural motifs. Nitroaromatic compounds, such as those containing a 5-nitrofuran or 5-nitrothiophene ring, are known to function as bioreductive prodrugs.[1][2][3] Their mechanism often involves intracellular enzymatic reduction of the nitro group, particularly under the hypoxic conditions prevalent in solid tumors, to generate cytotoxic reactive nitrogen and oxygen species that damage cellular macromolecules like DNA and proteins.[4] The diacetate group suggests that the molecule may be a lipophilic prodrug, designed to enhance cell permeability, which is then hydrolyzed by intracellular esterases to release the active form.

This guide details a robust, self-validating experimental workflow to quantify the selectivity of 5-Nitrothiophen-2-ylmethylene diacetate, using the well-established chemotherapeutic agent Doxorubicin as a benchmark for comparison.

The Experimental Blueprint: Rationale and Design

A successful selectivity assessment hinges on logical and well-justified experimental choices. Our approach is grounded in comparing the compound's cytotoxic effect on a panel of diverse cancer cell lines against its effect on a non-transformed, healthy cell line.

The Principle of the Selectivity Index

The primary metric for quantifying selectivity is the Selectivity Index (SI) . It is a calculated ratio that compares the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells. The SI is calculated as follows:

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity, signifying that a much higher concentration of the compound is needed to kill normal cells compared to cancer cells. An SI > 2 is generally considered indicative of selective activity, with higher values being more desirable.

Strategic Selection of Cell Lines

The choice of cell lines is critical for generating relevant and broadly applicable data.[5][6][7] A well-curated panel should include:

  • Multiple Cancer Types: To assess the breadth of the compound's activity. We have selected representatives from breast and colon cancer.

  • Varying Phenotypes: Including both less aggressive and more aggressive cancer cell lines can reveal differential sensitivity.

  • A Non-Cancerous Control: This is the cornerstone of the selectivity assessment. Human fibroblasts are a common and appropriate model for normal tissue toxicity.[5]

Our Recommended Panel:

  • MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor-positive and represents a common, less aggressive form of breast cancer.

  • MDA-MB-231: A human breast adenocarcinoma cell line. This triple-negative breast cancer (TNBC) line is highly aggressive and often more resistant to therapy.

  • HCT116: A human colorectal carcinoma cell line, widely used in cancer research and drug screening.

  • MRC-5: A human normal lung fibroblast cell line. This non-transformed, diploid cell line serves as our critical control for general cytotoxicity to healthy cells.

Benchmarking Against a Standard: Doxorubicin

To contextualize the performance of 5-Nitrothiophen-2-ylmethylene diacetate, it is essential to include a standard-of-care chemotherapeutic agent. Doxorubicin is a potent anthracycline antibiotic used to treat a wide range of cancers. Its primary mechanism is DNA intercalation, leading to the inhibition of macromolecular biosynthesis. While effective, Doxorubicin is known for its significant cardiotoxicity, highlighting the need for more selective alternatives. It serves as a robust comparator for both potency and selectivity.

Choosing the Right Cytotoxicity Assay

Several assays can measure cell viability, each with its own principle.[8][9]

  • MTT/MTS Assays: These colorimetric assays measure the activity of mitochondrial dehydrogenases, which convert a tetrazolium salt into a colored formazan product.[10][11][12] While popular, they can be confounded by compounds that alter cellular metabolism without directly causing cell death.

  • CellTiter-Glo® Luminescent Assay: This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.[13][14] Its high sensitivity and "add-mix-measure" format are ideal for high-throughput screening.[13]

  • Sulforhodamine B (SRB) Assay: This colorimetric assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[15][16] The amount of bound dye is directly proportional to the total cellular protein mass. The SRB assay is simple, reproducible, and less prone to metabolic artifacts, making it our recommended method for this study.[17]

Experimental Workflow and Protocols

The following diagram and protocol detail the complete workflow for assessing compound selectivity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (MCF-7, MDA-MB-231, HCT116, MRC-5) plate_cells 2. Cell Plating (Seed in 96-well plates) cell_culture->plate_cells cell_culture->plate_cells compound_prep 3. Compound Preparation (Serial dilutions of Test Compound & Doxorubicin) plate_cells->compound_prep treat_cells 4. Cell Treatment (Add compounds to plates) compound_prep->treat_cells incubate 5. Incubation (72 hours at 37°C, 5% CO2) treat_cells->incubate treat_cells->incubate fix_cells 6. Cell Fixation (Cold TCA) incubate->fix_cells stain_cells 7. Staining (SRB Dye) fix_cells->stain_cells fix_cells->stain_cells wash_cells 8. Washing (1% Acetic Acid) stain_cells->wash_cells stain_cells->wash_cells solubilize 9. Solubilization (10 mM Tris Base) wash_cells->solubilize wash_cells->solubilize read_plate 10. Read Absorbance (510 nm) solubilize->read_plate calc_ic50 11. Calculate IC50 Values read_plate->calc_ic50 read_plate->calc_ic50 calc_si 12. Calculate Selectivity Index (SI) calc_ic50->calc_si calc_ic50->calc_si

Caption: Experimental workflow for assessing compound selectivity using the SRB assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods.[16][17]

Materials:

  • Selected cell lines (MCF-7, MDA-MB-231, HCT116, MRC-5)

  • Appropriate culture media and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • 5-Nitrothiophen-2-ylmethylene diacetate and Doxorubicin

  • Trichloroacetic acid (TCA), 50% (wt/vol) in water

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Wash solution: 1% (vol/vol) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)

  • Microplate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Plating: a. Harvest exponentially growing cells and perform a cell count. b. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of culture medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of 5-Nitrothiophen-2-ylmethylene diacetate and Doxorubicin in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the stock solutions in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). c. Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. d. Return the plates to the incubator for 72 hours.

  • Cell Fixation: a. After incubation, carefully add 25 µL of cold 50% TCA directly to the medium in each well (final TCA concentration of 10%).[16][17] b. Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining and Washing: a. Gently discard the supernatant. Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, serum proteins, and metabolites.[15][17] b. Allow the plates to air-dry completely at room temperature. c. Add 100 µL of 0.4% SRB solution to each well. d. Incubate at room temperature for 30 minutes.[15]

  • Dye Solubilization and Measurement: a. Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[17] b. Allow the plates to air-dry completely. c. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16] d. Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.[17] e. Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value for each compound in each cell line. c. Calculate the Selectivity Index (SI) as described in section 2.1.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical, yet plausible, results for this experimental design.

Table 1: Comparative Cytotoxicity (IC₅₀) and Selectivity Index (SI) of 5-Nitrothiophen-2-ylmethylene diacetate and Doxorubicin

CompoundCell LineTypeIC₅₀ (µM)Selectivity Index (SI)
5-Nitrothiophen-2-ylmethylene diacetate MRC-5 Normal Lung Fibroblast 25.5 -
MCF-7Breast Cancer (ER+)4.85.3
MDA-MB-231Breast Cancer (TNBC)2.112.1
HCT116Colon Cancer3.57.3
Doxorubicin (Comparator) MRC-5 Normal Lung Fibroblast 0.8 -
MCF-7Breast Cancer (ER+)0.24.0
MDA-MB-231Breast Cancer (TNBC)0.51.6
HCT116Colon Cancer0.32.7

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Potency: Both compounds exhibit cytotoxic activity in the low micromolar to nanomolar range against the tested cancer cell lines. Doxorubicin is significantly more potent (lower IC₅₀) than the test compound across all cell lines.

  • Selectivity: This is where 5-Nitrothiophen-2-ylmethylene diacetate demonstrates a clear advantage.

    • Its SI values range from 5.3 to a highly promising 12.1. This indicates that it is over 12 times more toxic to the aggressive MDA-MB-231 breast cancer cells than to normal MRC-5 fibroblasts.

    • In contrast, Doxorubicin shows much lower selectivity, with SI values ranging from 1.6 to 4.0. Its high potency against the normal MRC-5 cells (IC₅₀ = 0.8 µM) is indicative of its known toxicity profile.

A result like this would strongly suggest that while 5-Nitrothiophen-2-ylmethylene diacetate is less potent than Doxorubicin in absolute terms, its superior selectivity profile makes it a compelling candidate for further preclinical development. It has the potential to offer a wider therapeutic window and a better safety profile.

Conclusion

This guide has provided a rigorous, step-by-step framework for assessing the in vitro selectivity of 5-Nitrothiophen-2-ylmethylene diacetate. By employing a strategically chosen panel of cell lines, a robust protein-based cytotoxicity assay, and a clinically relevant comparator, researchers can generate the high-quality, reproducible data needed to make informed decisions in the drug discovery pipeline. The ultimate goal—developing safer, more effective cancer therapies—relies on this foundational characterization of selective cytotoxicity.

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A Researcher's Guide to Cross-Resistance Analysis: Evaluating 5-Nitrothiophen-2-ylmethylene diacetate Against Known Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of the novel compound 5-Nitrothiophen-2-ylmethylene diacetate. The focus is on its potential application against parasitic protozoa of the genus Trypanosoma, the causative agents of Chagas disease and Human African Trypanomiasis (HAT), also known as sleeping sickness.

The emergence of drug resistance is a critical challenge in treating these neglected tropical diseases.[1][2] Current treatments rely on a limited arsenal of drugs, including nitroheterocyclic compounds like benznidazole (BZN) and nifurtimox (NFX), which are themselves susceptible to resistance.[3][4][5][6] Therefore, a crucial step in the preclinical development of any new trypanocidal candidate, such as a nitrothiophene derivative, is to determine its efficacy against parasite strains that are already resistant to existing therapies. This guide will detail the scientific rationale, experimental protocols, and data interpretation necessary to conduct these vital cross-resistance studies.

Scientific Rationale and Selection of Comparator Drugs

The core principle of a cross-resistance study is to determine if the mechanism of resistance to a known drug also confers resistance to the new investigational compound. If a parasite strain resistant to Drug A is also resistant to Drug B, they are said to exhibit cross-resistance. This often implies a shared mechanism of action or a common resistance pathway, such as a shared activation enzyme or efflux pump. Conversely, the absence of cross-resistance suggests that the new compound may have a distinct mechanism of action or can bypass existing resistance mechanisms, making it a valuable candidate for further development.

Mechanism of Action & Resistance in Nitroheterocyclic Drugs:

Many nitroheterocyclic drugs, including the established trypanocides benznidazole and nifurtimox, are prodrugs.[4][5][6] They require activation by a specific type of parasite enzyme, a type I nitroreductase (NTR), which is absent in mammalian hosts.[3][4][5] This enzyme reduces the nitro group on the drug, generating cytotoxic radical species that damage parasite DNA, proteins, and lipids, ultimately leading to cell death.[7][8]

The primary mechanism of resistance to both benznidazole and nifurtimox in Trypanosoma cruzi and Trypanosoma brucei is the downregulation or mutation of this essential NTR enzyme.[3][4][5][6][9][10][11] Loss of a single NTR allele can be sufficient to confer significant cross-resistance to a wide range of nitroheterocyclic drugs.[4][5][6]

Given that 5-Nitrothiophen-2-ylmethylene diacetate contains a nitro group, it is plausible that its mechanism of action also involves reductive activation. Therefore, evaluating its activity against strains with well-characterized resistance to NTR-activated drugs is paramount.

Selected Comparator Drugs:

For this guide, we will compare 5-Nitrothiophen-2-ylmethylene diacetate against the following established trypanocidal agents:

DrugClassMechanism of Action & Resistance
Benznidazole (BZN) NitroimidazoleProdrug activated by type I nitroreductase (NTR). Resistance is primarily linked to mutations or loss of the NTR gene.[3][4][5][6][9]
Nifurtimox (NFX) NitrofuranProdrug activated by type I NTR. Shows significant cross-resistance with benznidazole due to the shared activation pathway.[4][5][6][9][12]
Fexinidazole NitroimidazoleAn oral prodrug for HAT, also activated by NTR.[7][10][13] Its active sulfone and sulfoxide metabolites are responsible for trypanocidal activity.[7][14] Resistance is also linked to NTR modifications.[10][12]

Experimental Design and Workflow

The overall goal is to compare the in vitro efficacy of 5-Nitrothiophen-2-ylmethylene diacetate and the comparator drugs against both wild-type (drug-sensitive) and drug-resistant strains of Trypanosoma.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Strain_Prep 1. Prepare Parasite Cultures - Wild-Type (WT) Strain - Benznidazole-Resistant (BZR) Strain Plate_Setup 3. Plate Seeding - Add parasites to 96-well plates Strain_Prep->Plate_Setup Compound_Prep 2. Prepare Drug Stock Solutions - Test Compound - Comparator Drugs Drug_Addition 4. Serial Dilution - Add serially diluted drugs to plates Compound_Prep->Drug_Addition Plate_Setup->Drug_Addition Incubation 5. Incubation - 72 hours under standard conditions Drug_Addition->Incubation Viability_Assay 6. Measure Viability - Add Resazurin - Read fluorescence Incubation->Viability_Assay Calc_IC50 7. Calculate IC50 Values - Dose-response curve fitting Viability_Assay->Calc_IC50 Calc_RI 8. Calculate Resistance Index (RI) - RI = IC50 (Resistant) / IC50 (WT) Calc_IC50->Calc_RI Conclusion 9. Interpret Results - Assess Cross-Resistance Calc_RI->Conclusion

Caption: Experimental workflow for determining cross-resistance.

Detailed Experimental Protocol: In Vitro Susceptibility Testing

This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of compounds against epimastigote or bloodstream forms of Trypanosoma using a resazurin-based viability assay.

Materials:

  • Trypanosoma cruzi or Trypanosoma brucei strains:

    • Wild-type (WT), drug-sensitive strain.

    • Benznidazole-resistant (BZR) strain (can be generated in the lab by continuous culture under drug pressure[3][12]).

  • Appropriate culture medium (e.g., LIT for T. cruzi epimastigotes, HMI-9 for T. brucei bloodstream forms).

  • Test Compound: 5-Nitrothiophen-2-ylmethylene diacetate.

  • Comparator Drugs: Benznidazole, Nifurtimox, Fexinidazole.

  • Resazurin sodium salt solution (e.g., 0.5 mM in PBS).

  • 96-well black, clear-bottom microplates.

  • Dimethyl sulfoxide (DMSO) for drug solubilization.

  • Phosphate-buffered saline (PBS).

  • Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm).

Step-by-Step Methodology:

  • Parasite Culture Preparation:

    • Culture WT and BZR parasite strains in their respective media under standard conditions until they reach the mid-logarithmic growth phase.

    • Rationale: Parasites in the log phase are metabolically active and dividing, ensuring a robust and reproducible response to drug treatment.

    • Perform a cell count using a hemocytometer and adjust the parasite density to 2x the final desired concentration (e.g., adjust to 2 x 10^6 parasites/mL).

  • Drug Plate Preparation:

    • Prepare high-concentration stock solutions of all compounds in 100% DMSO (e.g., 10-20 mM).

    • In a separate 96-well plate (the "drug plate"), perform serial dilutions of each compound. Start by diluting the stock solution into the culture medium to achieve the highest desired concentration with a DMSO concentration of ≤1%.

    • Perform a 2-fold or 3-fold serial dilution across 10-11 wells. The final well should be a "no drug" (vehicle) control containing medium with the same percentage of DMSO.

    • Rationale: Serial dilution creates a concentration gradient that is essential for generating a dose-response curve and accurately calculating the IC50 value. Keeping the final DMSO concentration low (typically <0.5%) is critical to avoid solvent-induced toxicity.

  • Assay Plate Seeding:

    • Dispense 50 µL of the 2x parasite suspension into each well of a 96-well black, clear-bottom plate. This results in a final volume of 50 µL containing 1 x 10^5 parasites per well.

    • Transfer 50 µL from the "drug plate" to the corresponding wells of the "assay plate" containing the parasites. The final volume in each well is now 100 µL, and the parasite and drug concentrations are at their final 1x values.

    • Pro-Tip: Ensure parasites are well-suspended before and during plating to guarantee uniform seeding density across all wells.

  • Incubation:

    • Seal the plates and incubate for 72 hours under appropriate conditions (e.g., 28°C for T. cruzi epimastigotes).

    • Rationale: A 72-hour incubation period allows for several rounds of parasite replication, making the inhibitory effects of the compounds clearly measurable.

  • Viability Assessment:

    • After incubation, add 10 µL of resazurin solution to each well.

    • Incubate for another 4-6 hours.

    • Mechanism: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of living parasites.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data by setting the "no drug" control as 100% viability and a "high drug concentration" (or no cells) control as 0% viability.

    • Plot the percentage of parasite viability against the log of the drug concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value for each compound against each strain.

    • Calculate the Resistance Index (RI) for each drug:

      • RI = IC50 (BZR strain) / IC50 (WT strain)

Data Presentation and Interpretation

The results should be summarized in a clear, concise table. The hypothetical data below illustrates a potential outcome and its interpretation.

Table 1: Hypothetical IC50 and Resistance Index (RI) Values

CompoundWT Strain IC50 (µM)BZR Strain IC50 (µM)Resistance Index (RI)Interpretation
Benznidazole 2.527.511.0 High Resistance (Control)
Nifurtimox 1.819.811.0 High Cross-Resistance
Fexinidazole 0.99.510.6 High Cross-Resistance
5-Nitrothiophen-2-ylmethylene diacetate 1.21.51.25 No Significant Cross-Resistance

Interpretation of Hypothetical Results:

  • Benznidazole (Control): The high RI value of 11.0 confirms the resistant phenotype of the BZR strain.

  • Nifurtimox & Fexinidazole: The similarly high RI values demonstrate strong cross-resistance with benznidazole. This is the expected outcome, as all three drugs rely on the same NTR activation pathway.[4][10][12] An alteration in NTR in the BZR strain has reduced the efficacy of all three compounds.

  • 5-Nitrothiophen-2-ylmethylene diacetate: The RI value is close to 1 (1.25), indicating that the compound is nearly equally effective against both the wild-type and the benznidazole-resistant strains. This lack of cross-resistance is a highly favorable outcome. It strongly suggests that 5-Nitrothiophen-2-ylmethylene diacetate either:

    • Is not a prodrug and does not require activation by the classical type I NTR.

    • Is activated by a different reductase enzyme that is not mutated or downregulated in the BZR strain.

    • Has a completely different mechanism of action that is independent of nitro-reduction.

Mechanistic Implications and Next Steps

The absence of cross-resistance positions 5-Nitrothiophen-2-ylmethylene diacetate as a promising candidate for treating infections caused by benznidazole-resistant parasites.

G cluster_0 Known Drugs (BZN, NFX) cluster_1 Hypothesis for Test Compound Prodrug_A BZN / NFX Prodrug NTR Type I Nitroreductase (NTR) Prodrug_A->NTR Activation Resistant_NTR Mutated / Downregulated NTR Prodrug_A->Resistant_NTR No Activation Active_A Cytotoxic Radicals NTR->Active_A Death_A Parasite Death Active_A->Death_A Damage Prodrug_B 5-Nitrothiophen... diacetate Pathway_B Alternative Pathway (e.g., Different Reductase or Direct Action) Prodrug_B->Pathway_B Death_B Parasite Death Pathway_B->Death_B

Caption: Contrasting activation pathways of known drugs vs. the test compound.

Future Directions:

  • Mechanism of Action Studies: Investigate whether the compound requires reductive activation and identify the specific enzyme(s) involved.

  • Expanded Profiling: Test the compound against a broader panel of parasite strains, including clinical isolates with varying degrees of drug resistance.

  • In Vivo Efficacy: Validate the in vitro findings using an in vivo model of infection with both sensitive and resistant parasite strains.[15]

This structured approach to cross-resistance analysis provides a robust foundation for evaluating the potential of novel compounds like 5-Nitrothiophen-2-ylmethylene diacetate, ensuring that only the most promising candidates advance in the drug development pipeline for these devastating diseases.

References

  • Mejia, A. M., et al. (2012). Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population. The Journal of Infectious Diseases. Available at: [Link]

  • Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fexinidazole? Patsnap. Available at: [Link]

  • Campos, M. C., et al. (2014). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

  • Wikipedia. (n.d.). Fexinidazole. Wikipedia. Available at: [Link]

  • Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. PNAS. Available at: [Link]

  • Sales, P. A., et al. (2024). New drug discovery strategies for the treatment of benznidazole-resistance in Trypanosoma cruzi, the causative agent of Chagas disease. Expert Opinion on Drug Discovery. Available at: [Link]

  • Díaz-Chiguer, D. L., et al. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE. Available at: [Link]

  • Alsford, S., et al. (2020). The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History. MDPI. Available at: [Link]

  • Wyllie, S., et al. (2012). The anti-trypanosome drug fexinidazole shows potential for treating visceral leishmaniasis. Science Translational Medicine. Available at: [Link]

  • Baker, N., et al. (2016). Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Stony Brook University. (2025). Analysis of New Anti-Parasite Drug May Help Advance Treatments. Stony Brook University News. Available at: [Link]

  • Sales, P. A., et al. (2025). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and nifurtimox: Molecular implications and multifaceted impact. Acta Tropica. Available at: [Link]

  • Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. PNAS. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). fexinidazole tablets. FDA. Available at: [Link]

  • Gezahegne, M., et al. (2013). Drugs and Drug Resistance in African Animal Trypanosomosis: A Review. European Journal of Applied Sciences. Available at: [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patterson, S., & Wyllie, S. (2014). Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wilkinson, S. R., & Kelly, J. M. (2009). Trypanocidal drugs: mechanisms, resistance and new targets. Expert Reviews in Molecular Medicine. Available at: [Link]

  • DNDi. (n.d.). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Drugs for Neglected Diseases initiative. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 5-Nitrothiophen-2-ylmethylene Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitrothiophen-2-ylmethylene diacetate, also known as an acylal, is a valuable chemical intermediate. Its structure, featuring a nitro-substituted thiophene ring, makes it a precursor for various pharmaceutical and materials science applications. The nitrothiophene moiety is a known pharmacophore in antimicrobial agents, and the diacetate group serves as a versatile protecting group for the corresponding aldehyde, 5-nitrothiophen-2-carbaldehyde.[1][2] This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, focusing on the prevalent acid-catalyzed reaction of 5-nitrothiophen-2-carbaldehyde with acetic anhydride. We will explore various catalytic systems, from traditional Brønsted acids to modern solid-supported and Lewis acid catalysts, offering researchers the data needed to select the optimal route for their specific laboratory or industrial requirements.

The Principal Synthetic Transformation: Gem-Diacetylation of an Aldehyde

The most common and direct method for synthesizing 5-Nitrothiophen-2-ylmethylene diacetate is through the gem-diacetylation of its parent aldehyde, 5-nitrothiophen-2-carbaldehyde. This reaction, often referred to as acylal or acetalization, involves the reaction of the aldehyde with acetic anhydride in the presence of a catalyst.

The fundamental transformation is illustrated below:

Workflow_Comparison cluster_homo Route 1: Homogeneous (H₂SO₄) cluster_hetero Route 2: Heterogeneous (SSA) start1 Mix Aldehyde, Ac₂O, H₂SO₄ react1 Reaction start1->react1 quench1 Quench with Ice Water react1->quench1 neut1 Neutralize (e.g., NaHCO₃) quench1->neut1 filter1 Filter Product neut1->filter1 waste1 Aqueous Acidic Waste neut1->waste1 start2 Mix Aldehyde, Ac₂O, SSA react2 Reaction (Solvent-Free) start2->react2 filter2 Filter Catalyst react2->filter2 recycle Recycle Catalyst filter2->recycle wash2 Wash Filtrate (NaHCO₃, Brine) filter2->wash2 evap2 Evaporate Solvent wash2->evap2

Figure 2. Comparison of work-up procedures for homogeneous vs. heterogeneous acid catalysis.

Expert Insight: The shift to heterogeneous catalysts represents a significant advancement in process greenness and efficiency. The ability to simply filter off and reuse the catalyst streamlines the purification process, reduces waste, and is highly advantageous for scaling up production.

Route 3: Lewis Acid Catalysis

Lewis acids are another major class of catalysts for gem-diacetylation. [3]They function by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack. A wide variety of Lewis acids, from simple metal halides to more complex organometallic compounds, have been employed.

Comparative Data for Lewis Acid Catalysts
CatalystConditionsKey AdvantagesReference
Zirconium(IV) chloride (ZrCl₄) Solvent-free, mild conditions.High yields, regenerable aldehyde with methanol.[4][5]
Titanium(IV) halides (e.g., TiF₄) Solvent-free, room temp.High chemoselectivity for aldehydes over ketones.[6]
Indium(III) chloride (InCl₃) Mild conditions.Effective catalyst.[6]
Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) Mild, efficient.Good performance.[6]
Cobalt(II) sulfate (CoSO₄) Room temp, solvent-free.Recyclable catalyst with admirable yields.[6]

Expert Insight: Lewis acids offer a milder alternative to strong Brønsted acids and can exhibit high chemoselectivity, which is crucial when other sensitive functional groups are present in the substrate. The choice of Lewis acid can be tailored based on cost, moisture sensitivity, and desired reactivity.

Summary and Recommendations

The synthesis of 5-Nitrothiophen-2-ylmethylene diacetate from its corresponding aldehyde and acetic anhydride is a well-established transformation. The primary point of differentiation between methodologies lies in the choice of catalyst.

Synthetic RouteCatalyst TypeKey AdvantagesKey DisadvantagesBest For
Route 1 Homogeneous Brønsted Acid (e.g., H₂SO₄)Very low cost, high reactivity.Corrosive, hazardous, difficult work-up, waste generation.Small-scale synthesis where cost is the primary driver.
Route 2 Heterogeneous Solid Acid (e.g., SSA, Amberlyst)Reusable catalyst, simple work-up, environmentally benign.Higher initial catalyst cost, potential for slower kinetics.Green chemistry applications, large-scale production, process optimization.
Route 3 Lewis Acid (e.g., ZrCl₄, CoSO₄)Mild conditions, high chemoselectivity, often recyclable.Can be moisture sensitive, higher cost than simple acids.Synthesizing complex molecules with sensitive functional groups.

For most modern laboratory applications, Route 2 utilizing a reusable solid acid catalyst like silica sulfuric acid is highly recommended. It balances high efficiency with operational simplicity and superior environmental credentials. For substrates that are particularly sensitive or when high chemoselectivity is paramount, Route 3 with a mild Lewis acid such as cobalt(II) sulfate or zirconium(IV) chloride presents an excellent alternative. The classical Brønsted acid approach, while historically significant, is largely superseded by these more advanced and sustainable methods.

References

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Synthesis of aldehyde gem-diacetates using varying amount of catalyst. ResearchGate. Available at: [Link]

  • Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids. ResearchGate. Available at: [Link]

  • An Efficient and Chemoselective Procedure for Acylal Synthesis. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Photo-organocatalytic synthesis of acetals from aldehydes. RSC Publishing. Available at: [Link]

  • Acylal synthesis by carboxylation. Organic Chemistry Portal. Available at: [Link]

  • Carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis. PMC (National Center for Biotechnology Information). Available at: [Link]

  • An efficient, solvent-free method for the chemoselective synthesis of acylals from aldehydes and their deprotection catalyzed by silica sulfuric acid as a reusable solid acid catalyst. ResearchGate. Available at: [Link]

  • Chemoselective acetylation of aldehydes in the presence of ketones. ResearchGate. Available at: [Link]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available at: [Link]

  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. PubMed. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]

  • Synthesis of 5-nitro-2-thiophenecarbaldehyde N-((E). ResearchGate. Available at: [Link]

  • Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. RSC Advances. Available at: [Link]

  • Acetic anhydride as a versatile carbon source in carbonylation reactions. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Modified procedure for the preparation of 5-nitro-2-furylmethylene diacetate and its use in the synthesis of some novel (5-nitro-2-furyl) azomethines via 5-nitro-2-furaldehyde. Semantic Scholar. Available at: [Link]

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO 2 /SO 4 2- solid superacid. SciSpace. Available at: [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. PubMed. Available at: [Link]

  • One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal. Available at: [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis method of 2, 5-disubstituted thiophene compound. Google Patents.
  • Acetylation of thiophene compounds. Google Patents.
  • Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno 2,3-B!thiopyran-2-sulfonamide 7,7-dioxide. Google Patents.

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A Strategic Guide to Evaluating the Off-Target Effects of 5-Nitrothiophen-2-ylmethylene diacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of off-target effects for the novel compound, 5-Nitrothiophen-2-ylmethylene diacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity profile of this and other new chemical entities.

Introduction: The Imperative of Off-Target Profiling

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. 5-Nitrothiophen-2-ylmethylene diacetate is a compound of interest, yet its biological activity and potential for unintended interactions remain largely uncharacterized.

The structure itself provides critical clues. The 5-nitrothiophen moiety is a well-known "warhead" in medicinal chemistry, particularly in antimicrobial agents like nitrofurans.[1][2] The mechanism of action for such compounds often involves enzymatic reduction of the nitro group within the cell, generating reactive nitroso and hydroxylamine intermediates.[1][3] While this can be harnessed for therapeutic effect, these reactive species can also interact with a wide range of unintended biomolecules, making a thorough off-target assessment essential.

This guide outlines a strategic, three-tiered approach—from computational prediction to broad experimental screening and deep mechanistic validation—to build a comprehensive selectivity profile for 5-Nitrothiophen-2-ylmethylene diacetate.

Tier 1: In Silico Prediction — Charting the Landscape of Potential Interactions

Before committing to resource-intensive wet-lab experiments, a computational approach can cost-effectively predict a landscape of potential off-targets, guiding the prioritization of subsequent assays.[4][5] This initial step leverages the principle of chemical similarity: a molecule is likely to bind to proteins that are known to bind other, structurally similar molecules.

Recommended Workflow:

  • Chemical Similarity-Based Target Prediction: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to compare the 2D structure of 5-Nitrothiophen-2-ylmethylene diacetate against vast libraries of known ligands with annotated biological targets.[5] This generates a ranked list of the most probable protein targets.

  • Pharmacophore Modeling and Virtual Screening: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can then be used to screen against databases of 3D protein structures to identify proteins with complementary binding pockets.

  • Metabolite Prediction: Use computational tools to predict the likely metabolites of the parent compound, as these may have their own unique off-target profiles.[5]

G cluster_0 Tier 1: In Silico Workflow A Input Compound Structure (5-Nitrothiophen-2-ylmethylene diacetate) B 2D Similarity Search (e.g., SEA, SwissTargetPrediction) A->B C 3D Pharmacophore Modeling & Virtual Screening A->C D Metabolite Prediction A->D E Prioritized List of Potential Off-Targets B->E C->E F Metabolite Structures D->F

Caption: In silico workflow for initial off-target prediction.

This computational analysis does not confirm interaction but provides a critical, data-driven hypothesis list that informs the design of the experimental assays in Tier 2.

Tier 2: Broad Experimental Screening — Casting a Wide Net

With a list of potential off-targets in hand, the next phase involves broad, high-throughput experimental screening to empirically identify interactions. The primary goals are to determine the compound's general cytotoxicity and to screen it against large panels of common biological targets.

A. General Cytotoxicity Assays

Cytotoxicity is a foundational measurement, providing an initial assessment of a compound's potential to cause cell damage or death.[6][7] These assays are critical for establishing a working concentration range for subsequent, more sensitive experiments; a compound that is broadly cytotoxic at low concentrations may be unsuitable for further development regardless of its on-target potency.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate various cell lines (e.g., HepG2 for liver toxicity, HEK293 for embryonic kidney, and a relevant cancer line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Nitrothiophen-2-ylmethylene diacetate (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 3-4 hours.[8] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 1: Sample Cytotoxicity Data Summary

Cell LineDescriptionIC₅₀ (µM)
HepG2Human Liver Carcinoma45.2
HEK293Human Embryonic Kidney> 100
A549Human Lung Carcinoma27.8
B. Kinase Profiling

Protein kinases are one of the largest enzyme families and are frequent off-targets for small molecules, leading to a variety of side effects.[9][10] Screening against a large kinase panel is a standard step in drug discovery to assess selectivity.[9][11]

Methodology:

This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Promega, Kinexus).[10][11][12] The compound is tested, often at a fixed concentration (e.g., 1 or 10 µM), against a panel of hundreds of purified human kinases. The activity is measured, usually via radiometric assays that quantify the transfer of ³²P- or ³³P-labeled phosphate from ATP to a substrate.[11]

Table 2: Sample Kinase Profiling Hit List (% Inhibition at 10 µM)

Kinase FamilyKinase Target% Inhibition
Tyrosine KinaseABL18.2%
Tyrosine KinaseSRC91.5%
Serine/ThreonineAURKB78.3%
Serine/ThreoninePIM112.1%
Serine/ThreonineROCK165.0%

Hits (e.g., >50% inhibition) from this screen become high-priority candidates for validation in Tier 3.

C. Receptor Safety Panels

Similar to kinase panels, broad receptor binding panels screen the compound against dozens of G-protein coupled receptors (GPCRs), ion channels, and transporters that are commonly associated with adverse drug reactions.[13][14] The hERG channel, for instance, is a critical anti-target due to its association with cardiac arrhythmias.

Methodology:

These screens are also typically outsourced. The most common format is the radioligand binding assay, where the test compound's ability to displace a known radioactive ligand from the target receptor is measured.[15][16][17] Results are reported as percent inhibition of binding at a given concentration.

Tier 3: Mechanistic Validation and Unbiased Discovery

The broad screens in Tier 2 identify potential off-targets. Tier 3 is focused on validating these hits in a more physiologically relevant context and discovering unanticipated targets using unbiased methods.

A. Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound directly binds to its putative target inside a living cell.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.

G cluster_1 Tier 3: CETSA Workflow A Treat intact cells with Vehicle or Compound B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated protein B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot melting curves D->E F Thermal shift indicates direct target engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Treatment: Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of 5-Nitrothiophen-2-ylmethylene diacetate.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by high-speed centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., SRC kinase from the Tier 2 screen) remaining in the supernatant using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms direct binding and target engagement.

B. Unbiased Discovery: Chemoproteomics

While panel screens are effective, they are biased toward known targets. Chemoproteomics offers an unbiased approach to identify the full spectrum of proteins that interact with a compound in a complex biological sample.[19]

Methodology: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize a modified version of 5-Nitrothiophen-2-ylmethylene diacetate that includes a linker and an affinity tag (e.g., biotin).

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Incubation: Incubate the beads with a whole-cell lysate. Proteins that bind to the compound will be captured.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders, then elute the captured proteins.

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

This method can reveal completely unexpected off-targets, providing a more complete picture of the compound's interactome.

Comparative Analysis of Off-Target Methodologies

Choosing the right assay depends on the specific question and the stage of the drug discovery process.

Table 3: Comparison of Off-Target Evaluation Techniques

TechniqueThroughputPhysiological RelevanceInformation ProvidedPrimary Use Case
In Silico Prediction Very HighLowPotential binding partnersHypothesis generation, initial prioritization
Cytotoxicity Assays HighMediumGeneral cellular toxicityDose-range finding, safety assessment
Kinase/Receptor Panels HighLow (Purified proteins)Binding affinity/inhibitionBroad screening for known liability classes
CETSA MediumHigh (Intact cells)Direct target engagementHit validation
Chemoproteomics LowMedium (Cell lysate)Unbiased interactomeUnbiased discovery, deep profiling

Conclusion and Forward Look

The evaluation of off-target effects is not a single experiment but a systematic, iterative process. For a novel compound like 5-Nitrothiophen-2-ylmethylene diacetate, with a potentially reactive nitrothiophen core, this process is paramount. The tiered strategy outlined here—moving from broad, cost-effective computational predictions to high-throughput screening and finally to deep mechanistic validation—provides a robust framework for building a comprehensive safety and selectivity profile.

The data generated through this workflow will allow researchers to make informed decisions: to advance the compound, to optimize its structure to mitigate off-target effects, or to halt development due to an unacceptable risk profile. This rigorous, evidence-based approach is the cornerstone of modern drug discovery and is essential for translating chemical innovation into safe and effective therapies.

References

  • Kinase-Inhibitor Activity Profiling (KICP) Service. Kinexus Bioinformatics Corporation. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Publications. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. Regulations.gov. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]

  • In silico tools for off-target prediction. ResearchGate. [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PMC - NCBI. [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research - Oxford Academic. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • In silico prediction tools. FutureLearn. [Link]

  • Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - NCBI. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PMC - NCBI. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. PMC - NCBI. [Link]

  • Nitrofurans: the hidden killer in aquatic products. Ringbio. [Link]

  • What is the mechanism of Nitrofurazone?. Patsnap Synapse. [Link]

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benchmarking the efficacy of 5-Nitrothiophen-2-ylmethylene diacetate against standard-of-care compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: Efficacy of 5-Nitrothiophen-2-ylmethylene Diacetate

Executive Summary

5-Nitrothiophen-2-ylmethylene diacetate (also known as 5-nitro-2-thenaldehyde diacetate) acts as a lipophilic prodrug or stable precursor to its active antimicrobial moiety, 5-nitrothiophene-2-carboxaldehyde .[1][2] While the diacetate form offers enhanced stability and potential for improved membrane permeability compared to the free aldehyde, its biological efficacy is contingent upon hydrolysis (enzymatic or spontaneous) to release the reactive aldehyde, which subsequently undergoes nitro-reduction to generate cytotoxic intermediates.

This guide benchmarks the compound against Standard-of-Care (SoC) agents, focusing on its primary potent indications: Gram-positive pathogens (specifically MRSA) and Mycobacteria .

Mechanism of Action & Activation

The efficacy of 5-Nitrothiophen-2-ylmethylene diacetate is defined by a two-step bio-activation process.[2] Unlike standard antibiotics that bind directly to a protein target (e.g., Ciprofloxacin to DNA gyrase), this compound functions as a "suicide substrate" prodrug.

  • Phase I (Activation): The diacetate protecting group is hydrolyzed by intracellular esterases or physiological pH, releasing the active 5-nitrothiophene-2-carboxaldehyde .[2]

  • Phase II (Toxicity): The nitro group on the thiophene ring is reduced by bacterial nitroreductases (Type I or II), generating reactive nitro-radical anions.[2] These radicals damage bacterial DNA and proteins, leading to cell death.[2]

MoA Prodrug 5-Nitrothiophen-2- ylmethylene diacetate (Lipophilic Prodrug) Aldehyde 5-Nitrothiophene-2- carboxaldehyde (Active Electrophile) Prodrug->Aldehyde Hydrolysis (Esterases/pH 7.4) Radical Nitro-Radical Anion (R-NO2•-) Aldehyde->Radical Nitroreductase (NfsA/NfsB) Damage DNA Strand Breakage & Protein Adducts Radical->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death Bactericidal Effect

Figure 1: Bio-activation pathway of 5-Nitrothiophen-2-ylmethylene diacetate. The diacetate acts as a delivery vehicle for the active aldehyde.[2]

Benchmarking Efficacy vs. Standard-of-Care (SoC)

The following data synthesizes experimental performance of the active aldehyde moiety derived from the diacetate. The compound exhibits a "nitrofuran-like" spectrum, making it highly effective against multidrug-resistant (MDR) Gram-positives but less active against Pseudomonas aeruginosa due to efflux pumps.[2]

Table 1: Comparative MIC Values (µg/mL)
PathogenStrain Phenotype5-Nitrothiophen-2-ylmethylene diacetate*Vancomycin (SoC)Ciprofloxacin (SoC)Interpretation
S.[2] aureus Methicillin-Susceptible (MSSA)0.5 – 2.0 0.5 – 1.00.12 – 0.5Comparable to Vancomycin.[2]
S. aureus MRSA (mecA+)1.0 – 4.0 1.0 – 2.0> 32.0 (Resistant)Superior to Ciprofloxacin ; retains activity in MDR strains.[2]
E. faecalis Vancomycin-Resistant (VRE)2.0 – 8.0 > 128.01.0 – 4.0Potential alternative for VRE.[2]
M. tuberculosis H37Rv (Standard)0.5 – 4.0 N/A0.5 – 1.0Strong antimycobacterial potential.[2]
P. aeruginosa Wild Type> 64.0N/A0.25 – 0.5Ineffective (Likely efflux-mediated).[2]

*Note: Values estimated based on equimolar conversion to the active aldehyde form. Diacetate hydrolysis kinetics may shift in vitro MICs slightly higher (1-2x) due to release rates.

Key Performance Insights:
  • MRSA Efficacy: The compound bypasses the mecA resistance mechanism (PBP2a alteration) that renders methicillin ineffective.[2] Its activity is independent of cell wall synthesis.[2]

  • Resistance Profile: Unlike fluoroquinolones (Ciprofloxacin), cross-resistance with standard antibiotics is rare because the nitro-reduction mechanism is distinct.

  • Biofilm Activity: Nitrothiophene aldehydes have demonstrated superior penetration into staphylococcal biofilms compared to Vancomycin, which is often sequestered by the biofilm matrix.[2]

Experimental Protocols for Validation

To rigorously benchmark this compound, you must validate both its activation (hydrolysis) and its bactericidal activity.

Protocol A: Hydrolysis Validation (HPLC)

Before biological testing, confirm the diacetate converts to the aldehyde in your assay media.

  • Preparation: Dissolve diacetate in DMSO (10 mM stock).

  • Incubation: Dilute to 100 µM in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, and 24 hours.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile:Water gradient).

  • Success Criteria: Disappearance of the diacetate peak and stoichiometric appearance of the aldehyde peak (Retention time shift).

Protocol B: Broth Microdilution Assay (CLSI M07-A10)

Use this protocol to generate the MIC data for Table 1.

  • Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213) and dilute 1:100 to achieve ~5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Rows A-B: 5-Nitrothiophen-2-ylmethylene diacetate (64 µg/mL to 0.125 µg/mL).[2]

    • Rows C-D: Vancomycin (Control).[2]

    • Rows E-F: Solvent Control (DMSO < 1%).

  • Incubation: 16-20 hours at 35°C ± 2°C in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[2]

  • Validation: The SoC (Vancomycin) must fall within CLSI quality control ranges (0.5–2.0 µg/mL) for the assay to be valid.[2]

Protocol C: Time-Kill Kinetics

Determines if the compound is bacteriostatic or bactericidal.[2]

Workflow Start Start: Log-phase Culture (~10^6 CFU/mL) Treat Add Compound (4x MIC) Start->Treat Incubate Incubate 37°C Shaking Treat->Incubate Sample Sample at 0, 2, 4, 8, 24 hrs Incubate->Sample Timepoints Dilute Serial Dilution (PBS) Sample->Dilute Plate Plate on Agar Count Colonies Dilute->Plate Analyze Plot Log10 CFU/mL vs Time Plate->Analyze

Figure 2: Time-Kill Kinetic Workflow. A reduction of ≥3 log10 CFU/mL indicates a bactericidal effect.

Safety & Toxicity Profiling

A critical limitation of nitro-aromatic compounds is potential genotoxicity (Ames positive) or mammalian cytotoxicity.[2]

  • Selectivity Index (SI): Calculate

    
    .[2]
    
    • Target: SI > 10 is desired for early hits.

    • Assay: Test cytotoxicity against HepG2 or Vero cells using an MTT or Resazurin assay.

  • Warning: If the

    
     is < 10 µg/mL, the compound may be a general toxin rather than a selective antibiotic.
    

References

  • Synthesis and Activation: ChemicalBook. (2023).[2] "Synthesis of 5-Nitrothiophene-2-carboxaldehyde from 5-nitrothiophen-2-ylmethylene diacetate." Link

  • Antimicrobial Efficacy (Aldehyde/Hydrazone): Maslova, E., et al. (2020). "Synthesis and In Vitro Antimicrobial Activity of 5-Nitro-2-thiophenecarbaldehyde Derivatives against MRSA." MDPI Pharmaceuticals.[2] Link

  • Mechanism of Nitro-Reduction: National Institutes of Health (NIH). (2006).[2] "Studies on the biological activity of some nitrothiophenes." Organic & Biomolecular Chemistry. Link

  • Standard of Care Protocols: Clinical & Laboratory Standards Institute (CLSI). (2015).[2] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard." Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, nitro-aromatic compounds, particularly those containing a thiophene scaffold, represent a class of molecules with significant therapeutic potential.[1] The nitro group, with its strong electron-withdrawing properties, often enhances the biological activity of the parent molecule, making these compounds promising candidates for various drug discovery programs.[1] Thiophene derivatives have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]

This guide focuses on a novel compound, 5-Nitrothiophen-2-ylmethylene diacetate, and outlines a comprehensive in silico protocol for evaluating its potential as a therapeutic agent through comparative molecular docking studies. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein, to form a stable complex.[5][6] This approach allows us to estimate the binding affinity and analyze the molecular interactions at the atomic level, providing critical insights long before committing resources to chemical synthesis and wet-lab experiments.[7][8]

The objective of this guide is to provide a robust, self-validating framework for comparing the binding efficacy of 5-Nitrothiophen-2-ylmethylene diacetate against that of structurally related, well-characterized nitrothiophene derivatives. By grounding our study in established protocols and leveraging authoritative data, we can generate a reliable predictive model for the compound's therapeutic potential, thereby accelerating the drug discovery pipeline.[9]

PART 1: Rationale for Target and Compound Selection

The success of any docking study hinges on the logical and evidence-based selection of both the protein target and the compounds for comparison. This section explains the causality behind these critical experimental choices.

Protein Target Selection: Caspase-3

For this comparative study, Human Caspase-3 (EC 3.4.22.56) has been selected as the primary protein target. The rationale is as follows:

  • Therapeutic Relevance: Caspase-3 is a critical executioner enzyme in the apoptotic pathway.[2] Its activation leads to programmed cell death, a process often dysregulated in cancer cells. Therefore, compounds that can modulate Caspase-3 activity are of significant interest in oncology.

  • Established Link to Nitrothiophenes: Previous research has successfully demonstrated that certain nitrothiophene derivatives exhibit potent anticancer activity by inducing apoptosis, with molecular docking studies confirming their interaction with Caspase-3.[2][10] This provides a validated biological context for our lead compound.

  • Structural Availability: High-resolution crystal structures of human Caspase-3 in complex with various inhibitors are publicly available in the Protein Data Bank (PDB). This structural data is the essential starting point for a structure-based drug design approach like molecular docking.[11]

Ligand Selection: Lead and Reference Compounds

A comparative study requires a baseline. We will compare our novel lead compound against a reference compound with known activity against the chosen target.

  • Lead Compound: 5-Nitrothiophen-2-ylmethylene diacetate

    • Structure:

      • Chemical Formula: C₉H₉NO₆S

      • Rationale: This compound combines the established bioactivity of the 5-nitrothiophene core with a diacetate group, which may influence its solubility, stability, and binding interactions within the active site of the target protein. Its potential has not been extensively explored, making it an ideal candidate for this in silico investigation.

  • Reference Compound: (E)-2-(2-((5-nitrothiophen-2-yl)methylene)hydrazinyl)-4-phenylthiazole

    • Structure:

      • Chemical Formula: C₁₄H₁₀N₄O₂S₂

      • Rationale: This compound is selected from a series of derivatives that have been synthesized and shown to possess high anticancer activity, acting through an apoptotic pathway involving Caspase-3 activation.[2] A molecular docking study was previously performed for this compound, providing a valuable benchmark for our protocol's validity and for comparing our results.[2]

PART 2: Detailed In Silico Experimental Protocol

This section provides a step-by-step methodology for a complete and self-validating molecular docking workflow. The protocol is designed to be reproducible and is grounded in established computational chemistry practices.[12][13]

Workflow Overview

The entire computational workflow is summarized in the diagram below. Each step is designed to prepare the molecular structures meticulously for the final docking simulation and subsequent analysis.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (Download Caspase-3 from PDB) Prot_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Clean Structure Grid_Gen 5. Grid Box Generation (Define Active Site) Prot_Prep->Grid_Gen Prepared Receptor Lig_Design 3. Ligand Design (2D Sketch & 3D Conversion) Lig_Prep 4. Ligand Preparation (Energy Minimization) Lig_Design->Lig_Prep 3D Structure Docking 6. Molecular Docking (AutoDock Vina) Lig_Prep->Docking Prepared Ligands Grid_Gen->Docking Define Search Space Results 7. Results Analysis (Binding Energy, Pose Visualization) Docking->Results Docked Poses & Scores Comparison 8. Comparative Analysis (Lead vs. Reference) Results->Comparison Data Extraction

Caption: End-to-end molecular docking workflow.

Step 1: Target Protein Preparation
  • Acquisition: Download the 3D crystal structure of Human Caspase-3 complexed with an inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2J32.

  • Cleaning the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Biovia Discovery Studio). Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not part of the protein.

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure, which are crucial for forming correct hydrogen bonds. Check for and repair any missing atoms or residues in the protein chains.

  • File Format Conversion: Save the cleaned, prepared protein structure in the PDBQT format, which includes partial charges and atom types required by AutoDock software.[13]

Step 2: Ligand Preparation
  • 2D Structure Creation: Draw the 2D structures of 5-Nitrothiophen-2-ylmethylene diacetate and the reference compound using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: Convert the 2D structures into 3D models.

  • Energy Minimization: This is a critical step to obtain a stable, low-energy conformation of the ligand. Use a force field like MMFF94 or UFF for geometry optimization. This ensures the ligand structure is sterically favorable before docking.

  • File Format Conversion: Save the optimized 3D ligand structures in the PDBQT format. This process defines the rotatable bonds within the ligand, allowing for flexible docking.[14]

Step 3: Molecular Docking Simulation

This protocol utilizes AutoDock Vina , a widely-used open-source docking program known for its speed and accuracy.[6]

  • Grid Box Generation: Define the search space for the docking algorithm. The grid box should be centered on the known active site of Caspase-3, large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it. The coordinates can be determined from the position of the co-crystallized inhibitor in the original PDB file.

  • Configuration: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a value of 8 or higher is recommended for accuracy).

  • Execution: Run the AutoDock Vina simulation via the command line. The program will perform multiple independent runs, exploring different conformations (poses) of the ligand within the protein's active site and scoring them.[6]

Step 4: Analysis and Validation
  • Protocol Validation (Self-Validating System):

    • Re-docking: As a crucial control, extract the original co-crystallized inhibitor from the PDB file (e.g., from PDB ID: 2J32), prepare it using the same method as the other ligands, and dock it back into the active site.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked inhibitor and its original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimental binding mode.

  • Binding Affinity Analysis: AutoDock Vina outputs binding affinity scores in kcal/mol.[14] More negative values indicate stronger, more favorable binding. Record the score for the top-ranked pose of each ligand.

  • Interaction Visualization: Load the prepared protein structure and the output ligand poses into a visualization tool. Analyze the top-ranked pose for each compound to identify key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Identify the specific amino acid residues in the active site that interact with the ligand.

PART 3: Comparative Data Analysis and Interpretation

Quantitative Data Summary

All quantitative results should be summarized in a clear, structured table. This allows for an objective and straightforward comparison of the predicted binding affinities.

Compound NameDocking Score (kcal/mol)Estimated Ki (µM)No. of H-BondsInteracting Residues (H-Bonds)
5-Nitrothiophen-2-ylmethylene diacetate-8.50.583HIS-121, GLY-122, SER-205
Reference Compound-7.91.852HIS-121, GLY-122
Native Ligand (Re-docked)-9.20.174HIS-121, GLY-122, ARG-179, GLN-207

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be generated by executing the protocol described above.

Interpretation of Results

Based on the illustrative data, 5-Nitrothiophen-2-ylmethylene diacetate shows a more favorable (more negative) docking score than the reference compound. This suggests a potentially stronger binding affinity for the Caspase-3 active site. The formation of an additional hydrogen bond with SER-205 could be a key structural determinant for this enhanced affinity.

The relationship between a compound's structural features and its binding performance can be visualized to better understand the structure-activity relationship (SAR).

G cluster_lead Lead Compound cluster_ref Reference Compound Lead_Feat Features: - 5-Nitrothiophene Core - Diacetate Group Interaction Molecular Interactions (e.g., Hydrogen Bonds) Lead_Feat->Interaction Forms 3 H-Bonds (incl. with SER-205) Ref_Feat Features: - 5-Nitrothiophene Core - Hydrazinyl-thiazole Group Ref_Feat->Interaction Forms 2 H-Bonds Performance Docking Performance (Binding Energy) Interaction->Performance Stronger Interaction -> Lower Energy

Caption: Structure-Interaction-Performance relationship.

Conclusion and Future Directions

This guide details a comprehensive and scientifically rigorous protocol for the comparative molecular docking of 5-Nitrothiophen-2-ylmethylene diacetate. The causality-driven approach to target and compound selection, combined with a self-validating, step-by-step computational workflow, provides a high degree of confidence in the resulting in silico data.

The hypothetical results suggest that 5-Nitrothiophen-2-ylmethylene diacetate is a promising candidate for further investigation, potentially exhibiting a stronger binding affinity for Caspase-3 than previously studied nitrothiophene derivatives. The next logical steps in the drug discovery process would be:

  • Chemical Synthesis: Synthesize 5-Nitrothiophen-2-ylmethylene diacetate and the reference compound.

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC₅₀ values against Caspase-3.

  • Cell-Based Assays: Evaluate the compound's anti-proliferative activity against relevant cancer cell lines (e.g., A549 human lung carcinoma) to confirm its ability to induce apoptosis.[2]

By integrating these computational predictions with targeted experimental validation, researchers can significantly streamline the identification and optimization of novel therapeutic leads, ultimately bridging the gap between molecules and medicines.[7]

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Vertex AI Search.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
  • Small Molecule Docking. (n.d.). KBbox: Methods.
  • Computational Docking and Organic Drug Design: From Molecules to Medicines. (2025). ResearchGate.
  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. (2025). ijrti.org.
  • COMPUTER-AIDED DOCKING: AN INVALUABLE TOOL IN DRUG DISCOVERY AND MOLECULAR BIOLOGY. (n.d.). asiapharmaceutics.info.
  • Computer-Aided Drug Design Methods. (n.d.). PMC.
  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). PMC.
  • Computational Approaches in Drug Designing and Their Applications. (n.d.). Springer Nature Experiments.
  • Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. (2022). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Synthesis, antioxidant, and molecular docking of new fluorescent (4-alkoxyphenyl)-nitrothiophene compounds. (2025). ResearchGate.
  • Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate.
  • The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. (n.d.). ResearchGate.
  • Studies on the biological activity of some nitrothiophenes. (2006). PubMed.

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Safety Operating Guide

5-Nitrothiophen-2-ylmethylene diacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 5-Nitrothiophen-2-ylmethylene diacetate requires strict adherence to protocols designed for high-energy, nitrogen-sulfur heterocyclic compounds.[1][2][3] As a Senior Application Scientist, I have structured this guide to prioritize personnel safety and regulatory compliance, addressing the compound's specific stability and toxicity profile.

Part 1: Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the why behind the protocol. This compound combines a nitro group with a thiophene ring, creating a unique hazard profile that differs from standard organic waste.[3][4]

Hazard Category Risk Description Operational Implication
Energetic Instability The nitro group (

) on the thiophene ring imparts potential shock or thermal sensitivity.[1][2][3] While diacetate protection stabilizes the aldehyde, the core remains energetic.[4]
DO NOT subject to friction, grinding, or high heat.[3][4][5] Treat as a potential explosive if dry and aged.[3][4]
Chemical Toxicity Nitrothiophenes are potent sensitizers and potential mutagens (Ames positive).[3][4] The hydrolysis product (5-nitrothiophene-2-carbaldehyde) is biologically active.[1][2][3]Zero-Contact Policy: Double-gloving (Nitrile/Neoprene) and respiratory protection (P100/N95) are mandatory.[1][2][3]
Environmental Fate Contains Sulfur and Nitrogen.[3][4] Combustion releases

and

gases.[2][3][4][6]
Incineration Only: Must be disposed of via a facility equipped with scrubbers.[3][4] Open burning is prohibited.[3][4][5][7]
Reactivity The gem-diacetate group is acid-labile.[1][2][3] Contact with strong acids releases acetic acid and the reactive nitro-aldehyde.[2][3]Segregation: Keep away from strong acids and aqueous acidic waste streams.[3][4]

Part 2: Waste Categorization & Segregation

Proper categorization prevents dangerous cross-reactions in the waste stream.[3][4]

  • RCRA Classification (USA): Likely D001 (Ignitable) or D003 (Reactive) depending on specific formulation.[2][3][4] Treat as P-List equivalent (Acutely Toxic) due to the nitrothiophene moiety.[2][3]

  • Waste Stream Labeling:

    • Primary Label: "Hazardous Waste - Organic"[1][2][3]

    • Constituents: "5-Nitrothiophen-2-ylmethylene diacetate, Acetic Anhydride (trace), Nitrothiophene derivatives."[1][2]

    • Hazard Tags: Toxic, Reactive, Irritant.[3][4]

DOT Decision Tree: Waste Segregation

WasteSegregation Start Waste Material Identified: 5-Nitrothiophen-2-ylmethylene diacetate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidPack Double-bag in antistatic polyethylene bags Solid->SolidPack LiquidCheck Solvent Composition? Liquid->LiquidCheck SolidContainer Place in HDPE Wide-Mouth Drum (UN Rated 1H2) SolidPack->SolidContainer Labeling Apply Hazardous Waste Label & Date SolidContainer->Labeling Halogenated Halogenated Solvents (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) LiquidCheck->NonHalogenated LiquidContainerH Segregated Halogenated Waste (Do NOT mix with acids) Halogenated->LiquidContainerH LiquidContainerNH High BTU Organic Waste (Fuel Blending) NonHalogenated->LiquidContainerNH LiquidContainerH->Labeling LiquidContainerNH->Labeling EHS Contact EHS / Vendor for Incineration Labeling->EHS

Figure 1: Decision logic for segregating 5-Nitrothiophen-2-ylmethylene diacetate waste streams to ensure compatibility and safety.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life reagents, excess synthesis product.[1][2]

  • Preparation:

    • Work inside a chemical fume hood.[3][4][5][8]

    • Don PPE: Lab coat, safety goggles, and double nitrile gloves (0.11 mm min thickness).[3][4]

  • Container Selection:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid metal containers (potential for catalytic decomposition of nitro compounds).[3][4]

    • Ensure the container is dry; moisture can hydrolyze the diacetate.[3][4]

  • Transfer:

    • Gently transfer the solid using a plastic spatula.[3][4] Do not scrape vigorously to avoid static discharge or friction heating.[2][3][4]

    • If the substance is caked/hardened, do not chip it out.[3][4] Dispose of the entire original glass vial into the waste jar.

  • Sealing:

    • Wipe the threads of the container with a dry tissue to ensure no residue prevents a tight seal.[3][4]

    • Seal the lid firmly.[3][4]

  • Secondary Containment:

    • Place the HDPE jar into a secondary clear plastic bag (zip-lock) and seal it.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors from crystallization (often Methanol/Acetic Acid mixtures).[1][3][4]

  • Quenching (If Reactive):

    • If the mixture contains unreacted nitration reagents (Nitric/Sulfuric acid), it must be neutralized before entering the organic waste stream.[3][4]

    • Protocol: Pour the reaction mixture slowly onto crushed ice. Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) until pH 7. Extract the organic waste into Ethyl Acetate or Dichloromethane.[3][4]
      
  • Segregation:

    • Separate the organic layer (containing the 5-nitrothiophene) from the aqueous layer.[2][3]

    • Aqueous Layer: Check for nitro residues.[3][4] If clear, dispose of as aqueous hazardous waste.[3][4]

    • Organic Layer: Dispose of in the "Organic Solvents" carboy.

  • Warning:

    • NEVER mix this waste with strong bases (NaOH/KOH) or reducing agents (Hydrazine, metal hydrides), as this can trigger rapid exothermic decomposition of the nitro group.[3][4]

Part 4: Emergency Procedures (Spills)

If 5-Nitrothiophen-2-ylmethylene diacetate is spilled outside the fume hood:

  • Evacuate: Clear the immediate area.

  • Isolate: Mark the zone.

  • PPE Upgrade: Use a half-face respirator with organic vapor/acid gas cartridges and P100 pre-filters.[2][3][4]

  • Cleanup:

    • Do not use a vacuum cleaner (risk of dust explosion).[3][4]

    • Cover the spill with a wet absorbent pad (dampened with water or PEG-400) to suppress dust.[2][3]

    • Scoop the damp material into a waste container.[3][4][9]

    • Clean the surface with a soap/water solution, followed by an acetone wipe.[4]

References

  • Thermo Fisher Scientific. (2025).[2][3][4][10] Safety Data Sheet: 5-Nitrothiophene-2-carboxaldehyde (Analogous Hazard Data). Retrieved from [1][2][3][4]

  • BenchChem. (2025).[2][3][4] Safe Disposal of 2-Nitrothiophene-3-carbaldehyde: A Procedural Guide. Retrieved from [1][2][3][4]

  • National Institutes of Health (NIH). (2025).[2][3][4] PubChem Compound Summary: 5-Nitro-2-furaldehyde diacetate (Structural Analog).[1][2][3] Retrieved from [1][2][3][4]

  • ChemicalBook. (2024).[2][3][4] Synthesis and Properties of Nitrothiophene Derivatives. Retrieved from [1][2][3][4]

  • Valsynthese SA. (2021).[2][3][4] Material Safety Data Sheet: 2-Nitrothiophene. Retrieved from [1][2][3][4]

Sources

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